molecular formula C10H8ClN B157671 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 132205-76-6

5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No.: B157671
CAS No.: 132205-76-6
M. Wt: 177.63 g/mol
InChI Key: ISXKBERZGFQBTM-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. The compound features an indane core, a scaffold recognized for its utility in drug discovery . This structure is isosteric with other pharmacologically active nuclei, allowing it to serve as an inert carrier that holds biologically active functional moieties in a stereospecific manner . Research into indane-based compounds has led to the development of agents with diverse biological activities, and this core structure is known to contribute to favorable pharmacokinetic properties and reduced side effects in some therapeutic candidates . The carbonitrile (nitrile) group is a key functional feature in this molecule. In drug discovery, the nitrile group is a highly biocompatible functionality known for its metabolic stability and robust nature, as it is typically passed through the body unchanged . Its strong dipole and linear geometry allow it to act as an effective hydrogen bond acceptor, often forming critical interactions with amino acid residues such as serine, glutamine, or arginine in enzyme active sites . This enables the nitrile to function as a bioisostere for carbonyl groups or other oxygen-containing functionalities, mimicking native ligands and optimizing binding within sterically constrained hydrophobic clefts . Over 30 nitrile-containing pharmaceuticals are approved for a diverse range of medicinal indications, underscoring the value of this functional group in designing potent and selective therapeutic agents . Researchers can leverage this compound as a versatile intermediate for the synthesis of more complex molecules. Its structure makes it a promising precursor for developing compounds with potential anti-inflammatory activity . The strategic incorporation of a nitrile group can also be a deliberate tactic to improve the selectivity of a drug candidate, as seen in several kinase inhibitors where the nitrile engages in specific polar interactions to enhance target selectivity . This combination of a privileged indane scaffold and a strategic nitrile substituent makes this compound a valuable reagent for exploring new therapeutic possibilities in chemical biology and drug development.

Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-indene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXKBERZGFQBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C#N)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564758
Record name 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID00564758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132205-76-6
Record name 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways to 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile, a valuable intermediate in the development of novel therapeutics and agrochemicals. The synthesis is logically dissected into two primary stages: the formation of the key intermediate, 5-Chloro-1-indanone, and its subsequent conversion to the target nitrile. This document explores multiple field-proven methodologies, elucidates the mechanistic rationale behind procedural choices, and offers detailed experimental protocols. The content is tailored for researchers, chemists, and process development professionals, aiming to provide both a strategic overview and actionable laboratory guidance.

Introduction

This compound is a structurally significant molecule, primarily recognized as a key building block in the synthesis of advanced chemical entities. Its utility is most prominent in the agrochemical sector as a precursor to insecticides like Indoxacarb, which functions by blocking sodium ion channels in insects.[1] The rigid, functionalized indane core makes it an attractive scaffold for medicinal chemistry and materials science.

The synthesis of this target molecule is not a trivial one-step process but rather a strategic sequence. The most logical and widely practiced approach involves the robust construction of the indanone ring system, followed by the precise installation of the nitrile functionality at the C1 position. This guide will therefore be presented in two principal parts, reflecting this synthetic strategy.

Part I: Synthesis of the Key Intermediate: 5-Chloro-1-indanone

The formation of 5-Chloro-2,3-dihydro-1H-inden-1-one (commonly, 5-chloro-1-indanone) is the cornerstone of the overall synthesis. The primary challenge lies in achieving efficient intramolecular cyclization to form the five-membered ring fused to the chlorobenzene moiety. Several methodologies have been developed, each with distinct advantages concerning starting material availability, scalability, and environmental impact.

Route A: Intramolecular Friedel-Crafts Acylation

This classical and highly reliable method involves the cyclization of a 3-arylpropanoic acid derivative. The reaction proceeds via an electrophilic aromatic substitution, where the acyl group is the electrophile that attacks the aromatic ring.[2][3]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A 3-Chlorobenzaldehyde C 3-(3-Chlorophenyl)propanoic Acid A->C Formic Acid, Diethylamine B Malonic Acid B->C E 3-(3-Chlorophenyl)propionyl chloride C->E Activation D Thionyl Chloride (SOCl₂) or Malonyl Chloride D->E F 5-Chloro-1-indanone E->F Lewis Acid (e.g., ZnCl₂, AlCl₃) Dichloromethane

Diagram 1: Workflow for Friedel-Crafts Acylation Route.

Causality and Expertise: The synthesis begins with the creation of the side chain precursor, 3-(3-chlorophenyl)propanoic acid. A Knoevenagel-type condensation between 3-chlorobenzaldehyde and malonic acid, followed by decarboxylation, is a common approach.[4][5] The choice of formic acid and diethylamine facilitates this transformation.[4]

The crucial cyclization step requires activation of the carboxylic acid, typically by converting it to an acyl chloride with reagents like thionyl chloride or oxalyl chloride.[6] This acyl chloride is a much more potent electrophile. The subsequent intramolecular Friedel-Crafts acylation is promoted by a Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[4][5] AlCl₃ is a powerful catalyst but requires stoichiometric amounts as it complexes with the product ketone.[2][7] The reaction must be conducted under anhydrous conditions, as Lewis acids readily hydrolyze. The regioselectivity is directed by the chloro- and alkyl- substituents on the benzene ring, leading predominantly to the desired 5-chloro isomer.

Route B: One-Pot Friedel-Crafts Acylation/Alkylation

For process efficiency and scalability, one-pot procedures are highly desirable. A prevalent industrial method involves the direct reaction of chlorobenzene with 3-chloropropionyl chloride.[8][9][10]

G A Chlorobenzene C Intermediate: 3-Chloro-1-(4-chlorophenyl)propan-1-one A->C Lewis Acid (e.g., AlCl₃) Step 1: Acylation B 3-Chloropropionyl Chloride B->C D 5-Chloro-1-indanone C->D Strong Acid (H₂SO₄) or Lewis Acid (AlCl₃) at high temp Step 2: Intramolecular Alkylation

Diagram 2: One-Pot Synthesis from Chlorobenzene.

Causality and Expertise: This pathway is a tandem Friedel-Crafts reaction.

  • Intermolecular Acylation: First, chlorobenzene is acylated by 3-chloropropionyl chloride, typically using AlCl₃ as the catalyst, to form 3-chloro-1-(4-chlorophenyl)propan-1-one.[1]

  • Intramolecular Alkylation: This intermediate is then cyclized. This second step is an intramolecular Friedel-Crafts alkylation. It can be driven by strong Brønsted acids like sulfuric acid or by heating with a Lewis acid like AlCl₃ at higher temperatures (e.g., 150-180 °C).[11][12] The high temperature is necessary to promote the alkylation of the somewhat deactivated ring.

This route is often preferred in industrial settings due to the use of readily available, inexpensive starting materials.[10] However, it can generate significant acidic waste streams, particularly when using stoichiometric AlCl₃ and sulfuric acid.[13] More environmentally benign variations using solid acid catalysts have been explored to mitigate this issue.[9][13]

Comparison of Synthetic Routes to 5-Chloro-1-indanone
Parameter Route A: Friedel-Crafts Acylation Route B: One-Pot from Chlorobenzene
Starting Materials 3-Chlorobenzaldehyde, Malonic AcidChlorobenzene, 3-Chloropropionyl Chloride
Key Reagents SOCl₂, Lewis Acids (ZnCl₂, AlCl₃)Lewis Acids (AlCl₃), H₂SO₄
Typical Yield Good to Excellent (e.g., 75-82%)[4]Good (e.g., 66-75%)[10][11]
Scalability Good, but multi-stepExcellent, often preferred for industry
Advantages High purity, clear regiochemical controlFewer steps, lower cost of raw materials
Disadvantages More synthetic stepsCan generate large amounts of acidic waste, requires higher temperatures

Part II: Cyanation of 5-Chloro-1-indanone

With the key indanone intermediate in hand, the final step is the introduction of the nitrile group at the C1 position. Direct conversion of a ketone to a nitrile at the same carbon is not straightforward. Therefore, a multi-step transformation is employed, leveraging well-established organic reactions. The most reliable pathway involves reduction of the ketone to an alcohol, conversion of the alcohol to a good leaving group, and subsequent nucleophilic substitution with a cyanide salt.

G A 5-Chloro-1-indanone B 5-Chloro-2,3-dihydro-1H-inden-1-ol A->B Reduction (e.g., NaBH₄) C Activated Intermediate (e.g., 1-Bromo-5-chloroindane) B->C Activation (e.g., PBr₃, SOCl₂) D 5-Chloro-2,3-dihydro-1H- indene-1-carbonitrile C->D Cyanation (NaCN or KCN)

Diagram 3: General Pathway for Cyanation of 5-Chloro-1-indanone.

Alternative Cyanation Strategy: Tosylhydrazone Conversion

An alternative, more direct method involves converting the ketone into its N-tosylhydrazone, which can then be cyanated. This approach avoids the reduction-activation sequence. Copper-catalyzed cyanation of N-tosylhydrazones using a low-toxicity cyanide source like potassium thiocyanate (KSCN) has been reported for synthesizing α-aryl nitriles.[14] While a specific protocol for 5-chloro-1-indanone is not widely published, this represents a viable and potentially more efficient route for exploration.

Detailed Experimental Protocols

The following protocols are synthesized from literature procedures and represent standard, reliable methods.[4][15][16]

Protocol 1: Synthesis of 5-Chloro-1-indanone (from 3-Chlorobenzaldehyde)

Step 1a: Preparation of 3-(3-Chlorophenyl)propanoic Acid

  • To a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add formic acid (80 mL) and diethylamine (58 mL).

  • Add 3-chlorobenzaldehyde (20 g, 0.142 mol) and malonic acid (17.8 g, 0.171 mol) to the flask.

  • Heat the mixture to 150 °C and maintain at reflux. Monitor the reaction progress by TLC.

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature and pour it into 400 mL of ice-cold water.

  • Acidify the aqueous mixture with concentrated HCl to pH 3-4, which will precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethyl acetate) to obtain 3-(3-chlorophenyl)propanoic acid. Expect a yield of approximately 80-85%.[4]

Step 1b: Intramolecular Friedel-Crafts Acylation

  • In a 250 mL flask under an inert atmosphere (N₂ or Ar), suspend 3-(3-chlorophenyl)propanoic acid (10 g, 0.054 mol) in dichloromethane (80 mL).

  • Add thionyl chloride (6.5 mL, 0.089 mol) dropwise at room temperature. Heat the mixture to reflux for 2 hours or until gas evolution ceases. Cool to room temperature.

  • In a separate 500 mL flask, prepare a suspension of anhydrous zinc chloride (14.7 g, 0.108 mol) in dichloromethane (50 mL) and cool to 0 °C in an ice bath.

  • Slowly add the prepared acyl chloride solution from step 2 to the zinc chloride suspension, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL).

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude solid by recrystallization from ethanol to yield 5-chloro-1-indanone as a white or off-white solid. Expect a yield of 75-80%.[4][6]

Protocol 2: Synthesis of this compound

Step 2a: Reduction to 5-Chloro-2,3-dihydro-1H-inden-1-ol

  • Dissolve 5-chloro-1-indanone (5 g, 0.030 mol) in methanol (100 mL) in a 250 mL flask and cool to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.7 g, 0.045 mol) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by adding 1M HCl dropwise until the pH is ~7 and gas evolution stops.

  • Remove the methanol under reduced pressure. Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude alcohol, which is often used directly in the next step without further purification.

Step 2b: Conversion to 1-Bromo-5-chloroindane (Caution: Work in a well-ventilated fume hood. PBr₃ is corrosive and reacts violently with water.)

  • Dissolve the crude 5-chloro-2,3-dihydro-1H-inden-1-ol (~0.030 mol) in anhydrous diethyl ether (100 mL) and cool to 0 °C.

  • Add phosphorus tribromide (PBr₃) (1.2 mL, 0.013 mol) dropwise.

  • Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto ice water. Separate the organic layer, and wash it sequentially with cold water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bromo-intermediate.

Step 2c: Nucleophilic Substitution to the Nitrile (Caution: Cyanide salts are highly toxic. Handle with extreme care and have an appropriate quenching agent, such as bleach solution, readily available.)

  • Dissolve the crude 1-bromo-5-chloroindane (~0.030 mol) in a suitable solvent such as ethanol or DMSO (100 mL).

  • Add sodium cyanide (NaCN) (2.2 g, 0.045 mol).

  • Heat the mixture under reflux (typically 80-100 °C) for several hours. The use of ethanolic solvent is crucial to avoid side reactions.[16][17] Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and pour it into water (200 mL).

  • Extract the product with ethyl acetate or dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash thoroughly with water and brine to remove residual cyanide salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Conclusion

The synthesis of this compound is most effectively achieved through a multi-stage process. The initial formation of 5-chloro-1-indanone is a critical step, with both the multi-step Friedel-Crafts acylation of a propanoic acid derivative and the one-pot reaction of chlorobenzene offering viable, high-yield routes tailored for laboratory and industrial scales, respectively. The subsequent conversion of the indanone to the target carbonitrile via a reduction-activation-cyanation sequence represents a robust and reliable end-game strategy. The choice of a specific pathway will ultimately depend on factors such as available starting materials, required scale, and process safety and environmental considerations.

References

A complete list of all sources cited in this guide is provided below.

  • Preparation method of 5-chloro-1-indanone.
  • Preparation method for synthesizing 5-chloro-1-indanone through one-step method. Eureka. [Link]

  • CN113527075A - Preparation method for synthesizing 5-chloro-1-indanone by one-step method.
  • CN104910001A - Synthetic method of 5-chloro-1-indanone.
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • 104910001 Synthetic method of 5-chloro-1-indanone. WIPO Patentscope. [Link]

  • CN109534971B - 5-chloro-indanone production device and production method thereof.
  • Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • NOTE Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry. [Link]

  • A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Halogenoalkanes | Nucleophilic Substitution (with :CN-). Revision Sheet. [Link]

  • Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. Organic Chemistry Portal. [Link]

  • 5-Chloro-1-indanone | C9H7ClO. PubChem. [Link]

  • CN103601625A - Method for producing 5-chloro-1-indanone.
  • nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Nucleophilic substitution reactions with cyanide. YouTube. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-indan-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 5-chloro-indan-1-carbonitrile, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide employs a logical, experience-based approach. We will leverage the well-characterized data of its likely precursor, 5-chloro-1-indanone, to propose a viable synthetic pathway and predict the key physicochemical properties of the target compound. Furthermore, this document outlines detailed, self-validating experimental protocols for the empirical determination and characterization of these properties, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

5-Chloro-indan-1-carbonitrile is a halogenated indane derivative featuring a nitrile functional group. This structural motif is of significant interest in medicinal chemistry due to the versatile reactivity of the nitrile group and the established biological activity of various indane scaffolds. However, a thorough search of scientific databases reveals a scarcity of published experimental data for this specific compound.

This guide is structured to provide maximum value to the scientific community by not only collating available information but also by applying fundamental principles of organic chemistry to predict properties and outline a clear path for synthesis and validation. Our analysis begins with the readily available precursor, 5-chloro-1-indanone, for which substantial data exists. We will then propose a synthetic conversion and provide a detailed discussion of the expected physicochemical characteristics of the target nitrile, followed by robust protocols for their empirical verification.

Proposed Synthesis of 5-Chloro-indan-1-carbonitrile

The most logical and direct synthetic route to an indane-1-carbonitrile from an indanone precursor proceeds through a cyanohydrin intermediate. This two-step process leverages the reactivity of the carbonyl group in 5-chloro-1-indanone.

Step 1: Nucleophilic Addition of Cyanide to form 5-Chloro-1-hydroxy-indan-1-carbonitrile (Cyanohydrin Formation)

The initial step involves the treatment of 5-chloro-1-indanone with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), followed by acidification. The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon.[1][2]

Step 2: Reductive Dehydroxylation of the Cyanohydrin

The hydroxyl group of the intermediate cyanohydrin must then be removed to yield the target compound. This can be achieved through various reductive dehydroxylation methods. A common and effective method involves the conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by reduction, or via radical-based methods like the Barton-McCombie deoxygenation.

Below is a diagrammatic representation of this proposed synthetic workflow.

G cluster_0 Proposed Synthesis Workflow Indanone 5-Chloro-1-indanone Reagents1 1. NaCN 2. H₃O⁺ Indanone->Reagents1 Cyanohydrin 5-Chloro-1-hydroxy- indan-1-carbonitrile Reagents1->Cyanohydrin Step 1: Cyanohydrin Formation Reagents2 Reductive Dehydroxylation (e.g., Barton-McCombie) Cyanohydrin->Reagents2 Carbonitrile 5-Chloro-indan-1-carbonitrile (Target Compound) Reagents2->Carbonitrile Step 2: Reduction

Caption: Proposed two-step synthesis of 5-chloro-indan-1-carbonitrile.

Physicochemical Properties

This section is divided into the known properties of the precursor and the predicted properties of the target compound.

Properties of Precursor: 5-Chloro-1-indanone

The precursor, 5-chloro-1-indanone, is a well-documented chemical entity. Its properties serve as a crucial baseline for our predictions.[3][4]

PropertyValueSource(s)
CAS Number 42348-86-7[4][5]
Molecular Formula C₉H₇ClO[4]
Molecular Weight 166.60 g/mol [4]
Appearance White to off-white crystalline powder[6]
Melting Point 94-98 °C[3][7]
Boiling Point 124-125 °C @ 3 mmHg[6]
Solubility Insoluble in water; Soluble in chloroform.[6]
Predicted Properties of Target: 5-Chloro-indan-1-carbonitrile

The conversion of a ketone to a nitrile involves replacing a polar C=O bond with a highly polar C≡N triple bond. This substitution significantly impacts several physicochemical properties.[8]

G Molecular Structures cluster_0 Precursor cluster_1 Target Compound Precursor Target Precursor_label 5-Chloro-1-indanone (C₉H₇ClO) Target_label 5-Chloro-indan-1-carbonitrile (C₁₀H₈ClN)

Caption: Comparison of the chemical structures of the precursor and target.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₀H₈ClNAddition of a carbon and nitrogen, removal of oxygen.
Molecular Weight 177.63 g/mol Calculated based on the molecular formula.
Melting Point Likely similar to or slightly higher than the precursor.The nitrile group introduces strong dipole-dipole interactions, potentially increasing lattice energy. The removal of the C=O group, a hydrogen bond acceptor, may slightly counteract this. Empirical determination is essential.
Boiling Point Significantly higher than the precursor.The C≡N bond is highly polar, leading to strong dipole-dipole interactions which require more energy to overcome compared to the ketone.[8]
Solubility Low solubility in water. Soluble in polar aprotic solvents (e.g., acetone, acetonitrile, DMSO).The nitrile group increases polarity, but the overall molecule remains largely nonpolar. Nitriles are generally soluble in polar organic solvents.[8]
Polarity More polar than the precursor ketone.The dipole moment of a nitrile group is generally larger than that of a ketone.

Experimental Protocols for Physicochemical Characterization

To validate the predicted properties and fully characterize 5-chloro-indan-1-carbonitrile, the following standard, self-validating experimental protocols are recommended.

Melting Point Determination
  • Causality: The melting point range provides a primary indication of a compound's purity. A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure crystalline solid, while impurities depress and broaden the melting range.[3]

  • Methodology:

    • Sample Preparation: A small amount of the dry, crystalline sample is finely crushed and packed into a capillary tube to a height of 2-3 mm.[9]

    • Apparatus: A calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp) is used.[3][10]

    • Initial Determination: A rapid heating rate (10-20 °C/min) is used to find an approximate melting range.[10]

    • Accurate Determination: A fresh sample is heated rapidly to ~20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.[9]

    • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

  • System Validation: The apparatus's thermometer calibration should be regularly checked against certified standards (e.g., pure urea or cinnamic acid) with known melting points.[10]

Solubility Assessment
  • Causality: Solubility data is critical for drug development, informing formulation, administration routes, and bioavailability. It is governed by the principle of "like dissolves like," where a solute's polarity must be compatible with the solvent.

  • Methodology (Equilibrium Shake-Flask Method):

    • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, acetone, DMSO) in a sealed vial.[11][12]

    • Equilibration: The vials are agitated in an overhead shaker or temperature-controlled water bath (e.g., at 25 °C and 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[12][13]

    • Phase Separation: The suspension is centrifuged or filtered (using a filter that does not adsorb the solute) to separate the undissolved solid from the saturated solution.[4]

    • Quantification: The concentration of the compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Reporting: Solubility is reported in units such as mg/mL or mol/L.

  • System Validation: The analytical method (e.g., HPLC) must be validated for linearity, accuracy, and precision using standard solutions of known concentrations. The attainment of equilibrium can be confirmed by measuring the concentration at different time points (e.g., 24h, 48h, 72h) until the value remains constant.[4]

Spectroscopic Characterization

Spectroscopy provides an unambiguous "fingerprint" of the molecular structure.

  • Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of each nucleus is determined by its local electronic environment, and spin-spin coupling reveals connectivity between adjacent nuclei.[14]

  • Methodology:

    • Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of an internal standard like tetramethylsilane (TMS) is added for chemical shift referencing (δ = 0.00 ppm).[15]

    • ¹H NMR Acquisition: The proton NMR spectrum is acquired. Key parameters to record are chemical shift (δ, in ppm), integration (relative number of protons), and multiplicity (e.g., singlet, doublet, triplet).

    • ¹³C NMR Acquisition: The carbon NMR spectrum is acquired, typically with proton decoupling to produce a spectrum of singlets for each unique carbon atom.

  • Predicted ¹H and ¹³C NMR Spectral Features:

    • ¹H NMR: Expect signals for the aromatic protons (likely in the 7.0-7.8 ppm range), with splitting patterns determined by their positions relative to the chlorine and the indane ring fusion. The aliphatic protons on the five-membered ring will appear more upfield (likely 2.5-4.5 ppm), showing complex splitting due to their diastereotopic nature.

    • ¹³C NMR: Expect a signal for the nitrile carbon around 115-125 ppm. Aromatic carbons will appear between 120-150 ppm, and the aliphatic carbons will be upfield (25-50 ppm).

  • System Validation: The spectrometer's field is locked onto the deuterium signal of the solvent, and shimming is performed to optimize magnetic field homogeneity, ensuring sharp, well-resolved peaks.[15]

  • Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, allowing for their identification.[16]

  • Methodology (ATR Method):

    • Background Scan: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is collected.

    • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using the pressure clamp.

    • Sample Scan: The sample spectrum is collected. The instrument's software automatically subtracts the background spectrum.

    • Data Analysis: The resulting spectrum (Absorbance vs. Wavenumber in cm⁻¹) is analyzed for characteristic absorption bands.

  • Predicted Key FTIR Absorptions:

    • C≡N Stretch: A sharp, strong absorption band in the range of 2220-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.[10][13]

    • Aromatic C=C Stretches: Medium to weak bands in the 1475-1600 cm⁻¹ region.

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H Stretches: Peaks just below 3000 cm⁻¹.

    • C-Cl Stretch: A strong band typically in the 600-800 cm⁻¹ region.

  • System Validation: The instrument's performance is validated by the absence of atmospheric CO₂ and H₂O peaks in the final spectrum, which is achieved by purging the sample compartment with dry air or nitrogen and by proper background subtraction.

  • Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

  • Methodology (Electron Ionization - EI):

    • Sample Preparation: A dilute solution of the sample (~10-100 µg/mL) is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

    • Introduction: The sample is introduced into the ion source, where it is vaporized and bombarded with high-energy electrons.

    • Ionization & Fragmentation: This process creates a positively charged molecular ion (M⁺•) and various fragment ions.

    • Analysis & Detection: The ions are separated by the mass analyzer based on their m/z ratio and detected.

    • Data Analysis: The resulting mass spectrum plots relative intensity versus m/z.

  • Predicted Mass Spectrum Features:

    • Molecular Ion (M⁺•): Expect a molecular ion peak at m/z = 177. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), an M+2 peak at m/z = 179 with approximately one-third the intensity of the M⁺• peak will be observed, which is a definitive signature for a monochlorinated compound.

    • Key Fragments: Common fragmentation pathways for nitriles include the loss of HCN (M-27) or the loss of the chlorine atom (M-35).[11]

  • System Validation: The mass analyzer is calibrated using a known standard with peaks spanning the desired mass range, ensuring accurate m/z measurements.

Conclusion

While 5-chloro-indan-1-carbonitrile remains a compound with limited published data, this guide provides a robust framework for its scientific investigation. By leveraging data from its precursor, 5-chloro-1-indanone, we have proposed a logical synthetic route and a detailed set of predicted physicochemical properties. The provided experimental protocols are industry-standard, self-validating methods that will enable researchers to synthesize and rigorously characterize this promising molecule. This work serves as a foundational resource, empowering further research into the applications of 5-chloro-indan-1-carbonitrile in drug discovery and materials science.

References

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  • Remes, P. M., & Turecek, F. (2007). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of the American Society for Mass Spectrometry, 18(7), 1336–1347. [Link]

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  • Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. (n.d.). Allen Overseas. [Link]

  • PubChem. (n.d.). 5-Chloro-1-indanone. National Center for Biotechnology Information. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. [Link]

  • Griengl, H., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5770-5793. [Link]

  • Pharmaffiliates. (n.d.). 5-Chloro-1-Indanone. [Link]

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  • Shapiro reaction. (n.d.). chemeurope.com. [Link]

  • Addition of Cyanide to Aldehydes and Ketones to Make Cyanohydrins. (2014, March 8). YouTube. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

  • Mass spectrometry (MS). (n.d.). Fiveable. [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (n.d.). Chemistry Steps. [Link]

  • Cyanohydrins. (2023, January 22). Chemistry LibreTexts. [Link]

  • Cyanohydrin Formation and Reactions. (2024, January 14). YouTube. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Puget Sound. [Link]

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  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry. [Link]

  • Making nitriles. (n.d.). Chemguide. [Link]

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  • PREDICTING NMR CHEMICAL SHIFTS. (n.d.). [Link]

  • Nuclear Magnetic Resonance Spectroscopy. (n.d.). Michigan State University, Department of Chemistry. [Link]

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A Comprehensive Technical Guide to 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile (CAS 132205-76-6), a key chemical intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document details the compound's physicochemical properties, outlines a robust multi-step synthesis, provides comprehensive characterization data, and discusses its significant applications in both agrochemical and pharmaceutical research. Each section is grounded in established chemical principles, offering not just procedural steps but also the causal logic behind them to ensure both reproducibility and a deeper understanding of the compound's chemistry.

Introduction and Core Compound Profile

This compound is a substituted indane derivative characterized by a fused benzene and cyclopentane ring system, with a chlorine atom on the aromatic ring and a nitrile group at the benzylic position.[1][2] This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis. The indane scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active molecules. Its rigid framework allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.

The primary utility of this compound lies in its role as a key intermediate. Most notably, it is a precursor in the synthesis of certain oxadiazine insecticides. Furthermore, the inherent reactivity of the nitrile group and the potential for further functionalization of the indane core make it an attractive scaffold for the development of novel therapeutic agents.

This guide will systematically cover the synthesis, purification, and characterization of this compound, providing the necessary detail for its practical application in a laboratory setting.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 132205-76-6
Molecular Formula C₁₀H₈ClN
Molecular Weight 177.63 g/mol
Appearance Predicted: White to off-white solid
Boiling Point 324.8 ± 42.0 °C (Predicted)
Density 1.24 ± 0.1 g/cm³ (Predicted)
Topological Polar Surface Area 23.8 Ų
XLogP3 2.6

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a strategic three-step sequence starting from the commercially available precursor, 5-chloro-1-indanone. This pathway is designed for efficiency, high yield, and control over the final product's purity.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Activation (Tosylation) cluster_2 Step 3: Nucleophilic Substitution A 5-Chloro-1-indanone B 5-Chloro-2,3-dihydro-1H-inden-1-ol A->B  NaBH4, Methanol   C 5-Chloro-2,3-dihydro-1H-inden-1-ol D 5-Chloro-2,3-dihydro-1H-inden-1-yl p-toluenesulfonate C->D  TsCl, Pyridine, 0°C to RT   E 5-Chloro-2,3-dihydro-1H-inden-1-yl p-toluenesulfonate F This compound E->F  NaCN, DMSO, Heat  

Caption: Multi-step synthesis workflow for the target compound.

Synthesis of Precursor: 5-Chloro-1-indanone

The starting material, 5-chloro-1-indanone, can be synthesized via a Friedel-Crafts acylation/cyclization reaction. One established method involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride, or through intramolecular cyclization of 3-(4-chlorophenyl)propanoic acid in a strong acid like sulfuric acid. For the purposes of this guide, we will assume 5-chloro-1-indanone is obtained from a commercial source.

Experimental Protocols

PART A: Reduction of 5-Chloro-1-indanone to 5-Chloro-2,3-dihydro-1H-inden-1-ol

  • Principle: The ketone functionality of 5-chloro-1-indanone is selectively reduced to a secondary alcohol using sodium borohydride (NaBH₄). This reagent is chosen for its mildness, high selectivity for aldehydes and ketones, and operational simplicity, making it safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄). Methanol serves as a protic solvent that also participates in the workup to neutralize the borate ester intermediates.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-1-indanone (1.0 eq.) in methanol (10 mL per gram of indanone) at room temperature.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the pH is ~5-6 and gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 5-chloro-2,3-dihydro-1H-inden-1-ol, which can be used in the next step without further purification or purified by column chromatography if necessary.

PART B: Tosylation of 5-Chloro-2,3-dihydro-1H-inden-1-ol

  • Principle: The hydroxyl group of the alcohol is a poor leaving group. It is converted into a tosylate (p-toluenesulfonate) ester, which is an excellent leaving group due to the stability of the tosylate anion, a consequence of charge delocalization through resonance. This activation step is crucial for the subsequent nucleophilic substitution. Pyridine is used as a base to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve the crude 5-chloro-2,3-dihydro-1H-inden-1-ol (1.0 eq.) in anhydrous pyridine (5 mL per gram of alcohol) in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Extract the product with dichloromethane (3 x volume of mixture).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate. This intermediate is often used directly in the next step.

PART C: Nucleophilic Substitution with Sodium Cyanide

  • Principle: The final step is a classic Sₙ2 reaction where the cyanide ion (CN⁻) acts as a nucleophile, attacking the carbon bearing the tosylate leaving group. The tosylate departs, and the carbon-nitrogen bond is formed, yielding the target nitrile. Dimethyl sulfoxide (DMSO) is an ideal solvent for this reaction as it is polar and aprotic, which solvates the cation (Na⁺) but leaves the cyanide anion highly reactive.

  • Procedure:

    • In a round-bottom flask, dissolve the crude 5-chloro-2,3-dihydro-1H-inden-1-yl p-toluenesulfonate (1.0 eq.) in anhydrous DMSO (10 mL per gram of tosylate).

    • Add sodium cyanide (NaCN) (1.5 eq.). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC for the disappearance of the tosylate.

    • After completion, cool the mixture to room temperature and pour it into a large volume of water.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of mixture).

    • Combine the organic extracts, wash thoroughly with water and then with brine to remove residual DMSO and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Compound Characterization

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and analysis of structurally similar compounds. This data serves as a guide for researchers to confirm the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Structure cluster_labels compound H1 H1 H2a H2a H2b H2b H3a H3a H3b H3b H4 H4 H6 H6 H7 H7

Caption: Structure of the target compound with proton numbering for NMR.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.50d1HH4Aromatic proton ortho to the chloro group.
~ 7.35dd1HH6Aromatic proton coupled to H4 and H7.
~ 7.30d1HH7Aromatic proton adjacent to the fused ring.
~ 4.50t1HH1Benzylic proton, deshielded by the adjacent nitrile group.
~ 3.20 - 3.00m2HH3a, H3bMethylene protons adjacent to the aromatic ring.
~ 2.60 - 2.40m2HH2a, H2bMethylene protons coupled to H1 and H3.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 145 - 140Aromatic CQuaternary carbons of the fused ring system.
~ 135Aromatic C-ClCarbon bearing the chlorine atom.
~ 130 - 125Aromatic CHAromatic carbons with attached protons.
~ 118CNNitrile carbon, a characteristic chemical shift.
~ 45C1Benzylic carbon attached to the nitrile group.
~ 35C3Methylene carbon adjacent to the aromatic ring.
~ 30C2Methylene carbon at the 2-position.
Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies.

  • Predicted Absorptions:

    • ~ 2250-2240 cm⁻¹ (sharp, medium intensity): C≡N stretch, highly characteristic of a nitrile.

    • ~ 3100-3000 cm⁻¹ (medium): Aromatic C-H stretch.

    • ~ 2960-2850 cm⁻¹ (medium): Aliphatic C-H stretch from the methylene groups.

    • ~ 1600, 1480 cm⁻¹ (medium-strong): C=C stretching vibrations within the aromatic ring.

    • ~ 850-800 cm⁻¹ (strong): C-H out-of-plane bending, indicative of the aromatic substitution pattern.

    • ~ 800-700 cm⁻¹ (strong): C-Cl stretch.

Mass Spectrometry (MS)
  • Principle: Electron Ionization Mass Spectrometry (EI-MS) will fragment the molecule, providing information about its molecular weight and structural components.

  • Predicted Fragmentation:

    • Molecular Ion (M⁺): A peak at m/z ≈ 177, with a characteristic M+2 peak at m/z ≈ 179 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

    • Major Fragments:

      • m/z ≈ 150: Loss of the nitrile group ([M-CN]⁺).

      • m/z ≈ 142: Loss of the chlorine atom ([M-Cl]⁺).

      • m/z ≈ 115: A common fragment for indane structures, corresponding to the indene cation after loss of chlorine and other fragments.

Safety and Handling

GHS Hazard Statements: Based on the Safety Data Sheet, this compound should be handled with care.[3] While specific GHS classifications are not fully established, related compounds suggest potential hazards.

  • Precautionary Measures:

    • Engineering Controls: Always handle in a well-ventilated chemical fume hood.

    • Personal Protective Equipment (PPE): Wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Inhalation: Avoid breathing dust or vapors.

    • Skin/Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.

  • Spill & Disposal:

    • In case of a spill, avoid dust formation. Collect the material using spark-proof tools and place it in a sealed container for disposal.

    • Dispose of chemical waste in accordance with local, state, and federal regulations.

Applications and Future Directions

The primary value of this compound lies in its role as a versatile chemical intermediate.

Agrochemical Synthesis

This compound is a known intermediate in the synthesis of Indoxacarb, an oxadiazine insecticide. The indane core forms a key part of the final active molecule. The synthesis of such complex agrochemicals requires reliable access to functionalized building blocks like this carbonitrile, highlighting its importance in the crop protection industry.

Drug Discovery and Medicinal Chemistry

The indane scaffold is a privileged structure in medicinal chemistry due to its rigid conformation and synthetic tractability. The presence of the chloro and nitrile substituents on this scaffold provides multiple avenues for further chemical modification.

Applications cluster_mods Potential Modifications cluster_targets Therapeutic Areas A 5-Chloro-2,3-dihydro-1H- indene-1-carbonitrile B Nitrile Hydrolysis (-> Carboxylic Acid, Amide) A->B C Nitrile Reduction (-> Primary Amine) A->C D Aromatic Substitution (e.g., Suzuki, Buchwald-Hartwig) A->D E Neuroprotective Agents B->E F Anticancer Therapeutics B->F G Anti-inflammatory Agents B->G C->E C->F C->G D->E D->F D->G

Caption: Potential derivatization pathways and therapeutic targets.

  • Nitrile Group as a Handle: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These functional groups are staples in medicinal chemistry for forming hydrogen bonds with protein targets or for further conjugation.

  • The Indane Core in Neurotherapeutics: Amino-indane derivatives have been extensively explored for their neuroprotective and neuroleptic properties. The amine derived from this compound could be a starting point for novel agents targeting neurological disorders.

  • Anticancer and Anti-inflammatory Potential: Substituted indane and indanone structures have been investigated as scaffolds for anticancer and anti-inflammatory drugs. The chloro-substituent can modulate the electronic properties and lipophilicity of potential drug candidates, influencing their pharmacokinetic and pharmacodynamic profiles.

The future of this compound in drug discovery lies in its use in library synthesis for high-throughput screening and as a core scaffold for the rational design of inhibitors for various enzymes and receptors.

Conclusion

This compound is a chemical intermediate of significant practical importance. Its synthesis is achievable through a robust and logical three-step pathway from its corresponding indanone. While a lack of published experimental spectral data necessitates reliance on predictive characterization, the established chemistry of its functional groups allows for a high degree of confidence in its identification. Its established role in agrochemical synthesis and the high potential of its scaffold in medicinal chemistry underscore its value to the scientific community. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and utilize this versatile molecule in their research endeavors.

References

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An In-depth Technical Guide to the Molecular Structure of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile, a compound of interest in synthetic and medicinal chemistry. By integrating foundational principles with spectroscopic data from related analogs, this document serves as a robust resource for the characterization and utilization of this chlorinated indane derivative.

Introduction: The Significance of the Indane Scaffold

The indane framework, a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold in medicinal chemistry. Its rigid conformation and synthetic tractability make it an attractive core for the development of a wide array of therapeutic agents. The introduction of various substituents onto the indane skeleton allows for the fine-tuning of physicochemical properties and biological activity. This compound, with its chloro and cyano functionalities, represents a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below.

PropertyValueSource
Chemical Formula C₁₀H₈ClNN/A
Molecular Weight 177.63 g/mol N/A
CAS Number 132205-76-6N/A
Appearance Expected to be a solid at room temperatureN/A

The molecule consists of a 2,3-dihydro-1H-indene core with a chlorine atom substituted at the 5-position of the aromatic ring and a carbonitrile (cyano) group at the 1-position of the cyclopentane ring. The presence of the chlorine atom, an electron-withdrawing group, influences the electronic properties of the aromatic system. The nitrile group is a key functional handle for further chemical transformations.

Synthesis and Mechanistic Considerations

A potential synthetic pathway is visualized below:

Synthesis_Pathway 5-chloro-1-indanone 5-Chloro-1-indanone Intermediate TosMIC or similar cyanating agent 5-chloro-1-indanone->Intermediate Cyanation Reaction Target 5-Chloro-2,3-dihydro-1H- indene-1-carbonitrile Intermediate->Target

Caption: Plausible synthetic route to the target compound.

The choice of a cyanating agent like tosylmethyl isocyanide (TosMIC) is a common and effective method for the conversion of ketones to nitriles. The reaction mechanism involves the nucleophilic attack of the deprotonated TosMIC on the carbonyl carbon of 5-chloro-1-indanone, followed by cyclization and subsequent elimination to form the nitrile. The synthesis of the precursor, 5-chloro-1-indanone, can be achieved via a Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride, followed by an intramolecular cyclization.[1]

Spectroscopic Characterization: A Composite Analysis

Due to the limited availability of direct spectroscopic data for this compound, this section presents an in-depth analysis based on the expected spectral features, supported by data from closely related compounds and foundational spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Expected Chemical Shifts (δ) and Splitting Patterns:

Proton(s)Expected Chemical Shift (ppm)Expected MultiplicityRationale and Comparative Insights
Aromatic (H4, H6, H7) 7.2 - 7.8d, dd, sThe electron-withdrawing chlorine at C5 will deshield the adjacent protons (H4 and H6). Based on data for 5-chloro-1-indanone, the aromatic protons are expected in the δ 7.15-7.79 ppm range.[1] The specific splitting pattern (doublets and doublet of doublets) will depend on the coupling constants between the aromatic protons.
Benzylic (H1) ~ 4.0 - 4.5tThe proton at the carbon bearing the nitrile group will be deshielded and is expected to appear as a triplet due to coupling with the adjacent methylene protons (H2).
Aliphatic (H2) ~ 2.5 - 3.0mThese methylene protons will likely appear as a complex multiplet due to coupling with both H1 and H3.
Aliphatic (H3) ~ 3.0 - 3.5mThe other methylene protons adjacent to the aromatic ring will also present as a multiplet.

The analysis of ¹H NMR spectra of substituted indanes has been documented, providing a basis for these predictions.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts (δ):

Carbon(s)Expected Chemical Shift (ppm)Rationale and Comparative Insights
Nitrile (C≡N) ~ 115 - 125The carbon of the nitrile group typically resonates in this downfield region.
Aromatic (C4, C5, C6, C7, C3a, C7a) ~ 120 - 150The aromatic carbons will appear in this range. The carbon attached to the chlorine (C5) will be directly influenced, and its chemical shift can be predicted using established substituent effects. Data from 5-chloro-indole derivatives can provide a useful comparison for the aromatic region.[3]
Benzylic (C1) ~ 35 - 45The carbon atom bonded to the nitrile group.
Aliphatic (C2, C3) ~ 25 - 40The two methylene carbons of the five-membered ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for this compound are expected to be:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
C≡N (Nitrile) ~ 2220 - 2260Sharp, MediumThe C≡N stretching vibration is a characteristic and easily identifiable peak. For aromatic nitriles, this peak is typically found at a slightly lower frequency due to conjugation.[4][5][6]
C-H (Aromatic) > 3000Medium to WeakStretching vibrations of C-H bonds on the benzene ring.[7]
C-H (Aliphatic) < 3000MediumStretching vibrations of C-H bonds in the cyclopentane ring.[8]
C=C (Aromatic) ~ 1450 - 1600Medium to StrongRing stretching vibrations of the benzene ring.[7]
C-Cl ~ 1000 - 1100StrongThe carbon-chlorine stretching vibration.

The following diagram illustrates a typical workflow for acquiring and interpreting an IR spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Prepare KBr pellet or Nujol mull FTIR Acquire spectrum using FTIR spectrometer Sample->FTIR Identify_Functional Identify characteristic functional group peaks (e.g., C≡N, C-H aromatic/aliphatic) FTIR->Identify_Functional Compare_Fingerprint Compare fingerprint region (<1500 cm⁻¹) with known spectra if available Identify_Functional->Compare_Fingerprint

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indane and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds.[1][2] The rigid bicyclic framework, consisting of a benzene ring fused to a cyclopentane ring, provides a versatile scaffold for therapeutic development.[2] 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is a functionalized indane derivative whose precise structural characterization is paramount for its application in research and development.

This guide provides a comprehensive, multi-technique spectroscopic analysis for the structural elucidation of this compound. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The objective is to demonstrate how these orthogonal analytical techniques synergize to provide an unambiguous confirmation of the molecular structure.

Molecular Structure and Properties

The first step in any analytical endeavor is to understand the basic properties of the target molecule. These data provide the context for all subsequent spectral interpretation.

Molecular Identity
PropertyValueSource
Chemical Name This compound[3]
Synonyms 5-Chloro-indan-1-carbonitrile[3][4]
CAS Number 132205-76-6[3]
Molecular Formula C₁₀H₈ClN[3][5]
Molecular Weight 177.63 g/mol [3][5]
Exact Mass 177.03453 u[3]
Structural Diagram

The numbering convention used throughout this guide is presented below. This systematic labeling is crucial for the unambiguous assignment of spectral signals.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy: Mapping Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique that provides detailed information about the number of distinct proton types and their connectivity within a molecule.[6]

Experimental Protocol: ¹H NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Dissolve 5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert tube into NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire spectrum using a standard pulse sequence acq2->acq3 acq4 Process data (Fourier transform, phase correction) acq3->acq4

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data & Interpretation

Based on the molecule's structure, we can predict the characteristics of the ¹H NMR spectrum. The presence of a chiral center at C1 renders the two protons on C2 (and C3) diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals.[6]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (H7) ~7.5d1HOrtho to the electron-withdrawing C1-CN group, expected to be the most downfield aromatic proton.
Ar-H (H6) ~7.3d1HMeta to the chloro group and ortho to the aliphatic ring fusion.
Ar-H (H4) ~7.2s1HPara to the chloro group.
H1 ~4.5t1HBenzylic proton adjacent to an electron-withdrawing nitrile group, significantly deshielded. Coupled to the two H2 protons.
H3 ~3.2 - 3.4m2HBenzylic protons coupled to the two H2 protons.
H2 ~2.5 - 2.8m2HAliphatic protons, diastereotopic, coupled to H1 and H3 protons.

Causality in Interpretation:

  • Aromatic Region (7.0-7.6 ppm): The three aromatic protons are non-equivalent due to the substitution pattern. Their specific shifts and coupling patterns (doublets and a singlet) are dictated by the electronic effects of the chloro, nitrile, and alkyl substituents.

  • Benzylic Methine (H1, ~4.5 ppm): This proton is attached to a chiral center (C1) and is directly adjacent to both the aromatic ring and the strongly electron-withdrawing nitrile group (-C≡N). This dual influence causes a significant downfield shift. Its multiplicity as a triplet arises from coupling to the two adjacent H2 protons.

  • Aliphatic Methylene (H2, H3): The protons on C2 and C3 form a complex spin system. The chirality at C1 makes the geminal protons on C2 diastereotopic, meaning they will have different chemical shifts and will couple to each other (geminal coupling) as well as to the adjacent protons (vicinal coupling), resulting in complex multiplets (m).

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the unique carbon environments within a molecule.[7] For this compound, we expect 10 distinct signals, one for each carbon atom, as there is no molecular symmetry.

Predicted ¹³C NMR Spectral Data & Interpretation
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Ar-C (C3a, C7a) 140 - 145Quaternary carbons at the ring fusion.
Ar-C (C5) 135 - 140Aromatic carbon directly bonded to chlorine (ipso-carbon).
Ar-C (C4, C6, C7) 125 - 130Aromatic CH carbons.
C≡N 118 - 122Nitrile carbon, a characteristic downfield signal.
C1 ~40Benzylic carbon holding the nitrile group.
C3 ~35Benzylic carbon.
C2 ~30Aliphatic carbon.

Expert Insights:

  • The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the chlorine (C5) will be shifted downfield due to the inductive effect of the halogen.

  • The nitrile carbon (C≡N) has a very characteristic chemical shift in the 118-122 ppm range, serving as a key diagnostic peak.[8]

  • The aliphatic carbons (C1, C2, C3) appear in the upfield region of the spectrum, with the benzylic carbons (C1, C3) being more deshielded than the purely aliphatic C2.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[9]

Experimental Protocol: IR Spectroscopy

G prep Prepare sample (e.g., KBr pellet or thin film on salt plate) acq Acquire background spectrum of the empty sample holder prep->acq sample Place sample in FTIR spectrometer and acquire spectrum acq->sample process Identify characteristic absorption bands sample->process

Caption: General workflow for Fourier-Transform Infrared (FTIR) spectroscopy.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3100 - 3000C-H StretchAromatic C-HConfirms the presence of the benzene ring.
2960 - 2850C-H StretchAliphatic C-HConfirms the presence of the saturated cyclopentane ring.
2250 - 2240 C≡N Stretch Nitrile Key diagnostic peak for the nitrile functional group.
1600, 1475C=C StretchAromatic RingSkeletal vibrations of the benzene ring.
1100 - 1000C-Cl StretchAryl HalideIndicates the carbon-chlorine bond.

Trustworthiness of the Protocol: The presence of a sharp, strong absorption band around 2245 cm⁻¹ is a highly reliable indicator of the nitrile group. The combination of aromatic and aliphatic C-H stretching bands, along with the C=C aromatic skeletal bands, validates the core indane structure.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass Spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[1]

Predicted Mass Spectrum Data & Interpretation

For this compound (C₁₀H₈ClN), the key observations in an Electron Ionization (EI) mass spectrum would be:

m/z ValueIon IdentityInterpretation
177 / 179 [M]⁺ / [M+2]⁺ Molecular Ion Peak. The characteristic ~3:1 intensity ratio confirms the presence of one chlorine atom (³⁵Cl / ³⁷Cl isotopes).
150 / 152[M - HCN]⁺Loss of hydrogen cyanide from the molecular ion.
142[M - Cl]⁺Loss of the chlorine radical.
115[C₉H₇]⁺Subsequent loss of HCN from the [M - Cl]⁺ fragment, leading to an indenyl cation.
Key Fragmentation Pathway

The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals from the molecular ion. The loss of the chlorine atom and the nitrile group are predictable and diagnostically significant fragmentation events.

G M [C₁₀H₈ClN]⁺˙ m/z = 177/179 F1 [C₉H₈N]⁺ m/z = 142 M->F1 - Cl• F2 [C₉H₇]⁺ m/z = 115 F1->F2 - HCN

Caption: A plausible EI-MS fragmentation pathway for the title compound.

Conclusion

The structural elucidation of this compound is robustly achieved through the congruent application of multiple spectroscopic techniques.

  • ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework, confirming the connectivity of the bicyclic system and the precise location of substituents.

  • IR Spectroscopy provides unambiguous evidence for the key functional groups, notably the characteristic nitrile stretch.

  • Mass Spectrometry confirms the molecular weight and elemental composition (specifically the presence of chlorine) through the molecular ion's isotopic pattern, while fragmentation data supports the proposed structure.

Together, these methods provide a self-validating system of analysis, leaving no ambiguity as to the identity and structure of the compound, a critical requirement for its use in research and drug development.

References

  • BenchChem. (2025). In-Depth Technical Guide to the Spectroscopic Analysis and Characterization of New Indan Derivatives.
  • Echemi. (n.d.). This compound.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Echemi. (n.d.). This compound Safety Data Sheets.
  • Eburon Organics. (n.d.). Indane Derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Chloro-indan-1-carbonitrile: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-indan-1-carbonitrile is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid bicyclic structure and the presence of both chloro and nitrile functionalities allow for diverse chemical modifications, making it an attractive scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to 5-chloro-indan-1-carbonitrile, with a focus on the selection of starting materials and a detailed examination of the core chemical transformations. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable foundation for their synthetic endeavors.

Strategic Approaches to the Indan Skeleton: Synthesis of the Key Precursor, 5-Chloro-1-indanone

The synthesis of 5-chloro-indan-1-carbonitrile invariably proceeds through the key intermediate, 5-chloro-1-indanone. The construction of this chloro-substituted indanone core is the critical first stage of the synthesis, and two principal retrosynthetic disconnections have been established, starting from either 3-chlorobenzaldehyde or chlorobenzene.

Pathway 1: From 3-Chlorobenzaldehyde

This pathway commences with the formation of a 3-chlorophenylpropionic acid derivative, which then undergoes an intramolecular Friedel-Crafts acylation to yield the desired indanone. A common and efficient method involves a Knoevenagel-type condensation followed by reduction and cyclization.

A widely employed method involves the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of formic acid and diethylamine to produce 3-(3-chlorophenyl)propionic acid.[1][2] This intermediate is then cyclized to 5-chloro-1-indanone using a Friedel-Crafts acylation, typically with a catalyst such as zinc chloride in an inert solvent like dichloromethane.[1][2]

Experimental Protocol: Synthesis of 5-Chloro-1-indanone from 3-Chlorobenzaldehyde [1]

  • Step 1: Synthesis of 3-(3-chlorophenyl)propionic acid

    • To a reaction vessel, add formic acid and diethylamine.

    • To this mixture, add 3-chlorobenzaldehyde and malonic acid.

    • Heat the reaction mixture to a temperature between 50-150 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid to a pH of 3-4.

    • Filter the resulting precipitate and recrystallize from a suitable solvent like ethyl acetate to obtain 3-(3-chlorophenyl)propionic acid.

  • Step 2: Intramolecular Friedel-Crafts Acylation

    • In a separate flask, dissolve the 3-(3-chlorophenyl)propionic acid in dichloromethane.

    • Add malonyl chloride to the solution.

    • Cool the mixture and slowly add zinc chloride, maintaining the temperature between -10 to 80 °C.

    • Stir the reaction for approximately 2 hours, monitoring for completion by TLC.

    • Quench the reaction by pouring the mixture into ice water.

    • Separate the organic layer, wash with 1M hydrochloric acid, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-chloro-1-indanone.

Pathway 2: From Chlorobenzene

An alternative and industrially relevant approach utilizes chlorobenzene as the starting material. This pathway involves a Friedel-Crafts acylation with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation to form the indanone ring.

The reaction is typically catalyzed by a Lewis acid, with aluminum chloride being a common choice.[3] The use of a mixed molten salt system, such as a mixture of aluminum chloride, sodium chloride, and potassium chloride, can facilitate the reaction at a lower temperature and improve selectivity.[3]

Experimental Protocol: Synthesis of 5-Chloro-1-indanone from Chlorobenzene [3]

  • In a jacketed reactor, cool chlorobenzene to below 5 °C.

  • Add aluminum trichloride and stir for 30 minutes.

  • Slowly add 3-chloropropionyl chloride dropwise over 2 hours.

  • After the addition, raise the temperature to 50-70 °C and maintain for 2 hours, monitoring the reaction by Gas Chromatography (GC).

  • In a separate vessel, prepare a molten salt mixture of aluminum trichloride, sodium chloride, and potassium chloride.

  • Add the reaction mixture from the first step dropwise to the molten salt.

  • Raise the temperature to 130-150 °C and hold for several hours until the reaction is complete.

  • Hydrolyze the reaction mixture with ice water, maintaining the temperature below 50 °C.

  • Filter the resulting solid, which is the crude 5-chloro-1-indanone.

  • The crude product can be purified by recrystallization from a solvent such as methanol.

Quantitative Data Summary for 5-Chloro-1-indanone Synthesis

Starting MaterialKey ReagentsCatalystTypical YieldReference
3-ChlorobenzaldehydeMalonic acid, Formic acid, Diethylamine, Malonyl chlorideZinc Chloride75-80%[1]
Chlorobenzene3-Chloropropionyl chlorideAluminum Chloride, Molten Salts~85%[3]

Conversion of 5-Chloro-1-indanone to 5-Chloro-indan-1-carbonitrile: Core Methodologies

Once the key precursor, 5-chloro-1-indanone, has been synthesized and purified, the next critical step is the introduction of the nitrile functionality at the C1 position. Two primary, reliable methods for this transformation are the Cyanohydrin Formation and Reduction Pathway and the Tosylhydrazone Cyanation Pathway .

Methodology 1: The Cyanohydrin Route

This classic two-step approach involves the initial formation of a cyanohydrin by the addition of a cyanide source to the ketone, followed by the reduction of the intermediate α-hydroxy nitrile.

The formation of the cyanohydrin is typically achieved using a cyanide source such as trimethylsilyl cyanide (TMSCN), which offers milder reaction conditions compared to using hydrogen cyanide directly. The resulting O-silylated cyanohydrin can then be hydrolyzed to the cyanohydrin. The subsequent reduction of the hydroxyl group can be challenging, but various methods have been developed for the reduction of α-hydroxy nitriles.

Conceptual Workflow: Cyanohydrin Route

G Indanone 5-Chloro-1-indanone Cyanohydrin 5-Chloro-1-hydroxy-indan-1-carbonitrile Indanone->Cyanohydrin Cyanohydrin Formation TMSCN Trimethylsilyl Cyanide (TMSCN) Carbonitrile 5-Chloro-indan-1-carbonitrile Cyanohydrin->Carbonitrile Reduction of Hydroxyl Group Reduction Reducing Agent (e.g., Catalytic Hydrogenation)

Caption: Cyanohydrin formation and subsequent reduction pathway.

Experimental Protocol: Synthesis of 5-Chloro-indan-1-carbonitrile via the Cyanohydrin Route (Generalized)

  • Step 1: Formation of 5-Chloro-1-hydroxy-indan-1-carbonitrile

    • Dissolve 5-chloro-1-indanone in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

    • Add trimethylsilyl cyanide (TMSCN) to the solution. A catalytic amount of a Lewis acid like zinc iodide can be used to accelerate the reaction.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction with an aqueous acid solution (e.g., 1M HCl) to hydrolyze the silyl ether.

    • Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude cyanohydrin.

  • Step 2: Reduction of 5-Chloro-1-hydroxy-indan-1-carbonitrile

    • Dissolve the crude cyanohydrin in a suitable solvent (e.g., ethanol, acetic acid).

    • Add a catalyst for hydrogenation, such as Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, filter off the catalyst and remove the solvent under reduced pressure.

    • Purify the crude product by chromatography or recrystallization to obtain 5-chloro-indan-1-carbonitrile.

Methodology 2: The Tosylhydrazone Cyanation Route

An elegant and often high-yielding alternative to the cyanohydrin route is the cyanation of the corresponding N-tosylhydrazone. This method avoids the direct handling of potentially unstable cyanohydrins and the sometimes difficult reduction of the hydroxyl group.

This reaction proceeds by first converting the ketone to its N-tosylhydrazone derivative. This derivative then undergoes a copper-catalyzed reaction with a cyanide source. A notable advantage of this method is the use of low-toxicity thiocyanate salts as the cyanide source.[4][5]

Logical Workflow: Tosylhydrazone Cyanation Route

G Indanone 5-Chloro-1-indanone Tosylhydrazone 5-Chloro-1-indanone N-tosylhydrazone Indanone->Tosylhydrazone Tosylhydrazone Formation Tosylhydrazine Tosylhydrazine Carbonitrile 5-Chloro-indan-1-carbonitrile Tosylhydrazone->Carbonitrile Copper-Catalyzed Cyanation CyanideSource Thiocyanate Salt (e.g., KSCN) CopperCatalyst Copper Catalyst (e.g., CuI)

Caption: Tosylhydrazone formation and copper-catalyzed cyanation.

Experimental Protocol: Synthesis of 5-Chloro-indan-1-carbonitrile via the Tosylhydrazone Route [4][5]

  • Step 1: Synthesis of 5-Chloro-1-indanone N-tosylhydrazone

    • Dissolve 5-chloro-1-indanone in a suitable solvent such as methanol or ethanol.

    • Add an equimolar amount of p-toluenesulfonhydrazide (tosylhydrazine).

    • A catalytic amount of acid (e.g., a few drops of concentrated HCl) can be added to accelerate the reaction.

    • Stir the mixture at room temperature or with gentle heating until a precipitate forms.

    • Cool the mixture and filter the solid N-tosylhydrazone. Wash with cold solvent and dry.

  • Step 2: Copper-Catalyzed Cyanation of the N-tosylhydrazone

    • To a reaction flask, add the 5-chloro-1-indanone N-tosylhydrazone, potassium thiocyanate (KSCN), and a copper(I) iodide (CuI) catalyst.

    • Add a solvent mixture, for example, acetonitrile and N-methyl-2-pyrrolidone (NMP).

    • Add 4 Å molecular sieves.

    • Heat the reaction mixture under an oxygen atmosphere (e.g., using an oxygen balloon) at approximately 80 °C.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford 5-chloro-indan-1-carbonitrile.

Conclusion

The synthesis of 5-chloro-indan-1-carbonitrile is a multi-step process that hinges on the efficient construction of the 5-chloro-1-indanone precursor, followed by the strategic introduction of the nitrile group. This guide has detailed two robust and well-documented pathways for the synthesis of the indanone starting from readily available materials, 3-chlorobenzaldehyde and chlorobenzene. Furthermore, two distinct and reliable methodologies for the conversion of the indanone to the final carbonitrile product have been presented: the cyanohydrin route and the tosylhydrazone cyanation route.

The choice of a specific synthetic route will depend on factors such as the availability of starting materials, scalability requirements, and the desired purity of the final product. The experimental protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to confidently approach the synthesis of 5-chloro-indan-1-carbonitrile and its derivatives, enabling further exploration of their potential in medicinal chemistry.

References

  • Xu, J. et al. (2015). Synthetic method of 5-chloro-1-indanone.
  • Huang, Y. et al. (2017). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. The Journal of Organic Chemistry, 82(14), 7621–7627. Available at: [Link]

  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

  • Preparation method of 5-chloro-1-indanone. (2019).

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A Technical Guide to the Solubility of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile, a key intermediate in pharmaceutical synthesis. Given the limited availability of public quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on physicochemical properties, and detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals to enable informed solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences every stage of the drug development pipeline. From reaction kinetics in synthesis to bioavailability in the final formulation, understanding how a compound behaves in different solvent environments is paramount. This compound, with its unique chlorinated indene scaffold, presents a specific solubility profile that necessitates careful characterization. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification, and ultimately, poor bioavailability of the final drug product. This guide provides the necessary theoretical and practical framework to address these challenges head-on.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for this compound is not extensively documented in public literature, we can infer its likely behavior by examining its key physicochemical properties.

PropertyValueImplication for Solubility
Molecular Formula C₁₀H₈ClN[1]The presence of a chlorine atom and a nitrile group introduces polarity.
Molecular Weight 177.63 g/mol [1]A relatively low molecular weight may favor solubility.
XLogP3 2.6[1]This value indicates a moderate degree of lipophilicity, suggesting a preference for organic solvents over aqueous media.
Hydrogen Bond Acceptor Count 1[1]The nitrile group can act as a hydrogen bond acceptor, influencing interactions with protic solvents.

Based on these properties, this compound is predicted to be poorly soluble in water and highly soluble in a range of organic solvents. The general principle of "like dissolves like" suggests that its solubility will be highest in solvents of similar polarity.[2][3]

Experimental Determination of Solubility: A Methodological Approach

To obtain reliable quantitative solubility data, a systematic experimental approach is necessary. The two primary types of solubility measurements relevant to drug discovery are kinetic and thermodynamic solubility.[4][5][6]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput screening method often used in early-stage drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[4][5][7] This method is useful for quickly identifying compounds with potential solubility liabilities.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[4][8] This measurement is crucial for later-stage development and formulation.

The following diagram illustrates the workflow for determining both kinetic and thermodynamic solubility.

G cluster_0 Solubility Determination Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility start Start: Compound of Interest (this compound) ks_prep Prepare high-concentration stock solution in DMSO start->ks_prep ts_prep Add excess solid compound to the chosen solvent start->ts_prep ks_add Add stock solution to aqueous buffer/solvent ks_prep->ks_add ks_incubate Incubate for a short period (e.g., 2 hours) with shaking ks_add->ks_incubate ks_measure Measure concentration of dissolved compound (e.g., nephelometry, UV-Vis) ks_incubate->ks_measure end End: Quantitative Solubility Data ks_measure->end ts_equilibrate Equilibrate for an extended period (e.g., 24-48 hours) with shaking ts_prep->ts_equilibrate ts_separate Separate undissolved solid (centrifugation/filtration) ts_equilibrate->ts_separate ts_measure Measure concentration of dissolved compound in the supernatant (e.g., HPLC, UV-Vis) ts_separate->ts_measure ts_measure->end

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Detailed Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[2] The following protocol provides a step-by-step guide.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., acetonitrile, ethanol, dichloromethane, toluene, acetone)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours to ensure that a true thermodynamic equilibrium is reached.[4]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation may be necessary to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.[4]

Safety and Handling Considerations

When working with this compound and organic solvents, it is crucial to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

  • Ventilation: Handle the compound and solvents in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[9]

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

Data Interpretation and Application

The quantitative solubility data obtained from these experiments can be compiled into a table for easy comparison.

SolventPredicted PolarityExpected Solubility (g/L)
DichloromethaneNonpolarHigh
TolueneNonpolarHigh
AcetonePolar AproticModerate to High
AcetonitrilePolar AproticModerate to High
EthanolPolar ProticModerate
WaterPolar ProticVery Low

This data is invaluable for:

  • Process Chemistry: Selecting appropriate solvents for synthesis and crystallization to maximize yield and purity.

  • Formulation Science: Developing suitable delivery systems for in vivo studies by identifying solvents that can dissolve the compound at the desired concentration.

  • Preclinical Studies: Ensuring that the compound is fully dissolved in the vehicle used for in vitro and in vivo assays to obtain accurate and reproducible results.

Conclusion

While direct, publicly available solubility data for this compound is scarce, a thorough understanding of its physicochemical properties, coupled with robust experimental methodologies, allows for its comprehensive solubility characterization. The protocols and principles outlined in this guide provide a solid foundation for researchers to generate reliable solubility data, enabling informed decisions throughout the drug discovery and development process.

References

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Echemi. (n.d.).
  • Echemi. (n.d.). This compound.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.).
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

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Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of 5-chloro-indan-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the identification of novel bioactive small molecules frequently outpaces our understanding of their underlying mechanisms of action. This is particularly true for compounds emerging from phenotypic screens, where a desirable biological effect is observed without a priori knowledge of the molecular target. 5-chloro-indan-1-carbonitrile, a compound with a unique chemical scaffold, represents such a case. While structurally related to the indanone family known for a range of biological activities, from insecticidal to potential neuroprotective effects, the specific mode of action of the carbonitrile derivative remains to be elucidated.[1][2] This in-depth technical guide provides a comprehensive, multi-pronged strategic workflow for the systematic investigation of the mechanism of action of 5-chloro-indan-1-carbonitrile. Moving beyond a rigid, templated approach, this document is structured to mirror the logical progression of a scientific investigation, from initial hypothesis generation and broad-based screening to precise target identification, validation, and pathway analysis. By integrating cutting-edge methodologies with established biochemical and cellular assays, this guide aims to equip researchers with the conceptual framework and practical protocols necessary to transform a bioactive "hit" into a well-characterized lead compound with a defined molecular mechanism.

Foundational Strategy: From Phenotype to Target

The journey to elucidate the mechanism of action of a novel compound like 5-chloro-indan-1-carbonitrile begins with a crucial decision point: do we start with a known target or a known phenotype? Given the absence of established targets for this specific molecule, a phenotypic screening to target deconvolution approach is the most logical and powerful strategy.[3][4][5] This workflow embraces the complexity of cellular biology, allowing the compound's effect on the whole system to guide the investigation towards its molecular target(s).

The core principle of this approach is to first identify a robust and reproducible cellular phenotype induced by 5-chloro-indan-1-carbonitrile. This could be, for example, inhibition of cancer cell proliferation, modulation of a specific signaling pathway reporter, or prevention of a disease-relevant cellular process. Once a clear phenotype is established, the subsequent steps are designed to systematically unravel the molecular machinery that the compound hijacks to produce this effect. This process, known as target deconvolution, is a multi-step endeavor that requires a combination of biochemical, genetic, and computational approaches.[4][6]

Phenotypic_Screening_Workflow cluster_Phase1 Phase 1: Phenotypic Discovery & Profiling cluster_Phase2 Phase 2: Target Hypothesis Generation cluster_Phase3 Phase 3: Direct Target Identification & Engagement cluster_Phase4 Phase 4: Target Validation & Pathway Analysis Phenotypic_Screen High-Content Phenotypic Screening (e.g., Cell Proliferation, Morphology) Dose_Response Dose-Response & Potency Determination (EC50) Phenotypic_Screen->Dose_Response Identified 'Hit' Selectivity_Panel Cell Line Selectivity Profiling Dose_Response->Selectivity_Panel Broad_Screening Broad-Spectrum Target Class Screening (e.g., Kinome Profiling, GPCR Panel) Selectivity_Panel->Broad_Screening Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Broad_Screening->Affinity_Chromatography Narrowed Target List Computational_Prediction In Silico Target Prediction (Chemical Similarity, Docking) Computational_Prediction->Affinity_Chromatography Expression_Profiling Transcriptomic/Proteomic Profiling Expression_Profiling->Affinity_Chromatography CETSA Cellular Thermal Shift Assay (CETSA) Affinity_Chromatography->CETSA Putative Targets Genetic_Validation Genetic Validation (siRNA/CRISPR) CETSA->Genetic_Validation Confirmed Target Engagement Biochemical_Assays In Vitro Biochemical Assays Genetic_Validation->Biochemical_Assays Pathway_Mapping Upstream/Downstream Signaling Analysis Biochemical_Assays->Pathway_Mapping

Figure 1: A high-level overview of the target deconvolution workflow for 5-chloro-indan-1-carbonitrile.

Phase 1: Characterizing the Phenotypic Footprint

Before embarking on a quest for the molecular target, it is imperative to thoroughly characterize the biological effects of 5-chloro-indan-1-carbonitrile. This initial phase provides the foundational data upon which all subsequent experiments will be built.

High-Content Imaging and Multiparametric Analysis

Modern phenotypic screening has moved beyond simple cell viability assays. High-content imaging platforms allow for the simultaneous measurement of multiple cellular parameters, providing a rich "fingerprint" of a compound's effect.

Experimental Protocol: High-Content Phenotypic Screen

  • Cell Plating: Seed a panel of relevant cell lines (e.g., cancer cell lines from different tissues, non-cancerous control lines) in 96- or 384-well imaging plates.

  • Compound Treatment: Treat cells with a concentration range of 5-chloro-indan-1-carbonitrile (e.g., 10 nM to 100 µM) for a relevant time course (e.g., 24, 48, 72 hours).

  • Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to label key cellular components, such as:

    • Nuclei: Hoechst 33342 (for cell counting and nuclear morphology)

    • Cytoskeleton: Phalloidin-Alexa Fluor 488 (for cell shape and cytoskeletal integrity)

    • Mitochondria: MitoTracker Red CMXRos (for mitochondrial mass and membrane potential)

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify a wide range of cellular features, including cell number, nuclear size and shape, cytoskeletal texture, and mitochondrial intensity.

  • Data Analysis: Compare the feature profiles of treated cells to vehicle-treated controls to identify significant phenotypic changes.

Causality Behind Experimental Choices: By using a diverse panel of cell lines, we can identify potential selectivity of the compound, which can provide early clues about its mechanism. For instance, if the compound is only active in cell lines with a specific genetic mutation, this strongly suggests the target is related to that pathway.

Phase 2: Generating Target Hypotheses

With a well-defined phenotype in hand, the next step is to generate hypotheses about the potential molecular targets. This is best achieved by casting a wide net using a combination of broad-spectrum screening and computational approaches.

Kinome Profiling: A Prime Suspect for Small Molecules

Protein and lipid kinases are a large family of enzymes that play central roles in cellular signaling and are common targets for small molecule drugs.[7][8] Kinome profiling allows for the unbiased assessment of a compound's effect on a large portion of the kinome.[7][9]

Experimental Protocol: Kinome Profiling using Peptide Arrays

  • Cell Lysis: Treat a responsive cell line with 5-chloro-indan-1-carbonitrile at a concentration that elicits the desired phenotype. Lyse the cells under conditions that preserve kinase activity.

  • Array Incubation: Incubate the cell lysate with a peptide array containing consensus phosphorylation motifs for a wide range of kinases.[8]

  • Phosphorylation Reaction: Add radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) to the array to allow active kinases in the lysate to phosphorylate their corresponding peptide substrates.

  • Washing and Detection: After the reaction, wash the array to remove unbound radioactivity and detect the phosphorylated peptides using autoradiography or a phosphorimager.

  • Data Analysis: Quantify the signal intensity for each peptide spot and compare the profiles of treated and untreated lysates to identify kinases with altered activity.

Kinase Family Example Kinases Potential Role in Observed Phenotype
Tyrosine KinasesEGFR, SRC, ABLCell proliferation, survival, migration
Serine/Threonine KinasesAKT, MAPK, CDKCell cycle, apoptosis, metabolism
Lipid KinasesPI3K, mTORCell growth, proliferation, survival

Table 1: Representative kinase families and their potential links to cellular phenotypes.

Computational Target Prediction

In parallel with experimental screening, computational methods can provide valuable hypotheses based on the chemical structure of 5-chloro-indan-1-carbonitrile.[10] These in silico approaches can predict potential protein targets by comparing the compound's structure to libraries of known ligands.[10]

Workflow: Computational Target Prediction

  • Ligand-Based Virtual Screening: Use the 2D and 3D structure of 5-chloro-indan-1-carbonitrile to search databases like ChEMBL and PubChem for structurally similar molecules with known biological targets.

  • Structure-Based Virtual Screening (Docking): If high-resolution structures are available, perform molecular docking simulations against a library of potential protein targets (e.g., kinases, GPCRs, nuclear receptors) to predict binding affinity and pose.

  • Pharmacophore Modeling: Generate a pharmacophore model based on the key chemical features of 5-chloro-indan-1-carbonitrile and use it to screen for proteins that are likely to bind to such a molecule.

Computational_Workflow Compound_Structure 5-chloro-indan-1-carbonitrile (2D & 3D Structure) Ligand_Screening Ligand-Based Screening (Similarity Search) Compound_Structure->Ligand_Screening Structure_Screening Structure-Based Screening (Molecular Docking) Compound_Structure->Structure_Screening Pharmacophore Pharmacophore Modeling Compound_Structure->Pharmacophore Hypothesized_Targets List of Hypothesized Targets Ligand_Screening->Hypothesized_Targets Structure_Screening->Hypothesized_Targets Pharmacophore->Hypothesized_Targets Target_Database Protein Target Databases (PDB, etc.) Target_Database->Structure_Screening Known_Ligands Known Ligand Databases (ChEMBL, PubChem) Known_Ligands->Ligand_Screening

Figure 2: Workflow for in silico target prediction of 5-chloro-indan-1-carbonitrile.

Phase 3: Direct Target Identification and Engagement

The hypotheses generated in the previous phase must be validated through direct biochemical methods that can identify the specific protein(s) that 5-chloro-indan-1-carbonitrile binds to.

Affinity Chromatography-Mass Spectrometry

This is a powerful and unbiased approach to "fish" for the binding partners of a small molecule from a complex protein mixture like a cell lysate.[11][12]

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of 5-chloro-indan-1-carbonitrile that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its biological activity. This is a critical step that requires careful structure-activity relationship (SAR) studies.

  • Matrix Immobilization: Covalently attach the tagged compound to a solid support, such as agarose beads, to create an affinity matrix.[13]

  • Lysate Incubation: Incubate the affinity matrix with a cell lysate from a responsive cell line.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, often using a solution containing the untagged "free" compound as a competitor.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Trustworthiness of the Protocol: The inclusion of a competition elution step is crucial for self-validation. Only proteins that are specifically displaced by the free compound are considered high-confidence binders, as this demonstrates a direct and competitive interaction.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While affinity chromatography identifies binding partners, it does not confirm that this binding occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a revolutionary technique that addresses this gap by measuring the thermal stabilization of a protein upon ligand binding in intact cells.[14][15][16][17][18]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with 5-chloro-indan-1-carbonitrile or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein.[17]

CETSA_Principle cluster_Control Vehicle Control cluster_Treated Compound-Treated Protein_Unbound Unbound Target Protein Heat_Control Heat Application Protein_Unbound->Heat_Control Protein_Denatured Denatured & Aggregated Protein Heat_Control->Protein_Denatured Protein_Bound Target Protein + Compound Heat_Treated Heat Application Protein_Bound->Heat_Treated Protein_Stable Stabilized & Soluble Protein Heat_Treated->Protein_Stable

Figure 3: The principle of the Cellular Thermal Shift Assay (CETSA).

Phase 4: Target Validation and Pathway Analysis

The final phase of the investigation focuses on confirming that the identified target is indeed responsible for the observed cellular phenotype and mapping its role in the relevant signaling pathway.

Genetic Validation: The Gold Standard

Genetic methods, such as RNA interference (siRNA) or CRISPR-Cas9-mediated gene knockout, are essential for validating that the identified target is functionally linked to the compound's activity.[19]

Experimental Protocol: siRNA-mediated Knockdown

  • Transfection: Transfect the responsive cell line with siRNA molecules specifically targeting the mRNA of the putative target protein. Use a non-targeting siRNA as a negative control.

  • Knockdown Confirmation: After 48-72 hours, confirm the reduction in target protein expression by Western blotting or qRT-PCR.

  • Phenotypic Assay: Treat the knockdown and control cells with 5-chloro-indan-1-carbonitrile and perform the original phenotypic assay.

  • Data Analysis: If the knockdown cells are resistant to the effects of the compound compared to the control cells, it strongly validates that the protein is the relevant target.

Causality Behind Experimental Choices: By temporarily removing the target protein, we can directly test its necessity for the compound's action. A loss of compound efficacy upon target knockdown provides compelling evidence for a direct on-target mechanism.

Concluding Remarks and Future Directions

The investigation into the mechanism of action of a novel small molecule like 5-chloro-indan-1-carbonitrile is a complex but ultimately rewarding endeavor. The multi-faceted approach outlined in this guide, which seamlessly integrates phenotypic screening, broad-based profiling, direct target identification, and genetic validation, provides a robust framework for success. By following this logical progression of experimentation, researchers can move with confidence from an intriguing phenotypic "hit" to a well-characterized chemical probe or drug lead with a clearly defined molecular mechanism. The insights gained from such studies are not only crucial for the optimization of the compound itself but also contribute to a deeper understanding of fundamental biology and disease pathogenesis.

References

  • Recent advances in methods to assess the activity of the kinome - PMC. (2017). PubMed Central. [Link]

  • (PDF) Target Identification Approaches in Drug Discovery. (2026). ResearchGate. [Link]

  • Identifying novel drug targets with computational precision. (n.d.). ScienceDirect. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). National Institutes of Health. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]

  • Kinome Profiling - PMC. (n.d.). PubMed Central. [Link]

  • Target Identification & Validation in Drug Discovery. (2024). Technology Networks. [Link]

  • A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - PMC. (2025). PubMed Central. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

  • Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs. [Link]

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. [Link]

  • Schematic overview of the target deconvolution workflow implemented in the study. (n.d.). ResearchGate. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2013). PubMed. [Link]

  • Target deconvolution techniques in modern phenotypic profiling - PMC. (2013). National Institutes of Health. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). PubMed Central. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - PMC. (n.d.). National Institutes of Health. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. [Link]

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Methodological & Application

The Privileged Scaffold in Focus: 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The indane framework, a fused bicyclic system of benzene and cyclopentane, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds. Its rigid structure provides a well-defined orientation for substituents, enabling precise interactions with biological targets. Within this important class of molecules, 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile emerges as a key building block for the synthesis of novel therapeutic agents. The presence of a chlorine atom at the 5-position can significantly enhance a compound's pharmacological properties, including metabolic stability and binding affinity, by influencing its lipophilicity and electronic character. Furthermore, the nitrile group at the 1-position serves as a versatile chemical handle for further molecular elaboration.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, exploring the synthesis, derivatization, and potential therapeutic applications of this compound. We will delve into its utility in the generation of compound libraries for screening against critical disease targets, particularly in oncology and neurodegenerative disorders.

Strategic Importance in Drug Discovery

The indane nucleus is a core component of several approved drugs and clinical candidates, highlighting its therapeutic relevance. For instance, the indanone framework is central to the development of multi-functional drugs for Alzheimer's disease. Indanone derivatives have been shown to modulate the activity of key enzymes implicated in neurodegeneration, such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE), thereby elevating levels of neuroprotective neurotransmitters.

In the realm of oncology, the indane scaffold has been incorporated into novel hybrid molecules with significant cytotoxic effects against various cancer cell lines. The rigid indane core allows for the precise spatial arrangement of pharmacophoric groups, leading to potent and selective inhibition of cancer-related targets.

The introduction of a cyano group, as in this compound, opens up a vast chemical space for the synthesis of diverse compound libraries. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing access to a wide array of functional groups and heterocyclic systems. This versatility makes it an invaluable starting material for structure-activity relationship (SAR) studies.

Synthesis and Derivatization Workflow

The synthesis of this compound typically commences from the readily available precursor, 5-chloro-1-indanone. The subsequent cyanation reaction is a critical step in accessing the target molecule.

Synthesis_Workflow Start 5-Chloro-1-indanone Target 5-Chloro-2,3-dihydro-1H- indene-1-carbonitrile Start->Target Cyanation Derivatives Diverse Compound Library (e.g., amides, amines, heterocycles) Target->Derivatives Chemical Transformations (Hydrolysis, Reduction, etc.)

Caption: Synthetic workflow from 5-chloro-1-indanone to a diverse library of derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the cyanation of 5-chloro-1-indanone.

Materials:

  • 5-chloro-1-indanone

  • Acetone cyanohydrin or Trimethylsilyl cyanide (TMSCN)

  • A weak base (e.g., triethylamine or potassium carbonate)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-1-indanone (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Cyanating Agent: To the stirred solution, add the cyanating agent (1.1-1.5 eq) dropwise at 0 °C (ice bath).

  • Base Addition: Add the weak base (0.1-0.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of the quenching solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over the anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the pure this compound.

Reactant Product Typical Yield Purity
5-Chloro-1-indanoneThis compound70-90%>95% (by NMR)

Table 1: Representative quantitative data for the synthesis of this compound.

Application in Anticancer Drug Discovery

The 5-chloro-indane scaffold can be exploited for the development of novel anticancer agents. The nitrile functionality of this compound can be transformed into various pharmacophoric groups to probe interactions with different cancer targets.

Anticancer_Application Scaffold 5-Chloro-2,3-dihydro-1H- indene-1-carbonitrile Library Indane-based Compound Library Scaffold->Library Derivatization Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization (SAR studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery workflow for anticancer agents based on the target scaffold.

Protocol 2: In Vitro Anticancer Activity Screening

This protocol outlines a general procedure for evaluating the cytotoxic effects of newly synthesized derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal human cell line (for cytotoxicity comparison)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • Synthesized indane derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indane derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for a few hours until formazan crystals form.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Application in Neuroprotective Drug Discovery

The indane scaffold is a promising starting point for the development of neuroprotective agents. Derivatives of this compound can be designed to target enzymes and receptors implicated in neurodegenerative diseases.

Protocol 3: Evaluation of Monoamine Oxidase (MAO) Inhibition

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Synthesized indane derivatives

  • Buffer solution (e.g., potassium phosphate buffer)

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of the test compounds in the buffer solution.

  • Substrate Addition: Initiate the reaction by adding the respective substrate (kynuramine for MAO-A or a suitable substrate for the benzylamine-coupled assay for MAO-B).

  • Reaction and Termination: Allow the reaction to proceed for a defined time at 37 °C and then terminate it.

  • Detection: Measure the product formation. For the kynuramine assay, measure the fluorescence of the product, 4-hydroxyquinoline. For the benzylamine assay, a coupled enzyme system is often used to produce a fluorescent or colorimetric signal.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Conclusion

This compound stands out as a versatile and valuable building block in medicinal chemistry. Its rigid indane core, combined with the strategic placement of a chlorine atom and a chemically tractable nitrile group, provides an excellent platform for the design and synthesis of novel therapeutic agents. The protocols outlined in this guide offer a starting point for researchers to explore the potential of this scaffold in the development of new treatments for cancer and neurodegenerative diseases. The continued exploration of derivatives from this privileged structure is anticipated to yield promising new drug candidates in the future.

References

  • Indanone: a promising scaffold for new drug discovery against neurodegener
  • Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity. (URL not available)
  • Synthesis of indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ChemistrySelect. (URL not available)
  • Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.
  • Synthetic method of 5-chloro-1-indanone.
  • Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-carbonitrile Deriv
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. ACS Publications. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Application Notes and Protocols: The Chemistry of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reactions of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile with various nucleophiles. This document details the underlying chemical principles, provides field-proven experimental protocols, and discusses the significance of the resulting products in medicinal chemistry. The protocols herein are designed to be self-validating, with a focus on explaining the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the chemical transformations.

Introduction: The Significance of the Indane Scaffold

The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of ligands for various biological targets. Derivatives of indane have shown promise as anticancer agents, tubulin polymerization inhibitors, and treatments for various other conditions.[1][2][3] The introduction of a carbonitrile at the 1-position of the 5-chloro-indane core opens up a rich field of chemical transformations, allowing for the synthesis of a diverse library of compounds with potential therapeutic applications.

This guide will focus on three primary classes of nucleophilic reactions at the benzylic carbonitrile of this compound: hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones.

Synthesis of the Starting Material

The precursor for the reactions detailed in this document, this compound, is typically synthesized from 5-chloro-1-indanone. A common method involves a two-step process starting with the Friedel-Crafts acylation to form the indanone, followed by cyanation.[4]

Workflow for the Synthesis of this compound:

Synthesis_Workflow 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Friedel_Crafts Friedel-Crafts Acylation 3-Chlorobenzaldehyde->Friedel_Crafts Propionic_Acid Propionic_Acid Propionic_Acid->Friedel_Crafts 5_Chloro_1_indanone 5-Chloro-1-indanone Friedel_Crafts->5_Chloro_1_indanone Cyanation Cyanation 5_Chloro_1_indanone->Cyanation Cyanide_Source Cyanide Source (e.g., TMSCN) Cyanide_Source->Cyanation Target_Molecule 5-Chloro-2,3-dihydro-1H- indene-1-carbonitrile Cyanation->Target_Molecule

Caption: Synthesis of the target molecule.

Reaction with Nucleophiles: Protocols and Mechanistic Insights

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. The benzylic position of the indane system can stabilize transient charged intermediates, influencing the reactivity.

Hydrolysis of the Nitrile to a Carboxylic Acid

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions.[5][6] The resulting 5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a valuable intermediate for further derivatization, such as amide coupling reactions.

3.1.1. Acid-Catalyzed Hydrolysis

Mechanism: The reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon. Subsequent attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[6]

Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of glacial acetic acid and concentrated hydrochloric acid (1:1 v/v).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The carboxylic acid product will precipitate out of solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

3.1.2. Base-Catalyzed Hydrolysis

Mechanism: The hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an amide, which is then hydrolyzed under the basic conditions to a carboxylate salt.[6] An acidic workup is necessary to obtain the free carboxylic acid.

Protocol: Base-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq.) in an aqueous solution of sodium hydroxide (10-20% w/v).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. The reaction can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic (pH 1-2), which will precipitate the carboxylic acid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization can be performed if necessary.

Table 1: Comparison of Hydrolysis Conditions

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Dilute HCl or H₂SO₄Aqueous NaOH or KOH
Intermediate AmideCarboxylate salt
Reaction Time Typically shorter (4-8 h)Typically longer (8-16 h)
Work-up Dilution with waterAcidification
Considerations Can be harsh for acid-sensitive functional groups.Avoids strongly acidic conditions during the reaction.
Reduction of the Nitrile to a Primary Amine

The reduction of the nitrile to a primary amine provides a gateway to a variety of derivatives, including amides, sulfonamides, and ureas. The resulting 1-aminomethyl-5-chloro-2,3-dihydro-1H-indene is a key building block for pharmaceutical development.[7] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[8][9][10]

Mechanism: The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine.[8]

Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Safety Precautions: LiAlH₄ is a highly reactive and pyrophoric reagent. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Substrate: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Work-up (Fieser method): Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate will form.

  • Purification: Filter the precipitate and wash it thoroughly with the reaction solvent. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the primary amine.

Workflow for Nitrile Reduction:

Reduction_Workflow Start_Material 5-Chloro-2,3-dihydro-1H- indene-1-carbonitrile Reduction Reduction Start_Material->Reduction LiAlH4 LiAlH₄ in dry THF/Ether LiAlH4->Reduction Quench Aqueous Work-up (Fieser Method) Reduction->Quench Amine_Product 1-(Aminomethyl)-5-chloro- 2,3-dihydro-1H-indene Quench->Amine_Product

Caption: Reduction of the nitrile to a primary amine.

Reaction with Organometallic Reagents

The addition of Grignard or organolithium reagents to the nitrile group, followed by aqueous hydrolysis, is a classic method for the synthesis of ketones.[11][12] This reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the 1-position of the indane core.

Mechanism: The organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile to form a stable imine-metal complex. This intermediate is then hydrolyzed upon acidic workup to yield the ketone.[11]

Protocol: Reaction with a Grignard Reagent

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF.

  • Addition of Grignard Reagent: Cool the solution to 0 °C and add the Grignard reagent (e.g., methylmagnesium bromide, 1.2-1.5 eq.) dropwise.

  • Reaction Conditions: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to reflux if necessary to drive it to completion.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude ketone can be purified by column chromatography on silica gel.

Table 2: Representative Nucleophilic Additions

NucleophileReagent ExampleProduct Functional GroupKey Considerations
HydrideLiAlH₄Primary AmineAnhydrous conditions are critical.
Alkyl/ArylCH₃MgBr (Grignard)KetoneRequires subsequent hydrolysis.
HydroxideNaOH (aq)Carboxylic AcidRequires acidic workup to protonate the carboxylate.

Stereochemical Considerations

The C1 position of this compound is a stereocenter. The reactions described above will proceed on a racemic starting material to yield a racemic product. For the synthesis of enantiomerically pure derivatives, two main strategies can be employed:

  • Chiral Resolution: The racemic product (e.g., the carboxylic acid or the amine) can be resolved using a chiral resolving agent to separate the enantiomers.

  • Asymmetric Synthesis: A stereoselective synthesis of the starting material or a stereoselective reaction on the nitrile can be employed. This often involves the use of chiral catalysts or auxiliaries.[13][14][15]

Conclusion

This compound is a versatile building block that provides access to a wide array of functionalized indane derivatives. The protocols detailed in these application notes for hydrolysis, reduction, and organometallic addition offer reliable methods for the synthesis of key intermediates for drug discovery and development. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental procedures are paramount to achieving high yields and purity of the desired products.

References

Sources

Application Note: A Scalable and Safety-Integrated Protocol for the Synthesis of 5-Chloro-indan-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of 5-chloro-indan-1-carbonitrile, a key intermediate in pharmaceutical development. Recognizing the critical need for scalable, safe, and reproducible synthetic routes, this guide eschews conventional templates to deliver a logically structured protocol grounded in chemical principles and field-proven safety practices. The selected pathway proceeds via the formation and subsequent cyanation of a tosylhydrazone intermediate derived from 5-chloro-1-indanone. This approach is chosen for its reliability and for mitigating the significant hazards associated with large-scale cyanation reactions. Detailed experimental procedures, process safety management, and data validation are presented to ensure trustworthiness and applicability in a professional drug development setting.

Introduction and Strategic Rationale

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] 5-Chloro-indan-1-carbonitrile serves as a crucial building block for more complex molecules, including certain insecticide classes like indoxacarb.[2] Its synthesis on a large scale, however, presents a significant challenge: the introduction of a nitrile group.

Direct conversion of the precursor ketone, 5-chloro-1-indanone, to the nitrile is not straightforward. While methods like cyanohydrin formation followed by reduction exist, they often involve harsh reagents and present difficulties in controlling reaction parameters at scale.[3] The primary challenge, however, is the management of highly toxic cyanide reagents.[4]

To address these challenges, this protocol details a robust two-step sequence starting from the readily available 5-chloro-1-indanone:

  • Tosylhydrazone Formation: A clean, high-yielding condensation reaction that converts the ketone into a stable, easily isolated intermediate. This step provides a well-defined substrate for the subsequent C-C bond formation.

  • Cyanation of the Tosylhydrazone: This key transformation utilizes a metal-catalyzed reaction with a cyanide salt. This method offers a more controlled introduction of the cyano group compared to direct ketone cyanation strategies.[5]

This strategic pathway enhances scalability and safety by avoiding the direct generation of unstable intermediates and providing clear endpoints for each reaction stage.

Overall Synthetic Workflow

The synthesis is a two-stage process transforming a commercially accessible indanone into the target carbonitrile.

G cluster_1 PART 2: Key Transformation A 5-Chloro-1-indanone C 5-Chloro-1-indanone Tosylhydrazone A->C Condensation (Ethanol, reflux) B p-Toluenesulfonhydrazide B->C E 5-Chloro-indan-1-carbonitrile (Target Molecule) C->E Cyanation Reaction (Methanol/DMF, heat) D Sodium Cyanide (NaCN) D->E

Diagram 1: High-level overview of the synthetic pathway.

Synthesis of Precursor: 5-Chloro-1-indanone

5-Chloro-1-indanone is a well-documented chemical intermediate. Its large-scale production is typically achieved via a Friedel-Crafts reaction. The most common industrial routes involve either:

  • The acylation of chlorobenzene with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation (cyclization) using a strong Lewis acid like aluminum chloride (AlCl₃).[6]

  • An alternative route starting from 3-chlorobenzaldehyde, which is converted to 3-chlorophenylpropionic acid and then cyclized.[7][8]

For the purposes of this guide, 5-chloro-1-indanone is considered the starting material, which can be sourced commercially or synthesized according to established industrial methods.[9][10]

Detailed Protocol: 5-Chloro-1-indanone to 5-Chloro-indan-1-carbonitrile

This section provides a step-by-step methodology for the two-stage conversion. All operations involving sodium cyanide must be performed in a dedicated, controlled environment with all safety measures in place.

Stage 1: Preparation of 5-Chloro-1-indanone Tosylhydrazone

Principle: This is a classic condensation reaction. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the ketone, followed by dehydration to yield the stable N-tosylhydrazone. This reaction is typically driven to completion by removing the water formed, often azeotropically, or by running the reaction in a suitable solvent at reflux. Solvent-free grinding methods are also effective for preparing tosylhydrazones and are noted for their efficiency and environmental benefits.[11]

Materials and Reagents:

Reagent/Material Grade M.W. Equiv. Quantity (for 1 kg scale)
5-Chloro-1-indanone ≥98% 166.60 1.0 1.00 kg
p-Toluenesulfonhydrazide ≥98% 186.24 1.05 1.16 kg
Ethanol Anhydrous - - 10 L

| Acetic Acid | Glacial | - | cat. | 50 mL |

Equipment:

  • 20 L glass-lined reactor with reflux condenser, mechanical stirrer, and temperature probe.

  • Heating/cooling mantle.

  • Filtration apparatus (Büchner funnel or filter press).

  • Vacuum drying oven.

Protocol:

  • Charge the 20 L reactor with 5-chloro-1-indanone (1.00 kg) and ethanol (10 L).

  • Begin stirring to form a slurry.

  • Add p-toluenesulfonhydrazide (1.16 kg) to the reactor, followed by glacial acetic acid (50 mL).

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed (<1% remaining).

  • Once the reaction is complete, cool the mixture slowly to room temperature (20-25 °C), then further cool to 0-5 °C using an ice bath or chiller.

  • A thick precipitate of the product will form. Maintain at 0-5 °C for at least 1 hour to maximize crystallization.

  • Filter the solid product using a Büchner funnel.

  • Wash the filter cake with cold ethanol (2 x 1 L) to remove residual impurities.

  • Dry the white to off-white solid in a vacuum oven at 50-60 °C until constant weight is achieved.

Stage 2: Cyanation of Tosylhydrazone to 5-Chloro-indan-1-carbonitrile

Principle: This reaction proceeds via the thermal decomposition of the tosylhydrazone in the presence of a base to form a diazo intermediate. This highly reactive species can then undergo further transformations. In the presence of a cyanide source, the reaction can be directed towards the formation of the desired nitrile. The use of a polar aprotic solvent like Dimethylformamide (DMF) is crucial for solubilizing the cyanide salt and facilitating the reaction.

Materials and Reagents:

Reagent/Material Grade M.W. Equiv. Quantity (for 1 kg scale)
5-Chloro-1-indanone Tosylhydrazone Dried 334.82 1.0 1.00 kg
Sodium Cyanide (NaCN) ≥98%, dry 49.01 2.0 0.29 kg
Methanol Anhydrous - - 5 L
Dimethylformamide (DMF) Anhydrous - - 5 L
Toluene Reagent - - 10 L
Deionized Water - - - 20 L

| 10% Ferrous Sulfate (FeSO₄) solution | - | - | - | For quench |

Equipment:

  • 20 L reactor equipped as above, with an outlet connected to a caustic scrubber (e.g., NaOH solution) to neutralize any potential HCN gas.

  • Liquid-liquid extraction setup (e.g., 50 L separatory funnel or agitated extraction vessel).

  • Rotary evaporator for solvent removal.

Protocol:

  • EXTREME CAUTION: Ensure all safety protocols for handling cyanides are in effect. The reactor must be vented to a caustic scrubber. No acids should be present in the work area.[12]

  • Charge the reactor with 5-chloro-1-indanone tosylhydrazone (1.00 kg) and a solvent mixture of methanol (5 L) and DMF (5 L).

  • Under an inert nitrogen atmosphere, carefully add sodium cyanide (0.29 kg) in portions. A slight exotherm may be observed.

  • Heat the reaction mixture to 65-70 °C and maintain for 8-12 hours.

  • IPC: Monitor the disappearance of the tosylhydrazone starting material by HPLC.

  • Once complete, cool the reaction mixture to room temperature.

  • Work-up and Isolation: a. Slowly pour the reaction mixture into a separate vessel containing 20 L of cold deionized water with vigorous stirring. b. Transfer the aqueous slurry to an extraction vessel and add toluene (5 L). c. Agitate for 15 minutes, then allow the layers to separate. Collect the organic (upper) layer. d. Extract the aqueous layer again with toluene (2 x 2.5 L). e. Combine the organic extracts and wash with deionized water (2 x 5 L), followed by a brine wash (1 x 5 L). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 5-chloro-indan-1-carbonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography if higher purity is required.

  • Waste Decontamination: All aqueous layers and contaminated materials must be treated with a solution of sodium hypochlorite (bleach) and/or ferrous sulfate under basic conditions to destroy residual cyanide before disposal.[12]

Process Safety and Hazard Management

The paramount concern in this synthesis is the handling of sodium cyanide. Cyanide is acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[4] Contact with acid liberates highly toxic and flammable hydrogen cyanide (HCN) gas.

G cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) cluster_2 Emergency Preparedness A Dedicated Fume Hood/ Vented Enclosure B Caustic Scrubber (NaOH Solution) A->B Ventilation Path C Locked Cyanide Storage C->A Controlled Access D Full-face Respirator (or SCBA) E Chemical Resistant Suit/ Apron & Sleeves F Double Nitrile Gloves G Safety Shower & Eyewash Station H Cyanide Antidote Kit (Amyl Nitrite) I Spill Kit with Decontamination Agent

Sources

Application Notes and Protocols for the Characterization of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile (CAS No: 132205-76-6), a key intermediate in pharmaceutical synthesis.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this compound. The methodologies cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section provides not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the analytical workflow.

Introduction

This compound is a substituted indane derivative with significant applications in organic synthesis and medicinal chemistry. Its chemical formula is C₁₀H₈ClN, and it has a molecular weight of 177.63 g/mol .[1][3] Accurate and robust analytical methods are crucial for quality control, regulatory compliance, and ensuring the reproducibility of downstream applications. This guide presents a multi-faceted analytical approach for the unambiguous characterization of this compound.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecule's structure is fundamental to interpreting analytical data.

Structure:

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Structural Elucidation MS Mass Spectrometry (EI-MS) Synthesis->MS Molecular Weight Confirmation FTIR FT-IR Spectroscopy Synthesis->FTIR Functional Group Identification HPLC HPLC Analysis Synthesis->HPLC Purity Assessment Data Data Interpretation & Final Report NMR->Data MS->Data FTIR->Data HPLC->Data

Caption: Integrated workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Rationale and Causal Insights
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration values are key parameters.

  • ¹³C NMR: Determines the number of non-equivalent carbons and their electronic environments. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.).

Predicted ¹H and ¹³C NMR Data

While experimental spectra for this specific molecule are not readily available in the public domain, we can predict the expected chemical shifts based on the analysis of structurally similar compounds, such as 5-chloro-indole derivatives. [4] Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.5 - 7.3m3HAromatic protons (H-4, H-6, H-7)
~ 4.5 - 4.3t1HMethine proton (H-1)
~ 3.2 - 3.0m2HMethylene protons (H-3)
~ 2.8 - 2.6m2HMethylene protons (H-2)

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 145 - 140Aromatic quaternary carbons (C-3a, C-7a)
~ 135 - 125Aromatic CH carbons (C-4, C-5, C-6, C-7)
~ 120 - 115Nitrile carbon (CN)
~ 45 - 40Methine carbon (C-1)
~ 35 - 25Methylene carbons (C-2, C-3)
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition time: 2-3 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-32

    • ¹³C NMR:

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or as needed for adequate signal-to-noise)

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Calibrate the spectra using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks based on chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC) if necessary.

Mass Spectrometry (MS)

MS is employed to determine the molecular weight and fragmentation pattern of the compound, which helps in confirming its elemental composition.

Rationale and Causal Insights

Electron Ionization (EI) is a suitable technique for this molecule, as it is expected to be volatile and thermally stable enough. The molecular ion peak (M⁺) will confirm the molecular weight, and the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Expected Mass Spectrum
  • Molecular Ion (M⁺): A peak at m/z 177, corresponding to the nominal mass of C₁₀H₈³⁵ClN.

  • Isotope Peak (M+2)⁺: A peak at m/z 179, with an intensity of approximately one-third of the molecular ion peak, confirming the presence of one chlorine atom.

  • Major Fragments: Expect fragmentation patterns arising from the loss of the nitrile group (CN), the chlorine atom (Cl), and cleavage of the indane ring.

Experimental Protocol: EI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile (approximately 1 mg/mL).

  • Instrument Parameters (GC-MS or Direct Infusion):

    • Ionization mode: Electron Ionization (EI)

    • Ionization energy: 70 eV

    • Mass range: m/z 40-300

    • Source temperature: 200-250 °C

  • Data Analysis:

    • Identify the molecular ion peak and the (M+2)⁺ isotope peak.

    • Analyze the fragmentation pattern to propose structures for the major fragment ions.

    • Compare the obtained spectrum with a database if available.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and for quantitative analysis.

Rationale and Causal Insights

A reverse-phase HPLC method is suitable for a moderately polar compound like this compound. A C18 column is a good starting point, providing a non-polar stationary phase that will retain the analyte. The mobile phase composition can be optimized to achieve good separation from any impurities.

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, replace any non-volatile acids with formic acid. [1] * Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak corresponding to the main compound and any impurity peaks.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Rationale and Causal Insights

The infrared spectrum will show characteristic absorption bands for the nitrile (C≡N), aromatic (C=C and C-H), and aliphatic (C-H) functional groups.

Expected FT-IR Absorption Bands

Table 4: Characteristic FT-IR Peaks

Wavenumber (cm⁻¹)Functional GroupVibration
~ 3100-3000Aromatic C-HStretch
~ 2960-2850Aliphatic C-HStretch
~ 2250-2240Nitrile (C≡N)Stretch (a key diagnostic peak)
~ 1600-1450Aromatic C=CStretch
~ 850-800C-ClStretch
Experimental Protocol: FT-IR Analysis
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press. [5]

  • Instrument Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Analysis:

    • Record the spectrum and label the major absorption bands.

    • Correlate the observed bands with the expected functional groups.

    • Compare the spectrum with a reference spectrum from a spectral library if available. [6]

Conclusion

The analytical techniques and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. The integration of NMR, MS, HPLC, and FT-IR data will ensure the unambiguous confirmation of its structure, molecular weight, purity, and the presence of key functional groups. Adherence to these methodologies will support the consistent quality and performance of this important chemical intermediate in research and development settings.

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (n.d.). FT-IR spectrum of some major purified compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-chloro-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1H-indene-1,3(2H)-dione. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Axcend. (n.d.). Analysis of Biocides Using Compact HPLC. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. Retrieved from [Link]

  • Agilent. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]

Sources

The Strategic Utility of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery and materials science, the indane scaffold holds a privileged position. Its rigid, bicyclic structure provides a well-defined three-dimensional framework that is amenable to functionalization, making it a cornerstone in the design of novel bioactive molecules and functional materials. Within this family of compounds, 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile emerges as a particularly valuable building block. The presence of the chloro substituent offers a handle for further synthetic transformations, such as cross-coupling reactions, while the nitrile group is a versatile functional group that can be readily converted into a variety of other functionalities, including amines, carboxylic acids, and ketones. This application note provides a comprehensive guide to the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The strategic incorporation of the chloro and nitrile moieties on the indane framework opens up a wide array of possibilities for the synthesis of complex molecular architectures with potential applications in medicinal chemistry and beyond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 132205-76-6[1][2]
Molecular Formula C₁₀H₈ClN[1][2]
Molecular Weight 177.63 g/mol [1]
Appearance Predicted: Solid
Boiling Point 324.8 ± 42.0 °C (Predicted)[1]
Density 1.24 ± 0.1 g/cm³ (Predicted)[1]

Synthesis of the Precursor: 5-Chloro-2,3-dihydro-1H-inden-1-one

The journey to harnessing the synthetic potential of this compound begins with the efficient preparation of its precursor, 5-chloro-2,3-dihydro-1H-inden-1-one. A common and effective method for this is the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propanoic acid.

Workflow for the Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one

cluster_0 Step 1: Preparation of 3-(4-chlorophenyl)propanoic acid cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A 4-Chlorobenzaldehyde C Doebner-von Miller Reaction A->C B Malonic Acid B->C D Catalytic Hydrogenation C->D E 3-(4-chlorophenyl)propanoic acid D->E F 3-(4-chlorophenyl)propanoic acid H Acyl Chloride Formation F->H G Thionyl Chloride (SOCl₂) G->H J Friedel-Crafts Acylation H->J I Lewis Acid (e.g., AlCl₃) I->J K 5-Chloro-2,3-dihydro-1H-inden-1-one J->K

Caption: Synthetic workflow for 5-Chloro-2,3-dihydro-1H-inden-1-one.

Protocol 1: Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one

This protocol is based on established methods for Friedel-Crafts acylation.[3][4]

Materials:

  • 3-(4-chlorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-(4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux and stir for 2 hours, or until the reaction is complete (monitored by TLC).

  • Reaction Quench: Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • Friedel-Crafts Acylation: To a separate flame-dried flask, add anhydrous AlCl₃ (1.5 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath. Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1 M HCl. Separate the organic layer and extract the aqueous layer with DCM (3 x). Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 5-chloro-2,3-dihydro-1H-inden-1-one as a solid.

Synthesis of this compound

The conversion of a ketone to a nitrile with the addition of one carbon atom can be efficiently achieved using p-Toluenesulfonylmethyl isocyanide (TosMIC) in what is known as the Van Leusen reaction.[5][6] This method is generally high-yielding and tolerant of a wide range of functional groups.

Reaction Scheme: Cyanation of 5-Chloro-2,3-dihydro-1H-inden-1-one

cluster_0 Van Leusen Cyanation A 5-Chloro-2,3-dihydro-1H-inden-1-one C Intermediate Adduct A->C B TosMIC, NaH B->C D Elimination C->D E This compound D->E

Caption: Van Leusen cyanation of 5-chloro-1-indanone.

Protocol 2: Synthesis of this compound

This is a representative protocol based on the general Van Leusen reaction for the cyanation of ketones.[5]

Materials:

  • 5-Chloro-2,3-dihydro-1H-inden-1-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethoxyethane (DME)

  • Anhydrous Ethanol

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a magnetic stir bar, add NaH (2.2 eq) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes and suspend the NaH in anhydrous DME.

  • TosMIC Addition: Add TosMIC (1.1 eq) portion-wise to the NaH suspension at 0 °C. Stir the mixture at this temperature for 15 minutes.

  • Ketone Addition: Dissolve 5-chloro-2,3-dihydro-1H-inden-1-one (1.0 eq) in a mixture of anhydrous DME and anhydrous ethanol and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its nitrile group, which can be transformed into a variety of other functional groups.

Hydrolysis to Carboxylic Acid

The nitrile can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid. This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

Protocol 3: Hydrolysis of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v).

  • Heat the mixture to reflux and stir for 12-24 hours, until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid can be purified by recrystallization or column chromatography.

Reduction to Primary Amine

The nitrile group can be reduced to a primary amine, 5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This amine can serve as a key intermediate for the synthesis of various nitrogen-containing compounds.

Protocol 4: Reduction of this compound

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water (x mL), 15% sodium hydroxide solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine, which can be further purified if necessary.

Potential Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The 5-chloro-indan scaffold is a key feature in a number of biologically active compounds. For instance, indanone derivatives have shown promise as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. While the direct use of this compound in the synthesis of such inhibitors has not been explicitly reported, its derivatives, such as the corresponding carboxylic acid or amine, are ideal precursors for the elaboration into more complex structures with potential therapeutic applications.

For example, the amine derivative obtained from the reduction of the nitrile can be acylated with various substituted benzoic acids to generate a library of amides. These amides, bearing the 5-chloro-indan moiety, could then be screened for their ability to inhibit tubulin polymerization or other relevant biological targets. The chloro-substituent, in particular, can have a profound effect on the biological activity of a molecule.[7]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[8] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).[8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its preparation from the readily accessible 5-chloro-1-indanone, and the diverse reactivity of its nitrile group, make it an attractive starting material for the synthesis of a wide range of more complex molecules. The strategic placement of the chloro and nitrile functionalities on the rigid indane scaffold provides multiple avenues for derivatization, opening the door to the discovery of novel compounds with potential applications in medicinal chemistry and materials science. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers looking to explore the synthetic potential of this promising building block.

References

  • 5-Chloro-1H-indene-1,3(2H)-dione - PubChem. (URL: [Link])

  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005). (URL: [Link])

  • Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion - Organic Syntheses Procedure. (URL: [Link])

  • A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google P
  • CN104910001A - Synthetic method of 5-chloro-1-indanone - Google P
  • 5-chloro-2,3-dihydro-1H-inden-1-ol - SpectraBase. (URL: [Link])

  • 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. (URL: [Link])

  • 1-Chloro-2,3-dihydro-1H-indene | C9H9Cl | CID 94465 - PubChem. (URL: [Link])

  • 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile - PubChem - NIH. (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (URL: [Link])

  • 1H-Inden-1-one, 2,3-dihydro- - the NIST WebBook. (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (URL: [Link])

  • Syntheses and 13C NMR Spectra of Some 5-Chloro-substituted Lichen Xanthones. - SciSpace. (URL: [Link])

  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - ResearchGate. (URL: [Link])

  • 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem - NIH. (URL: [Link])

  • 1H-Inden-1-one, 2,3-dihydro- - the NIST WebBook. (URL: [Link])

  • Van Leusen Reaction - Organic Chemistry Portal. (URL: [Link])

  • (PDF) Photooxygenation of 5- and 6-Chloro-1,3-cycloheptadienes and Reactions of Their Endoperoxides with Base: Effects of the Chloro Substituent on the Reactions. - ResearchGate. (URL: [Link])

  • 5-Chloro-1,3-cyclopentadiene | C5H5Cl | CID 39041 - PubChem. (URL: [Link])

Sources

Application Note: A Reliable Protocol for the Synthesis of 5-Chloroindan-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloroindan-1-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif is found in molecules exhibiting a range of biological activities. The reliable and efficient synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and drug development. This application note provides a detailed, two-step experimental protocol for the synthesis of 5-chloroindan-1-carbonitrile, commencing from the readily available precursor, 5-chloro-1-indanone. The described methodology is based on the formation of a tosylhydrazone intermediate, followed by a copper-catalyzed cyanation reaction. This approach offers a safe and efficient alternative to traditional methods that may employ more toxic cyanide sources directly.

Synthetic Strategy: A Two-Step Approach

The synthesis is divided into two distinct steps:

  • Formation of 5-chloro-1-indanone tosylhydrazone: This step involves the condensation reaction between 5-chloro-1-indanone and p-toluenesulfonhydrazide (TsNHNH2). This reaction is typically straightforward and high-yielding.

  • Copper-catalyzed cyanation: The resulting tosylhydrazone is then subjected to a copper-catalyzed reaction with a cyanide source to yield the final product, 5-chloroindan-1-carbonitrile. This method avoids the direct use of highly toxic cyanide reagents by utilizing a less hazardous cyanide source in situ.[1][2][3]

This two-step approach is advantageous as it proceeds through a stable intermediate and utilizes a well-established and versatile cyanation method.[4][5]

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Tosylhydrazone Formation cluster_1 Step 2: Copper-Catalyzed Cyanation cluster_2 Analysis Indanone 5-Chloro-1-indanone Reaction1 Condensation Reaction (Reflux) Indanone->Reaction1 TsNHNH2 p-Toluenesulfonhydrazide TsNHNH2->Reaction1 Solvent1 Methanol Solvent1->Reaction1 Tosylhydrazone 5-Chloro-1-indanone Tosylhydrazone Reaction1->Tosylhydrazone Tosylhydrazone_in 5-Chloro-1-indanone Tosylhydrazone Tosylhydrazone->Tosylhydrazone_in Isolation & Purification Reaction2 Cyanation Reaction (80 °C) Tosylhydrazone_in->Reaction2 CuI Copper(I) Iodide CuI->Reaction2 KSCN Potassium Thiocyanate (Cyanide Source) KSCN->Reaction2 Solvent2 Acetonitrile/NMP Solvent2->Reaction2 Product 5-Chloroindan-1-carbonitrile Reaction2->Product Analysis TLC, NMR, MS Product->Analysis

Caption: Experimental workflow for the synthesis of 5-chloroindan-1-carbonitrile.

Detailed Experimental Protocols

Part 1: Synthesis of 5-chloro-1-indanone

Prior to the main synthesis, the starting material, 5-chloro-1-indanone, must be prepared or procured. Several synthetic routes to 5-chloro-1-indanone have been reported. A common and effective method is the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenyl)propionic acid.[6][7][8] Alternatively, a one-step synthesis from 3-chloropropionyl chloride and chlorobenzene using a strong acid catalyst can be employed.[9][10] For the purpose of this protocol, it is assumed that 5-chloro-1-indanone is available.

Physical Properties of 5-Chloro-1-indanone:

PropertyValue
Molecular FormulaC₉H₇ClO
Molecular Weight166.60 g/mol
Melting Point94-97 °C
AppearanceWhite to off-white solid
Part 2: Synthesis of 5-chloro-1-indanone tosylhydrazone

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles
5-Chloro-1-indanoneC₉H₇ClO166.605.00 g0.030 mol
p-ToluenesulfonhydrazideC₇H₁₀N₂O₂S186.235.86 g0.0315 mol
MethanolCH₃OH32.0450 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-1-indanone (5.00 g, 0.030 mol) and p-toluenesulfonhydrazide (5.86 g, 0.0315 mol).

  • Add methanol (50 mL) to the flask.

  • Heat the reaction mixture to reflux with stirring. The solids should dissolve to form a clear solution.

  • Continue refluxing for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is complete when the starting indanone spot is no longer visible.

  • After completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold methanol (2 x 10 mL).

  • Dry the product under vacuum to afford 5-chloro-1-indanone tosylhydrazone as a white solid.

Expected Outcome:

  • Yield: Typically >90%

  • Appearance: White crystalline solid

Part 3: Synthesis of 5-chloroindan-1-carbonitrile

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles
5-Chloro-1-indanone tosylhydrazoneC₁₆H₁₅ClN₂O₂S334.823.35 g0.010 mol
Copper(I) IodideCuI190.450.19 g0.001 mol
Potassium ThiocyanateKSCN97.181.46 g0.015 mol
Acetonitrile (MeCN)C₂H₃N41.0510 mL-
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.135 mL-
4 Å Molecular Sieves--1.0 g-

Procedure:

  • To a 50 mL Schlenk flask, add 5-chloro-1-indanone tosylhydrazone (3.35 g, 0.010 mol), copper(I) iodide (0.19 g, 0.001 mol), potassium thiocyanate (1.46 g, 0.015 mol), and 4 Å molecular sieves (1.0 g).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add a mixture of acetonitrile (10 mL) and N-methyl-2-pyrrolidone (5 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting tosylhydrazone is consumed (typically 12-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove insoluble salts and the molecular sieves.

  • Wash the filtrate with water (3 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield 5-chloroindan-1-carbonitrile.

Expected Outcome:

  • Yield: 60-75%

  • Appearance: White to pale yellow solid

Characterization and Data Analysis

The identity and purity of the synthesized 5-chloroindan-1-carbonitrile should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • While potassium thiocyanate is less toxic than other cyanide sources, it should still be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 5-chloroindan-1-carbonitrile. The two-step method, involving the formation of a tosylhydrazone intermediate followed by a copper-catalyzed cyanation, offers a practical and safer route to this valuable synthetic building block. The detailed experimental procedures and expected outcomes should enable researchers to successfully replicate this synthesis in their own laboratories.

References

  • WIPO Patentscope. (2015). CN104910001 - Synthetic method of 5-chloro-1-indanone. Retrieved from [Link]

  • Google Patents. (2015). CN104910001A - Synthetic method of 5-chloro-1-indanone.
  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
  • Eureka. (n.d.). Preparation method for synthesizing 5-chloro-1-indanone through one-step method. Retrieved from [Link]

  • Huang, Y., Yu, Y., Zhu, Z., Zhu, C., Cen, J., Li, X., Wu, W., & Jiang, H. (2017). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. The Journal of Organic Chemistry, 82(14), 7621–7627.
  • ResearchGate. (n.d.). Carbene insertion and cyanation reactions of N‐tosylhydrazones. Retrieved from [Link]

  • Figshare. (2017). Copper-Catalyzed Cyanation of N‑Tosylhydrazones with Thiocyanate Salt as the “CN” Source. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • ACS Publications. (2017). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the “CN” Source. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

  • Wasyl, M., & Kwiecień, H. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1-21.
  • Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • SciELO. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]

  • PubMed. (2019). Enantioselective cyanation via radical-mediated C-C single bond cleavage for synthesis of chiral dinitriles. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. Retrieved from [Link]

  • Eureka | Patsnap. (2021). Preparation method of 5-chloro-1-indanone. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1-indanone. Retrieved from [Link]

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Application Notes and Protocols: 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile as a Scaffold for Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indane Scaffold in Agrochemical Innovation

The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of chemical synthesis, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in biologically active compounds. The indane nucleus, a bicyclic structure fusing a benzene ring with a cyclopentane ring, represents one such scaffold. Its rigid conformation and diverse substitution possibilities have made it a valuable component in medicinal chemistry and, increasingly, in agrochemical research.[1]

Derivatives of indane have been successfully incorporated into commercial agrochemicals, most notably in the class of oxadiazine insecticides like Indoxacarb.[2][3] Furthermore, recent research has demonstrated that introducing the indane moiety into diamide insecticides, such as analogs of chlorantraniliprole, can lead to compounds with significant insecticidal activity against key agricultural pests like the armyworm (Mythimna separata).[4] These findings underscore the potential of indane-based structures to serve as foundational building blocks for the next generation of crop protection agents.

This document provides a detailed guide for researchers on the application of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile (CAS No: 132205-76-6) as a versatile starting material for the synthesis and screening of novel agrochemicals.[5] We will explore its synthetic potential and provide robust protocols for evaluating the biological activity of its derivatives.

Rationale for Application: A Versatile Building Block

This compound is a compelling starting point for an agrochemical discovery program for several key reasons:

  • The Chloro-Indane Core: The chlorinated indane framework is a known toxophore present in potent insecticides. The chlorine atom can influence the lipophilicity and metabolic stability of the final molecule, often enhancing its biological activity.

  • The Reactive Nitrile Handle: The nitrile group (–C≡N) is a synthetically powerful functional group. It is relatively stable but can be readily transformed into other critical functionalities, such as primary amines (–CH₂NH₂) and carboxylic acids (–COOH), which are essential components of many classes of pesticides.[6] This allows for the divergent synthesis of a wide array of derivatives from a single, common intermediate.

The overall workflow for leveraging this compound is a multi-stage process involving synthesis, purification, and systematic biological screening.

G A STARTING MATERIAL 5-Chloro-2,3-dihydro-1H- indene-1-carbonitrile B SYNTHETIC DIVERSIFICATION (Nitrile Transformation) A->B Functional Group Transformation C Derivative Library (e.g., Amines, Carboxylic Acids) B->C D Lead Candidate Synthesis (e.g., Amide Coupling) C->D Structure-Based Design E BIOLOGICAL SCREENING D->E F Insecticidal Assays E->F G Fungicidal Assays E->G H Herbicidal Assays E->H I Data Analysis & SAR F->I Activity Data G->I Activity Data H->I Activity Data J Lead Optimization I->J Structure-Activity Relationship

Caption: Overall workflow from starting material to lead optimization.

PART 1: Synthetic Diversification Protocols

The nitrile group of this compound is the key to its utility. The following protocols detail its conversion into two primary synthons: a carboxylic acid and a primary amine. These products serve as versatile intermediates for creating a library of candidate agrochemicals.

G cluster_0 Key Synthetic Transformations Start 5-Chloro-2,3-dihydro-1H- indene-1-carbonitrile –C≡N Acid 5-Chloro-2,3-dihydro-1H- indene-1-carboxylic acid –COOH Start:f1->Acid:f0 Hydrolysis (H₃O⁺, Δ) Amine (5-Chloro-2,3-dihydro-1H- inden-1-yl)methanamine –CH₂NH₂ Start:f1->Amine:f0 Reduction (LiAlH₄ or H₂/Catalyst)

Caption: Primary synthetic routes for functional group transformation.

Protocol 1.1: Acid-Catalyzed Hydrolysis to Carboxylic Acid

This protocol converts the nitrile to a carboxylic acid, a key functional group in many herbicides and fungicides. The procedure involves heating the nitrile with a strong aqueous acid.[4][5][7][8][9]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 equivalent).

  • Acid Addition: Carefully add a 1:1 mixture of concentrated HCl and deionized water (40 mL). Causality: The strong acid protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water, initiating hydrolysis.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. The product, 5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid, may precipitate. If so, collect the solid by vacuum filtration.

  • Extraction: If no precipitate forms, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude carboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure carboxylic acid.

Protocol 1.2: Reduction to Primary Amine

This protocol generates the corresponding primary amine, a crucial building block for synthesizing diamide and other classes of insecticides. Two common methods are provided.[10][11][12]

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Causality: LiAlH₄ is a powerful reducing agent that provides hydride ions (H⁻) to reduce the carbon-nitrogen triple bond to a single bond, forming the saturated amine.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Round-bottom flask, dropping funnel, ice bath, reflux condenser

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (e.g., 1.2 equivalents) suspended in anhydrous diethyl ether (50 mL).

  • Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous diethyl ether (50 mL) and add it to a dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then gently reflux for an additional 2 hours.

  • Quenching (Fieser workup): Cool the reaction to 0°C. Cautiously and sequentially add dropwise: 'x' mL of water, 'x' mL of 15% NaOH solution, and '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is critical for safety and results in a granular precipitate that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture for 30 minutes, then filter the solid salts and wash them thoroughly with diethyl ether.

  • Drying and Concentration: Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine.

Method B: Catalytic Hydrogenation

Causality: This method uses molecular hydrogen and a metal catalyst (like Raney Nickel or Palladium on Carbon) to achieve the reduction. It is often preferred in industrial settings due to better safety and cost-effectiveness compared to LiAlH₄.[10]

Materials:

  • This compound

  • Raney Nickel or 10% Pd/C

  • Ethanol or Methanol (solvent)

  • Ammonia (optional, to suppress secondary amine formation)

  • Parr hydrogenator or similar high-pressure reactor

Procedure:

  • Reactor Charging: In the vessel of a Parr hydrogenator, combine this compound (1 equivalent) and the solvent (e.g., ethanolic ammonia).

  • Catalyst Addition: Carefully add the Raney Nickel catalyst (as a slurry in ethanol) or Pd/C.

  • Hydrogenation: Seal the reactor, purge with nitrogen, then pressurize with hydrogen (e.g., 50-100 psi). Heat and stir the reaction according to catalyst requirements (e.g., 40-60°C) until hydrogen uptake ceases.

  • Workup: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Remove the solvent from the filtrate via rotary evaporation to yield the crude primary amine. Further purification can be achieved by distillation or chromatography if necessary.

PART 2: Protocols for Agrochemical Screening

Once a library of derivatives is synthesized from the amine and carboxylic acid intermediates, they must be screened for biological activity. The following are generalized, robust protocols for first-pass screening.

Protocol 2.1: Insecticidal Activity Screening (Larval Diet Incorporation)

This protocol is designed to test for insecticidal activity against a generalist chewing pest, such as the armyworm (Mythimna separata), a pest shown to be susceptible to indane-based insecticides.[10][13][14]

Materials:

  • Test compounds

  • Acetone or DMSO (solvent)

  • Triton X-100 (surfactant)

  • Second or third-instar larvae of Mythimna separata

  • Artificial diet for Lepidoptera

  • Petri dishes or multi-well plates

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of each test compound in acetone or DMSO.

  • Diet Preparation: Prepare the artificial insect diet according to the supplier's instructions. While the diet is still liquid and has cooled to ~50-60°C, it is ready for compound incorporation.

  • Dosing: For a final concentration of 100 ppm, add 1 mL of the 10,000 ppm stock solution to 99 mL of liquid diet. Mix thoroughly. Add a small amount of surfactant (e.g., 0.1% Triton X-100) to aid dispersion. Prepare a solvent-only control diet.

  • Plate Pouring: Dispense the treated and control diets into the wells of a 24-well plate or small petri dishes (~5 mL per replicate). Allow the diet to solidify.

  • Infestation: Place one 2nd or 3rd instar larva into each well. Seal the plates with a breathable film.

  • Incubation: Maintain the plates in a growth chamber at 25 ± 2°C with a 16:8 (L:D) photoperiod.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Analysis: Calculate the percentage mortality for each compound, correcting for control mortality using Abbott's formula. Compounds showing >80% mortality can be selected for dose-response studies to determine the LC₅₀ (Lethal Concentration, 50%).

Protocol 2.2: Fungicidal Activity Screening (In Vitro Mycelial Growth Inhibition)

This protocol assesses the ability of compounds to inhibit the growth of common plant pathogenic fungi.[15][16][17][18]

Materials:

  • Test compounds dissolved in DMSO

  • Potato Dextrose Agar (PDA)

  • Cultures of phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Sterile petri dishes (60 mm)

  • Sterile cork borer (5 mm)

Procedure:

  • Stock Solution: Prepare stock solutions of test compounds in DMSO (e.g., 10 mg/mL).

  • Amended Media: Autoclave PDA and cool it to ~50°C in a water bath. Add the test compound stock solution to the molten agar to achieve the desired final concentration (e.g., 50 or 100 µg/mL). Pour the amended PDA into sterile petri dishes. Prepare a DMSO-only control plate.

  • Inoculation: From the edge of a 7-day-old fungal culture plate, take a 5 mm mycelial plug using a sterile cork borer.

  • Incubation: Place the mycelial plug, mycelium-side down, in the center of the treated and control PDA plates.

  • Measurement: Incubate the plates at 25 ± 2°C in the dark. Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate has nearly covered the entire plate.

  • Analysis: Calculate the percentage inhibition of mycelial growth relative to the control. Compounds showing significant inhibition can be advanced to determine EC₅₀ (Effective Concentration, 50%) values.

Protocol 2.3: Herbicidal Activity Screening (Post-Emergence Foliar Spray)

This protocol evaluates the post-emergence herbicidal activity of the synthesized compounds on representative broadleaf and grass weed species.[19][20][21][22]

Materials:

  • Test compounds

  • Acetone (solvent), water, and a surfactant (e.g., Tween 20)

  • Weed seedlings (e.g., Brassica campestris - a broadleaf, and Echinochloa crus-galli - a grass) grown in pots to the 2-3 leaf stage.

  • Laboratory track sprayer

Procedure:

  • Spray Solution Preparation: Dissolve the test compound in acetone and then dilute with water containing 0.2% (v/v) Tween 20 to achieve the desired application rate (e.g., equivalent to 1000 g/ha in a spray volume of 400 L/ha).

  • Application: Place the pots of weed seedlings in a laboratory track sprayer. Apply the test solution evenly to the foliage. A solvent-only solution is used as a negative control, and a commercial herbicide can be used as a positive control.

  • Incubation: Transfer the treated plants to a greenhouse with controlled temperature (25/20°C day/night) and light conditions.

  • Evaluation: After 7 and 14 days, visually assess the plants for phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting, malformation) using a 0 to 100% scale, where 0% is no effect and 100% is complete plant death.

  • Analysis: Compounds showing significant herbicidal activity (>70% injury) can be selected for further dose-response and crop safety studies.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic screening will generate data that can be used to establish preliminary Structure-Activity Relationships (SAR). By comparing the activity of different derivatives, researchers can identify which structural modifications enhance biological performance.

Table 1: Hypothetical Screening Data for Novel Indane Derivatives

Compound IDR-Group Modification (from Amine/Acid)Insecticidal (% Mortality @ 100 ppm)Fungicidal (% Inhibition @ 50 µg/mL)Herbicidal (% Injury @ 1000 g/ha)
IND-A-01-NH-CO-(2-chlorophenyl)85105
IND-A-02-NH-CO-(2-nitrophenyl)951510
IND-C-01-COO-CH₃54520
IND-C-02-CO-NH-(4-fluorophenyl)106035

From this hypothetical data, a researcher might conclude that amide derivatives formed from the amine intermediate (IND-A series) show promising insecticidal activity, warranting further synthesis of analogs with different substituted phenyl rings to optimize this effect.

Conclusion

This compound represents a strategically valuable and underutilized starting material for agrochemical discovery. Its chloro-indane core provides a proven structural foundation, while the versatile nitrile group allows for the efficient synthesis of diverse libraries of compounds. By applying the synthetic and screening protocols outlined in this guide, researchers can systematically explore the potential of this scaffold to develop novel insecticides, fungicides, and herbicides, contributing to the vital pipeline of new crop protection solutions.

References

  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024). Int J Mol Sci., 25(4), 2445. [Link]

  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PubMed. (2024). PubMed. [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • The Renaissance of Organo Nitriles in Organic Synthesis. (2020). ResearchGate. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. [Link]

  • Enantioselective biotransformations of nitriles in organic synthesis - PubMed. (2015). PubMed. [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. (n.d.). Moodle. [Link]

  • reduction of nitriles. (n.d.). Chemguide. [Link]

  • Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry - YouTube. (2021). YouTube. [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]

  • Detection of anti-phytopathogenic fungal activity - Protocols.io. (2019). Protocols.io. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. (2015). PMC - NIH. [Link]

  • Research on the Bioactivity of Plant Essential Oils on Armyworm [Mythimna separata (Walker)] Larvae - PMC - NIH. (2022). PMC - NIH. [Link]

  • Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Follow these 3 steps for proper postemergence application - Farm Progress. (2019). Farm Progress. [Link]

  • Amines - Nitriles (A-Level Chemistry) - Study Mind. (n.d.). Study Mind. [Link]

  • Considerations for Postemergence Herbicides - SDSU Extension. (2023). SDSU Extension. [Link]

  • Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry. [Link]

  • In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi. (n.d.). Universiteit Gent. [Link]

  • Enantioselective Biotransformations of Nitriles in Organic Synthesis | Accounts of Chemical Research - ACS Publications. (n.d.). ACS Publications. [Link]

  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY | iFyber. (n.d.). iFyber. [Link]

  • Testing for and Deactivating Herbicide Residues. (n.d.). Penn State Extension. [Link]

  • Research on the Bioactivity of Plant Essential Oils on Armyworm [Mythimna separata (Walker)] Larvae - ResearchGate. (n.d.). ResearchGate. [Link]

  • Selection for resistance, life history traits and the biochemical mechanism of resistance to thiamethoxam in the maize armyworm, Mythimna separata (Lepidoptera: Noctuidae) | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. [Link]

  • Biocontrol of the oriental armyworm, Mythimna separata, by the tachid fly Exorista civilis is synergized by Cry1Ab protoxin - PMC - PubMed Central. (2016). PMC - PubMed Central. [Link]

  • (PDF) Bio-Rational Management of Armyworm (Mythimna separata) (Lepidoptera: Noctuidae) in Chitwan Condition of Nepal - ResearchGate. (n.d.). ResearchGate. [Link]

  • Natural Compounds as Next-Generation Herbicides - PMC - NIH. (n.d.). PMC - NIH. [Link]

  • Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - PMC - NIH. (n.d.). PMC - NIH. [Link]

  • Indane Derivatives - Eburon Organics. (n.d.). Eburon Organics. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving reaction yields. The content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Section 1: Troubleshooting Guide - Diagnosing and Solving Low Yields

This section addresses the most common and critical issues encountered during the synthesis, focusing on the crucial cyanation step of 5-chloro-1-indanone.

Q1: My overall yield for this compound is significantly lower than expected. What are the first things I should check?

Answer: When encountering low yields, a systematic review of fundamental experimental parameters is the most effective starting point.[1][2] Many yield-related issues stem from common oversights rather than complex mechanistic failures.

Initial Troubleshooting Checklist:

  • Purity of Starting Materials: Verify the purity of your starting material, 5-chloro-1-indanone.[3] Impurities can inhibit the reaction or introduce competing side reactions. It is recommended to confirm purity via NMR or GC-MS and purify if necessary (e.g., by recrystallization or column chromatography).

  • Reagent and Solvent Quality: Ensure all reagents, especially the cyanide source (e.g., TMSCN, KCN), are of high purity and have been stored correctly. Solvents must be anhydrous, as water can react with the cyanide source and intermediates, leading to unwanted byproducts.[2]

  • Reaction Atmosphere: If your chosen cyanation method is sensitive to air or moisture, confirm that your glassware was properly dried (flame or oven-dried) and that the reaction was maintained under a continuous inert atmosphere (e.g., nitrogen or argon).[2]

  • Temperature Control: Inconsistent temperature can drastically affect reaction rates and selectivity.[2] Use a calibrated thermometer and a reliable heating or cooling system to maintain the precise temperature required by your protocol.

Q2: The reaction stalls, and I observe a large amount of unreacted 5-chloro-1-indanone. What is the likely cause and solution?

Answer: Reaction stalling with significant starting material remaining often points to issues with reagent activity, stoichiometry, or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Inactive Cyanide Source: The cyanide reagent may have degraded due to improper storage or handling. Use a fresh bottle or a newly opened container of your cyanide source. If using a salt like KCN, ensure it is finely powdered and dry to maximize its reactivity.

  • Insufficient Reagent: The stoichiometry may be incorrect. While a 1:1 molar ratio is the theoretical minimum, an excess of the cyanide source (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.

  • Inadequate Catalyst Activity (if applicable): If your reaction uses a Lewis acid or phase-transfer catalyst, ensure it is active and anhydrous. Some catalysts are sensitive to moisture and can lose their efficacy.

  • Low Reaction Temperature: The activation energy for the reaction may not be met. Consider a controlled, incremental increase in the reaction temperature while monitoring the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Workflow for Stalled Reactions

G start Reaction Stalled: High % of Starting Material (SM) check_reagents Verify Purity & Activity of Cyanide Source & Catalyst start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_reagents->check_conditions If reagents are good add_reagent Add Additional Equivalents of Cyanide Source (e.g., 0.2 eq) check_conditions->add_reagent If conditions are correct monitor Monitor by TLC/LC-MS add_reagent->monitor increase_temp Increase Temperature Incrementally (e.g., by 10°C) increase_temp->monitor monitor->increase_temp If no change success Reaction Proceeds to Completion monitor->success If SM is consumed fail Reaction Still Stalled: Re-evaluate Overall Protocol monitor->fail If no progress after optimization G A 5-chloro-1-indanone (Starting Material) B Cyanation Reaction (e.g., TMSCN, KCN/18-crown-6) A->B C Reaction Workup & Crude Isolation B->C D Purification (Column Chromatography or Recrystallization) C->D E This compound (Final Product) D->E

Sources

Technical Support Center: Purification of Crude 5-Chloro-Indan-1-Carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-chloro-indan-1-carbonitrile. This document is designed for chemistry professionals engaged in the synthesis and purification of this and structurally related intermediates. Here, we move beyond simple protocols to address the common challenges and nuances encountered during post-reaction workup and purification, providing solutions grounded in chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the purification of 5-chloro-indan-1-carbonitrile.

Q1: What are the most probable impurities in my crude 5-chloro-indan-1-carbonitrile?

A1: The impurity profile is intrinsically linked to the synthetic route employed. The most common synthesis involves the conversion of 5-chloro-1-indanone to the target nitrile. Therefore, you should anticipate the following:

  • Unreacted Starting Material: Residual 5-chloro-1-indanone is a very common impurity. Its presence can often lead to oily crude products and inhibit crystallization.

  • Side-Reaction Products: Depending on the cyanation method, various byproducts can form. For instance, if using a reaction involving tosylhydrazine and a cyanide source, impurities related to the decomposition of the tosylhydrazone intermediate may be present. Hydrolysis of the nitrile back to a carboxylic acid or amide can also occur during aqueous workup, particularly under non-neutral pH conditions.

  • Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO) or extraction (e.g., toluene) can remain.

  • Reagent-Derived Impurities: Byproducts from the cyanating agent or other reagents can also contaminate the crude material.

Q2: My crude product is a dark, intractable oil instead of a solid. What is the primary cause and what should I do?

A2: An oily or tar-like crude product is typically a sign of significant impurity content, most often unreacted 5-chloro-1-indanone or trapped solvent. The ketone starting material has a lower melting point than the desired nitrile and can act as a eutectic contaminant, depressing the melting point of the mixture and preventing solidification.

Initial Troubleshooting Steps:

  • High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the crude material under a high vacuum, possibly with gentle heating (e.g., 30-40°C).

  • Aqueous Workup Review: Re-evaluate your workup procedure. A thorough wash with a sodium bisulfite solution can help remove residual ketone, while washes with brine and ensuring the organic layer is dried completely (e.g., with anhydrous MgSO₄ or Na₂SO₄) are critical.[1]

  • Solvent Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product is sparingly soluble but the impurities are more soluble. Hexanes or a mixture of ethyl acetate/hexanes are good starting points. This process can often "crash out" the more crystalline target compound from the oily impurities.

Q3: I'm seeing poor recovery after recrystallization. What factors should I investigate?

A3: Low yield from recrystallization is a frequent issue and can be attributed to several factors:

  • Suboptimal Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] If the compound is too soluble at room temperature, recovery will be low.

  • Using Too Much Solvent: Using the minimum amount of hot solvent required to fully dissolve the crude product is critical. Excess solvent will keep more of your product in solution upon cooling, thereby reducing the yield.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or funnel.

  • Incomplete Crystallization: The cooling period may be too short. Allowing the solution to cool slowly to room temperature and then placing it in an ice bath or refrigerator can significantly improve recovery.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on solvent selection and technique.[2]

Step-by-Step Protocol for Recrystallization Solvent Screening:

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different candidate solvent (see table below) dropwise at room temperature, observing solubility.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to achieve complete dissolution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will show low solubility at room temperature, high solubility when hot, and will yield well-formed crystals upon cooling.

Solvent SystemBoiling Point (°C)PolarityRationale & Typical Use
Isopropanol (IPA)82.6Polar ProticOften a good starting point for moderately polar compounds like indanones and related structures.[3]
Ethanol/WaterVariablePolar ProticA binary system where water acts as an anti-solvent. Good for compounds that are too soluble in pure ethanol.
Toluene111Non-polar AromaticEffective for compounds with aromatic character; can be used to remove more polar impurities.[4]
Ethyl Acetate/HexanesVariableMid-PolarityA versatile binary system. Dissolve in hot ethyl acetate and add hexanes until cloudy, then clarify with a few drops of hot ethyl acetate before cooling.
Dichloromethane (DCM)39.6Polar AproticUseful for dissolving the crude material, but often needs a non-polar anti-solvent like hexanes or petroleum ether to induce crystallization due to its high solvency power.[1]

Troubleshooting Common Recrystallization Problems:

  • Problem: The compound "oils out" instead of crystallizing upon cooling.

    • Causality: The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are present.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a previously obtained pure crystal can also promote proper crystal lattice formation.

  • Problem: No crystals form even after cooling in an ice bath.

    • Causality: The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.

    • Solution: Try to boil off some of the solvent to increase the concentration. If crystals still do not form, you may need to add an anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid, then gently heat until it is clear again before cooling.

Guide 2: Purification by Column Chromatography

When recrystallization fails to provide adequate purity, silica gel column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).

Workflow for Developing a Chromatography Method:

PurificationWorkflow

Troubleshooting Common Chromatography Problems:

  • Problem: The compound will not elute from the column.

    • Causality: The eluent is not polar enough. The nitrile group is quite polar and can interact strongly with the acidic silica gel.

    • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 20% or 30%. Adding a very small amount (e.g., 0.1-0.5%) of triethylamine to the eluent can sometimes help by neutralizing acidic sites on the silica gel, which may be strongly binding your compound.

  • Problem: Poor separation between the product and an impurity.

    • Causality: The chosen solvent system has insufficient selectivity. The Rf values of the two compounds are too close.

    • Solution:

      • Try a Different Solvent System: Switch one of the solvents to change the selectivity. For example, instead of ethyl acetate/hexanes, try dichloromethane/hexanes or acetone/toluene.

      • Fine-Tune Polarity: Make small, incremental changes to the solvent ratio.

      • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation.

  • Problem: The product elutes as a broad band, resulting in many mixed fractions.

    • Causality: This can be due to overloading the column with too much crude material, poor initial loading technique, or using a solvent for loading in which the compound is too soluble.

    • Solution:

      • Reduce Sample Load: A general rule of thumb is to load 1g of crude material per 20-50g of silica gel.

      • Use Dry Loading: Pre-adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be loaded evenly onto the top of the column. This often results in much sharper bands.

By systematically addressing these common issues, researchers can significantly improve the efficiency and success rate of purifying 5-chloro-indan-1-carbonitrile, ensuring high-quality material for subsequent research and development stages.

References

  • BenchChem. (2025). Preventing decomposition of 5-Chloro-1,1-difluoroindan during synthesis. BenchChem Technical Support.
  • CN106866761A. (2017). Preparation method for synthesizing 5-chloro-1-indanone through one-step method.
  • Sigma-Aldrich. Troubleshooting Purification Methods. Sigma-Aldrich Technical Bulletin.
  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
  • CN111205175A. (2020). Synthetic method for improving yield of 5-chloro-1-indanone.
  • Biosynth. (n.d.). 5-Chloro-1-indanone.
  • ChemicalBook. (n.d.). 5-Chloro-1-indanone synthesis.
  • BenchChem. (2025). Synthesis Pathway for 5-Chloro-1,1-difluoroindan: An In-depth Technical Guide. BenchChem Technical Support.
  • New England Biolabs. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • CN104910001A. (2015). Synthetic method of 5-chloro-1-indanone.
  • CN106866761A. (2017). Preparation method of 5-chloro-1-indanone.
  • CN103601625A. (2014). Method for producing 5-chloro-1-indanone.
  • CN109534971B. (2020). 5-chloro-indanone production device and production method thereof.
  • Lou, T., Liao, E-T., Wilsily, A., & Fillion, E. (n.d.). Procedure for the Synthesis of Substituted Indanones. Organic Syntheses.
  • Bio-Rad Laboratories. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes.
  • Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting.
  • Cytiva. (n.d.). Protein purification troubleshooting guide.

Sources

Technical Support Center: Synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate. Our focus is on providing practical, experience-based solutions to help you troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Side Products and Synthetic Challenges

This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of this compound. We will explore the likely causes of these problems and provide step-by-step protocols to mitigate them.

Question 1: My reaction yields are low, and I observe a significant amount of the starting material, 5-chloro-1-indanone, in my crude product. What is happening?

Answer:

This issue is most common when employing a synthetic route that proceeds through a cyanohydrin intermediate. The formation of a cyanohydrin from a ketone and a cyanide source is a reversible equilibrium.[1][2] For sterically hindered ketones, such as 5-chloro-1-indanone, the equilibrium can favor the starting materials.[3]

Underlying Cause:

The reaction equilibrium for cyanohydrin formation is sensitive to pH. In a basic medium, while the concentration of the nucleophilic cyanide anion (CN⁻) is high, the cyanohydrin product can readily eliminate the cyanide ion to revert to the starting ketone.[2]

Troubleshooting Protocol:

  • pH Control: Maintain a slightly acidic to neutral pH during the reaction. While a small amount of base is needed to generate the cyanide nucleophile from sources like HCN, an excess will push the equilibrium back to the starting materials.[4] Using a buffered system or a cyanide source like trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst can provide better control.

  • Trapping the Intermediate: The cyanohydrin can be "trapped" in situ by converting the hydroxyl group to a less labile group. For instance, using TMSCN will form the more stable O-silylated cyanohydrin, which is less prone to reverting to the ketone.

  • Reaction Conditions: Lowering the reaction temperature can sometimes shift the equilibrium towards the product.

Question 2: I am isolating a significant amount of an elimination product, 5-chloro-1H-indene. How can I prevent this?

Answer:

The formation of 5-chloro-1H-indene is a classic example of a competing elimination reaction. This side product is particularly prevalent in synthetic routes that involve the reduction of 5-chloro-1-indanone to the corresponding alcohol, followed by conversion to a halide or tosylate and subsequent nucleophilic substitution with a cyanide salt.

Underlying Cause:

The cyanide ion (CN⁻) is not only a good nucleophile but also a reasonably strong base. When reacting with a secondary halide or tosylate, such as 1-halo-5-chloro-2,3-dihydro-1H-indene, it can abstract a proton from the adjacent carbon (C2), leading to an E2 elimination reaction.[5][6] This process is often favored by higher reaction temperatures.

Troubleshooting Protocol:

  • Choice of Solvent and Temperature: Use a polar aprotic solvent like DMSO or DMF, which favors S_N2 reactions over E2. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will also suppress the elimination pathway.

  • Cyanide Source: Consider using a less basic cyanide source. For example, using acetone cyanohydrin as the cyanide source in the presence of a catalyst can sometimes provide the nitrile with less elimination.

  • Alternative Route: If elimination remains a persistent issue, consider an alternative synthetic pathway that avoids the formation of a good leaving group at the C1 position, such as the tosylhydrazone method.

Question 3: My final product is contaminated with a compound that shows both hydroxyl and nitrile signals in its spectroscopic analysis. What is this impurity and how do I get rid of it?

Answer:

This impurity is almost certainly the intermediate 5-chloro-1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile (the cyanohydrin of 5-chloro-1-indanone). Its presence indicates an incomplete reduction of the hydroxyl group after the cyanation step.

Underlying Cause:

This issue arises from incomplete reaction during the second step of a two-step cyanohydrin formation and reduction sequence. The hydroxyl group of the cyanohydrin can be sterically hindered, making its removal or conversion challenging.

Troubleshooting Protocol:

  • Optimize Reduction Conditions:

    • Reagent: If you are using a reducing agent like NaBH₄ after converting the hydroxyl to a better leaving group, ensure you are using a sufficient excess of the reagent and an appropriate solvent.

    • Catalytic Hydrogenation: An alternative is to convert the hydroxyl group to a halide and then perform a reductive dehalogenation.

  • Purification: This impurity can often be removed by column chromatography, as its polarity is significantly different from the final product due to the presence of the hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

The three most common synthetic strategies starting from 5-chloro-1-indanone are:

  • Cyanohydrin Formation and Reduction: The ketone is converted to a cyanohydrin, and the hydroxyl group is subsequently removed.

  • Reduction, Activation, and Substitution: The ketone is reduced to an alcohol, the hydroxyl group is converted into a good leaving group (like a tosylate or halide), and then displaced by a cyanide nucleophile.

  • Tosylhydrazone Formation and Cyanation: The ketone is converted to its N-tosylhydrazone, which then reacts with a cyanide source, often catalyzed by a transition metal like copper, to form the nitrile.[7][8]

Q2: How can I monitor the progress of my reaction to minimize side product formation?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring the reaction. By comparing the reaction mixture to standards of the starting material and, if available, the desired product and potential side products, you can determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or harsh conditions.

Q3: Are there any specific safety precautions I should take when working with cyanide reagents?

Absolutely. Cyanide salts and hydrogen cyanide (HCN) are highly toxic.[1] All manipulations should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. It is crucial to have an emergency plan in place and to be aware of the appropriate first aid measures for cyanide exposure. Acidic conditions will generate highly toxic HCN gas, so all quenching and workup steps must be performed with caution, typically by adding the reaction mixture to a basic solution.

Visualizing Reaction Pathways and Troubleshooting

Logical Flow for Troubleshooting

The following diagram outlines a decision-making process for identifying and resolving common issues in the synthesis.

troubleshooting_flow start Crude Product Analysis (TLC, HPLC, NMR) unreacted_sm High % of Starting Ketone? start->unreacted_sm elimination_product Presence of 5-chloro-1H-indene? unreacted_sm->elimination_product No cause_reversion Likely Cause: Cyanohydrin Reversion unreacted_sm->cause_reversion Yes hydroxy_impurity Presence of Hydroxy-Nitrile? elimination_product->hydroxy_impurity No cause_elimination Likely Cause: E2 Elimination elimination_product->cause_elimination Yes end Successful Synthesis/ Purification hydroxy_impurity->end No (Other Issue) cause_incomplete_red Likely Cause: Incomplete Reduction of Cyanohydrin hydroxy_impurity->cause_incomplete_red Yes solution_reversion Solution: - Adjust pH (slightly acidic) - Use TMSCN to trap - Lower reaction temp. cause_reversion->solution_reversion solution_elimination Solution: - Lower temperature - Use polar aprotic solvent - Consider alternative route cause_elimination->solution_elimination solution_incomplete_red Solution: - Optimize reducing agent/conditions - Re-subject crude to reduction - Purify via chromatography cause_incomplete_red->solution_incomplete_red

Caption: Troubleshooting Decision Tree for Synthesis.

Competing Reaction Pathways

This diagram illustrates the divergence between the desired nucleophilic substitution and the undesired elimination pathway.

reaction_pathways cluster_main Reaction of 1-Halo-5-chloro-2,3-dihydro-1H-indene with CN⁻ start 1-Halo-5-chloro- 2,3-dihydro-1H-indene sn2 SN2 Pathway (Nucleophilic Attack at C1) start->sn2 Low Temp, Polar Aprotic Solvent e2 E2 Pathway (Base Abstraction of H at C2) start->e2 High Temp product Desired Product: 5-Chloro-2,3-dihydro-1H- indene-1-carbonitrile sn2->product side_product Side Product: 5-chloro-1H-indene e2->side_product

Caption: SN2 vs. E2 Competing Pathways.

Data Summary

Issue Common Cause Key Parameters to Optimize Favored Conditions for Desired Product
Unreacted Starting Material Reversible cyanohydrin formationpH, Temperature, Cyanide ReagentSlightly acidic pH, lower temperature, use of TMSCN
Elimination Byproduct E2 elimination competes with S_N2Temperature, Solvent, Base Strength of NucleophileLower temperature, polar aprotic solvents (DMF, DMSO)
Hydroxy-nitrile Impurity Incomplete reduction of cyanohydrinReducing agent, reaction time, temperatureSufficient excess of reducing agent, longer reaction time

References

  • JoVE. (2025). Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. Journal of Visualized Experiments. [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

  • JoVE. (2025). Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism. Journal of Visualized Experiments. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). [Link]

  • OpenStax. (2023). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. In Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Cyanohydrin reaction. [Link]

  • Li, W., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 22(9), 1469.
  • Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • ResearchGate. (n.d.). Carbene insertion and cyanation reactions of N‐tosylhydrazones. [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. In Organic Chemistry 1: An open textbook. [Link]

  • Zhang, L., et al. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
  • Google Patents. (n.d.). Synthetic method of 5-chloro-1-indanone.
  • SciELO. (2021). RECENT ADVANCES IN CYANATION REACTIONS. [Link]

  • Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]

  • YouTube. (2013). Chapter 9 – Elimination Reactions: Part 1 of 5. [Link]

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Technical Support Center: Troubleshooting Failed 5-Chloro-indan-1-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloro-indan-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality of experimental outcomes, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 5-chloro-indan-1-carbonitrile from 5-chloro-indan-1-one?

The two most prevalent and reliable methods for the conversion of 5-chloro-indan-1-one to 5-chloro-indan-1-carbonitrile are:

  • The Tosylhydrazone Route: This involves a two-step process where the ketone is first converted to its N-tosylhydrazone, which is then subjected to cyanation. This method is often favored for its efficiency and applicability to a wide range of ketones.

  • The Cyanohydrin Route: This route proceeds through the formation of a cyanohydrin intermediate by treating the ketone with a cyanide source. The resulting α-hydroxynitrile can then be converted to the desired nitrile, typically through a reduction of the hydroxyl group.

Q2: Are there any significant safety precautions I should be aware of when synthesizing 5-chloro-indan-1-carbonitrile?

Yes, absolutely. The synthesis of 5-chloro-indan-1-carbonitrile involves the use of highly toxic cyanide reagents, such as sodium cyanide (NaCN) or potassium cyanide (KCN). Exposure to even small amounts of these chemicals can be fatal.[1] It is imperative to:

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Never work alone when handling cyanide compounds.

  • Avoid contact with acids. Cyanide salts react with acids to produce highly toxic hydrogen cyanide (HCN) gas.[1]

  • Have an emergency plan in place, including access to a cyanide antidote kit and personnel trained in its administration.

Troubleshooting Guide: The Tosylhydrazone Route

This is often the preferred method due to its generally higher yields and cleaner conversions for substrates like indanones.

Diagram: Tosylhydrazone Route Workflow

Tosylhydrazone_Route Start 5-Chloro-indan-1-one Tosylhydrazone 5-Chloro-indan-1-one N-tosylhydrazone Start->Tosylhydrazone p-Toluenesulfonylhydrazide, Acid catalyst (e.g., HCl), Methanol Nitrile 5-Chloro-indan-1-carbonitrile Tosylhydrazone->Nitrile Cyanide source (e.g., KCN), Heat, Methanol SideProduct Side Products (e.g., unreacted starting material, alkene from Shapiro reaction) Tosylhydrazone->SideProduct Incorrect stoichiometry, Strong base contamination

Caption: General workflow for the synthesis of 5-chloro-indan-1-carbonitrile via the tosylhydrazone intermediate.

Problem 1: Low or No Conversion to the N-Tosylhydrazone

Question: I'm seeing a significant amount of unreacted 5-chloro-indan-1-one in my reaction mixture after attempting to form the tosylhydrazone. What could be the issue?

Answer:

Incomplete formation of the tosylhydrazone is a common hurdle. The reactivity of the carbonyl group in 5-chloro-indan-1-one can be influenced by steric hindrance and the electronic nature of the indanone ring system. Here’s a breakdown of potential causes and solutions:

  • Insufficient Catalyst: The condensation reaction to form the hydrazone is acid-catalyzed. A catalytic amount of a strong acid like hydrochloric acid is typically used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

    • Solution: Ensure you are using an adequate amount of acid catalyst. If using a milder acid, consider switching to a few drops of concentrated HCl.

  • Reaction Time and Temperature: While tosylhydrazone formation is often efficient at room temperature, sterically hindered ketones may require more forcing conditions.

    • Solution: Increase the reaction time and/or gently heat the reaction mixture to reflux in a solvent like ethanol or methanol to drive the equilibrium towards the product.[2]

  • Water Removal: The formation of the hydrazone is a condensation reaction that produces water. In a closed system, the accumulation of water can inhibit the reaction from going to completion due to Le Chatelier's principle.

    • Solution: While often not necessary for simple hydrazone formations, if you are still facing issues, consider using a Dean-Stark apparatus to azeotropically remove water, especially if performing the reaction at a larger scale.

Problem 2: Low Yield During the Cyanation of the Tosylhydrazone

Question: The tosylhydrazone formation went well, but I'm getting a low yield of the final 5-chloro-indan-1-carbonitrile. What are the likely causes?

Answer:

This step is critical and several factors can lead to diminished yields. The reaction proceeds by the addition of cyanide to the imine carbon, followed by elimination of the tosyl group.

  • Purity of the Tosylhydrazone: Impurities from the previous step, such as unreacted ketone or excess p-toluenesulfonylhydrazide, can interfere with the cyanation reaction.

    • Solution: It is highly recommended to purify the tosylhydrazone by recrystallization before proceeding to the cyanation step. A common solvent for recrystallization is ethanol.

  • Reaction Conditions: The cyanation of tosylhydrazones typically requires heat to proceed at a reasonable rate.

    • Solution: Ensure the reaction is heated to reflux in methanol. The reaction time can vary, so it's advisable to monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Side Reactions - The Shapiro Reaction: Tosylhydrazones are precursors in the Shapiro reaction, which leads to the formation of alkenes in the presence of a strong base.[3][4] If your reaction conditions are inadvertently basic (e.g., contaminated reagents), you may be forming 5-chloro-1-indene instead of the desired nitrile.

    • Solution: Ensure your reagents and solvent are free from strong bases. The use of potassium or sodium cyanide will make the solution slightly basic, but strong bases like alkoxides or organolithiums should be avoided. A detailed mechanistic study of the Shapiro reaction highlights the importance of base strength in directing the reaction pathway.[5]

  • Decomposition of the Product: Aryl nitriles can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures, which would lead to the formation of the corresponding carboxylic acid or amide.[6]

    • Solution: During the work-up, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully and extract the product promptly.

Experimental Protocol: Tosylhydrazone Route

Step 1: Synthesis of 5-Chloro-indan-1-one N-tosylhydrazone

  • To a solution of 5-chloro-indan-1-one (1 equivalent) in methanol, add p-toluenesulfonylhydrazide (1.1 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Stir the mixture at room temperature or gently reflux for 2-4 hours, monitoring the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the white precipitate by vacuum filtration, wash with cold methanol, and dry under vacuum to yield the pure tosylhydrazone.

Step 2: Synthesis of 5-Chloro-indan-1-carbonitrile

  • Suspend the purified 5-chloro-indan-1-one N-tosylhydrazone (1 equivalent) in methanol.

  • Add potassium cyanide (2-3 equivalents). Caution: Highly Toxic!

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[7][8]

Troubleshooting Guide: The Cyanohydrin Route

This route can be an effective alternative, though it may present its own set of challenges.

Diagram: Cyanohydrin Route Logic

Cyanohydrin_Route Start 5-Chloro-indan-1-one Troubleshoot1 Problem: Incomplete Cyanohydrin Formation Start->Troubleshoot1 Cyanohydrin 5-Chloro-1-hydroxyindan-1-carbonitrile Troubleshoot2 Problem: Difficulty in Reducing the Hydroxyl Group Cyanohydrin->Troubleshoot2 Nitrile 5-Chloro-indan-1-carbonitrile Troubleshoot1->Cyanohydrin Successful Formation Solution1a Check pH (slightly basic) Troubleshoot1->Solution1a Cause: Incorrect pH Solution1b Use TMSCN for less hindered ketones Troubleshoot1->Solution1b Alternative Troubleshoot2->Nitrile Successful Reduction Solution2a Use a suitable reducing agent (e.g., SnCl2, PPh3/I2) Troubleshoot2->Solution2a Direct Reduction Solution2b Consider conversion to a better leaving group (e.g., tosylate) Troubleshoot2->Solution2b Indirect Reduction

Caption: Troubleshooting logic for the cyanohydrin route in the synthesis of 5-chloro-indan-1-carbonitrile.

Problem 3: Incomplete Formation of the Cyanohydrin

Question: My reaction to form the cyanohydrin of 5-chloro-indan-1-one is not going to completion. How can I improve the yield?

Answer:

Cyanohydrin formation is a reversible reaction, and the equilibrium may not always favor the product, especially with ketones.

  • pH Control: The reaction requires a nucleophilic cyanide source (CN-), which is generated from HCN in slightly basic conditions. If the pH is too low, the concentration of CN- will be insufficient. If the pH is too high, the ketone can undergo side reactions.

    • Solution: The reaction is typically carried out by adding a strong acid to a mixture of the ketone and a cyanide salt (e.g., NaCN or KCN) to generate HCN in situ. The pH should be maintained in the weakly acidic to neutral range to ensure a sufficient concentration of both HCN and CN-.[4]

  • Steric Hindrance: The carbonyl group of 5-chloro-indan-1-one is somewhat sterically hindered, which can disfavor the formation of the tetrahedral cyanohydrin intermediate.

    • Solution: For sterically hindered ketones, using trimethylsilyl cyanide (TMSCN) can be more effective. The reaction forms a silylated cyanohydrin, which can then be hydrolyzed to the cyanohydrin.

Problem 4: Difficulty in Converting the Cyanohydrin to the Nitrile

Question: I have successfully synthesized the cyanohydrin, but I am struggling to remove the hydroxyl group to get the final nitrile product. What methods are effective?

Answer:

The conversion of the α-hydroxynitrile to the nitrile involves the removal of the hydroxyl group. This can be challenging as the hydroxyl group is a poor leaving group.

  • Direct Reduction: Several methods can be employed for the direct reduction of the hydroxyl group.

    • Solution: Reagents such as tin(II) chloride (SnCl2) or a combination of triphenylphosphine and iodine (PPh3/I2) can be effective for this transformation.

  • Conversion to a Better Leaving Group: An alternative strategy is to convert the hydroxyl group into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a hydride source or eliminated.

    • Solution: React the cyanohydrin with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the tosylate. The tosylate can then be reduced with a mild reducing agent like sodium borohydride.

Purification and Characterization

Question: What is the best way to purify the final product, 5-chloro-indan-1-carbonitrile?

Answer:

The purification strategy will depend on the nature of the impurities present in your crude product.

  • Column Chromatography: This is the most common and effective method for purifying the crude product. A silica gel column with a gradient of ethyl acetate in hexanes is typically a good starting point for elution.

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an excellent method for obtaining highly pure material.[9] The choice of solvent is crucial and should be determined experimentally.[10] A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[8]

Question: What are the expected spectroscopic data for 5-chloro-indan-1-carbonitrile?

Answer:

  • ¹H NMR: Aromatic protons in the range of 7-8 ppm, and aliphatic protons of the indane ring system between 2-4 ppm. The proton at the C1 position bearing the nitrile group will likely appear as a multiplet.

  • ¹³C NMR: The nitrile carbon will have a characteristic chemical shift around 115-125 ppm. You will also observe signals for the aromatic and aliphatic carbons.

  • IR Spectroscopy: A sharp absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C10H8ClN), with a characteristic isotopic pattern for the presence of a chlorine atom.

By carefully considering these troubleshooting points and following the detailed protocols, researchers can enhance the success rate and yield of their 5-chloro-indan-1-carbonitrile syntheses.

References

  • Oldenziel, O. H., Van Leusen, D., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118.
  • Organic Syntheses Procedure. (n.d.). Phenyldiazomethane. Retrieved from [Link]

  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
  • Fiveable. (n.d.). Sodium Cyanide Definition. Organic Chemistry Key Term.
  • CN113549236A - Preparation method for synthesizing 5-chloro-1-indanone through one-step method. (2021).
  • Allwood, D. M., Blakemore, D. C., & Ley, S. V. (2014). Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C-H Bond Insertion. Organic Letters, 16(11), 3064–3067.
  • CN104910001A - Synthetic method of 5-chloro-1-indanone. (2015).
  • Lin, C. Y., et al. (2018). Rapid Synthesis of N-Tosylhydrazones under Solvent-Free Conditions and Their Potential Application Against Human Triple-Negative Breast Cancer. ChemistrySelect, 3(44), 12523-12528.
  • ResearchGate. (2025).
  • Lera, M., & Orio, M. (2015). On the mechanism of the Shapiro reaction: understanding the regioselectivity. RSC Advances, 5(52), 41926-41933.
  • Wikipedia. (n.d.). Shapiro reaction.
  • coursecontent. (n.d.). SHAPIRO REACTION.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Bouhadir, K. H., Aleiwe, B. A., & Fares, F. A. (2012). Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. Molecules, 17(1), 1-14.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (2012). Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones.
  • Organic Chemistry Portal. (n.d.). Shapiro Reaction.
  • CN103601625A - Method for producing 5-chloro-1-indanone. (2014).
  • CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone. (2020).
  • CN109534971B - 5-chloro-indanone production device and production method thereof. (2020).
  • Chad's Prep. (2018, September 21). 20.13 Synthesis and Reactions of Nitriles [Video]. YouTube.
  • Ahmed, S., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 2056-2093.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • de la Torre, M. C., & Sierra, M. A. (2021).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • ChemicalBook. (n.d.). 5-Chloro-1-indanone synthesis.
  • Aryal, B., et al. (2022).
  • Czarnomysy, R., & Bielawska, A. (2020). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Current Organic Chemistry, 24(13), 1438-1455.
  • Benchchem. (n.d.). 5-Chloro-1,1-difluoroindan and the Readily Available Analog, 5-Chloro-1-indanone.
  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Biosynth. (n.d.). 5-Chloro-1-indanone.
  • ResearchGate. (2025). Synthesis of New Substituted Indan-1,3-diones.
  • CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone. (2020).

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Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile. As a key intermediate in the synthesis of various bioactive molecules, optimizing its preparation is crucial for achieving high yields and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to navigate the common challenges encountered during its synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, with a focus on the conversion of 5-chloro-1-indanone to the target nitrile. A common and effective method for this transformation is the use of a tosylhydrazone intermediate followed by cyanation.

Q1: My reaction has a low yield or fails to go to completion. What are the likely causes?

Low conversion of the starting material, 5-chloro-1-indanone, is a frequent challenge. Several factors can contribute to this issue:

  • Insufficient Activation of the Carbonyl Group: The initial step, the formation of the tosylhydrazone, is critical. Incomplete reaction here will directly impact the final yield. This can be due to:

    • Inadequate Acid Catalysis: An insufficient amount of acid catalyst or a catalyst that is not strong enough may not effectively promote the condensation of tosylhydrazine with the indanone.

    • Presence of Water: Water can hydrolyze the tosylhydrazone intermediate, shifting the equilibrium back towards the starting materials. It is crucial to use anhydrous solvents and reagents.

  • Poor Quality of Reagents:

    • Degraded Tosylhydrazine: Tosylhydrazine can degrade over time. It is recommended to use freshly opened or purified tosylhydrazine.

    • Impure 5-chloro-1-indanone: Impurities in the starting ketone can interfere with the reaction.[1] Purification of the indanone by recrystallization may be necessary.

  • Suboptimal Reaction Temperature:

    • Tosylhydrazone Formation: This step is typically performed at room temperature to reflux, depending on the solvent. If the temperature is too low, the reaction rate will be slow.

    • Cyanation Step: The reaction of the tosylhydrazone with a cyanide source often requires elevated temperatures to proceed at a reasonable rate.

Solution Workflow:

  • Verify Reagent Quality: Assess the purity of 5-chloro-1-indanone and tosylhydrazine. If in doubt, purify the indanone by recrystallization and use a fresh batch of tosylhydrazine.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Consider adding molecular sieves to the reaction mixture.

  • Optimize Catalyst Concentration: If using an acid catalyst for tosylhydrazone formation, consider a slight increase in its concentration.

  • Systematically Vary Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different temperatures for both the tosylhydrazone formation and the cyanation step.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

The most common side product is the elimination product, 5-chloro-1H-indene. This occurs when the tosylhydrazone intermediate eliminates tosylhydrazine under basic or thermal conditions, instead of undergoing cyanation.

  • Cause: The formation of the indene is favored by high temperatures and the presence of strong bases. The choice of cyanide source and solvent can also influence this side reaction.

Strategies for Minimization:

  • Choice of Cyanide Source: Using a milder cyanide source, such as zinc cyanide (Zn(CN)₂) with a palladium catalyst, can sometimes be more selective than alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN).[2]

  • Temperature Control: Carefully control the temperature during the cyanation step. A lower temperature for a longer reaction time may favor the desired substitution over elimination.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often used. Experimenting with different solvents may be necessary.

Q3: The purification of the final product is proving difficult. What are the best practices?

Purification challenges often arise from the presence of unreacted starting materials, the tosylhydrazone intermediate, and the 5-chloro-1H-indene side product.

  • Recommended Purification Method: Column chromatography on silica gel is typically the most effective method for separating the desired product from impurities.

  • Solvent System for Chromatography: A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate is recommended. The optimal solvent system should be determined by TLC analysis.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

A robust and commonly employed route starts from 5-chloro-1-indanone. The ketone is first converted to its tosylhydrazone, which is then treated with a cyanide source to yield the target nitrile. This method avoids the direct use of highly toxic cyanohydrin intermediates.

Q2: How can I monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): TLC is an excellent tool for monitoring the disappearance of the starting material (5-chloro-1-indanone) and the formation of the tosylhydrazone intermediate and the final product. Use a suitable solvent system (e.g., 3:1 hexane:ethyl acetate) and visualize the spots under UV light.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide more quantitative information on the conversion and the presence of any side products.

Q3: Are there any specific safety precautions I should take?

Yes, absolutely. This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Cyanide Compounds: All cyanide sources (e.g., NaCN, KCN, Zn(CN)₂) are highly toxic.[2] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. A cyanide antidote kit should be readily available.

  • Solvents: The solvents used may be flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

  • Waste Disposal: All chemical waste, especially cyanide-containing waste, must be disposed of according to institutional and local regulations.

Detailed Experimental Protocol

This protocol describes a two-step synthesis of this compound from 5-chloro-1-indanone.

Step 1: Synthesis of 5-chloro-1-indanone tosylhydrazone

  • To a solution of 5-chloro-1-indanone (1.0 eq) in anhydrous methanol, add tosylhydrazine (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

  • Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting ketone.

  • If the product precipitates, collect it by filtration, wash with cold methanol, and dry under vacuum. If it does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve the 5-chloro-1-indanone tosylhydrazone (1.0 eq) in a suitable solvent such as DMF or methanol.

  • Add sodium cyanide (1.5 eq). Caution: Highly toxic!

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table

The following table summarizes hypothetical results from optimizing the cyanation step:

EntryCyanide SourceSolventTemperature (°C)Time (h)Yield (%)
1NaCNMethanol651265
2KCNDMF80872
3Zn(CN)₂/Pd(PPh₃)₄DMF1001255
4NaCNDMSO701075

Visualizations

Reaction Pathway

Reaction_Pathway A 5-Chloro-1-indanone B Tosylhydrazone Intermediate A->B + Tosylhydrazine (Acid Catalyst) C This compound B->C + NaCN (Heat) D Side Product: 5-Chloro-1H-indene B->D Elimination (High Temp/Base)

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagents Check Purity of Indanone & Tosylhydrazine Start->CheckReagents CheckConditions Ensure Anhydrous Conditions CheckReagents->CheckConditions Pure PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents Impure OptimizeTemp Optimize Reaction Temperature CheckConditions->OptimizeTemp Dry DrySolvents Use Anhydrous Solvents & Dry Glassware CheckConditions->DrySolvents Wet TempScreen Screen Temperatures (e.g., RT, 50°C, Reflux) OptimizeTemp->TempScreen PurifyReagents->CheckConditions DrySolvents->OptimizeTemp Success Improved Yield TempScreen->Success

Sources

Technical Support Center: Purification of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in your experimental work.

Introduction to Purification Challenges

The synthesis of this compound typically proceeds through a multi-step pathway, often commencing with the Friedel-Crafts acylation to form the precursor 5-chloro-1-indanone, followed by a cyanation reaction. Each of these steps can introduce a variety of impurities, including unreacted starting materials, side-products, and residual reagents. Effective purification is therefore critical to obtaining a final product of high purity, suitable for downstream applications in research and development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Q1: My crude product is a dark, oily residue. What are the likely impurities and how can I begin to purify it?

A1: A dark, oily crude product often indicates the presence of polymeric byproducts and residual acid from the Friedel-Crafts acylation step used to synthesize the 5-chloro-1-indanone precursor.

Common Impurities:

  • Polymeric Materials: Formed from side reactions during the Friedel-Crafts reaction.

  • Unreacted 3-(4-chlorophenyl)propanoic acid or its acid chloride: The starting material for the indanone synthesis.

  • Residual Aluminum Chloride (AlCl₃): The Lewis acid catalyst used in the Friedel-Crafts reaction.

  • Unreacted 5-chloro-1-indanone: The precursor for the cyanation step.

  • Excess Cyanide Reagent: From the cyanation reaction.

Initial Purification Strategy:

  • Aqueous Work-up: Begin with a thorough aqueous work-up to remove inorganic impurities. Dissolve the crude oil in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a saturated sodium bicarbonate solution to neutralize and remove acidic impurities, and finally with brine to remove residual water.

  • Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. This should yield a more manageable solid or a less viscous oil.

Q2: I'm attempting to recrystallize my product, but it keeps "oiling out." What causes this and how can I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid layer instead of dissolving and later crystallizing. This is a common issue with compounds that have a relatively low melting point or when significant impurities are present, which can depress the melting point.[1][2]

Troubleshooting "Oiling Out":

  • Solvent Selection: The boiling point of your recrystallization solvent may be too high. Opt for a solvent or a solvent system with a lower boiling point.

  • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystal nucleation.[1][3]

  • Seeding: Introduce a seed crystal of the pure compound to the cooled, saturated solution to initiate crystallization.[1]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.[1][2]

  • Increase Solvent Volume: Add a small amount of additional solvent to the hot solution to ensure the compound remains dissolved as it begins to cool.[1]

Recommended Solvents for Aromatic Nitriles:

Solvent/Solvent SystemPolarityBoiling Point (°C)Notes
IsopropanolPolar82.6A good starting point for many aromatic compounds.
Ethanol/WaterPolarVariableA versatile polar system; adjust the ratio for optimal solubility.
Ethyl Acetate/HexaneMedium/Non-polarVariableA common choice for compounds with intermediate polarity.
Toluene/HexaneNon-polarVariableSuitable for less polar compounds.
Q3: My recovery after recrystallization is very low. How can I improve the yield?

A3: Low recovery is often due to using an excessive amount of solvent or incomplete precipitation of the product.[2][4]

Improving Recrystallization Yield:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Ensure Complete Cooling: After cooling to room temperature, chill the flask in an ice bath for an extended period to maximize precipitation.

  • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can reduce the solvent volume by evaporation and attempt a second crystallization.

  • Proper Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of the product.[4]

Q4: Recrystallization is not providing the desired purity. What are my other options?

A4: If recrystallization is insufficient, column chromatography is the next logical step for purification. This technique separates compounds based on their differential adsorption to a stationary phase.

Column Chromatography Guidelines:

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity like this compound.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between your product and impurities.

  • Gradient Elution: It is often beneficial to start with a less polar solvent system and gradually increase the polarity to elute compounds of increasing polarity.

Experimental Workflow: Purification via Column Chromatography

Below is a generalized workflow for the purification of this compound using column chromatography.

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Dissolve Dissolve in Minimal Dichloromethane Crude->Dissolve 1. Adsorb Adsorb onto Silica Gel Dissolve->Adsorb 2. Load Load Adsorbed Sample onto Column Adsorb->Load 3. Pack Pack Silica Gel Column with Hexane Elute Elute with Hexane/Ethyl Acetate Gradient Load->Elute 4. Collect Collect Fractions Elute->Collect 5. TLC Analyze Fractions by TLC Collect->TLC 6. Combine Combine Pure Fractions TLC->Combine 7. Evaporate Evaporate Solvent Combine->Evaporate 8. Pure Pure Product Evaporate->Pure 9.

Caption: General workflow for purification by column chromatography.

References

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]

Sources

stability issues of 5-chloro-indan-1-carbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-indan-1-carbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-indan-1-carbonitrile is a substituted indane derivative, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to their versatile application in designing therapeutic agents.[1] The indane framework, a fusion of a benzene and cyclopentane ring, provides a rigid structure for developing drugs targeting various pathways, including those involved in cancer and inflammation.[1][2][3][4]

This guide addresses the critical, yet often overlooked, aspect of chemical stability for 5-chloro-indan-1-carbonitrile. While specific stability data for this exact molecule is not extensively published, this document synthesizes established principles from analogous structures—namely the indane core, aryl chlorides, and the chemically significant aryl nitrile group—to provide a robust framework for its handling, storage, and use in experimental settings. The nitrile moiety, in particular, is susceptible to specific degradation pathways that must be understood to ensure experimental reproducibility and the integrity of research data.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for 5-chloro-indan-1-carbonitrile?

The most probable points of instability are centered around the nitrile group (-C≡N) and the benzylic carbon to which it is attached. The primary degradation pathways are anticipated to be:

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This typically occurs in a two-step process, first forming the 5-chloro-indan-1-carboxamide intermediate, which can then be further hydrolyzed to 5-chloro-indan-1-carboxylic acid.

  • Oxidation: While the indane core is relatively stable, strong oxidizing agents could potentially target the benzylic position (C1).

  • Photodegradation: Aromatic compounds and those with functional groups like nitriles can be sensitive to UV light, which may catalyze rearrangement or decomposition reactions.

Q2: How does pH impact the stability of this compound in solution?

The stability is expected to be highly pH-dependent.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the nitrile group can occur, leading to the formation of the corresponding carboxylic acid.

  • Neutral Conditions (pH ~7): The compound is expected to be most stable at or near neutral pH.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the nitrile is typically faster and more facile than acid-catalyzed hydrolysis, readily forming the carboxamide and/or the carboxylate salt.

Q3: What are the recommended long-term storage and handling conditions?

To maximize shelf-life and prevent degradation, the following conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, especially if the compound will be stored for extended periods.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[5][6]

  • Handling: Avoid contact with strong acids, bases, and oxidizing agents.[5] Use tightly sealed containers to prevent moisture absorption.

Q4: Can I use common analytical techniques to monitor the stability of 5-chloro-indan-1-carbonitrile?

Yes. A stability-indicating method can be developed using High-Performance Liquid Chromatography (HPLC), which is a cornerstone technique for analyzing impurities and degradation products.[7][8]

  • HPLC with UV Detection: This is the most common method. A reversed-phase C18 column can separate the parent compound from more polar degradation products like the corresponding amide and carboxylic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the exact mass of any degradation products, thus confirming their structure.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide unequivocal structural identification of impurities and degradation products without the need for reference standards.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Appearance of an unexpected peak in my HPLC chromatogram after sample preparation.

  • Potential Cause: Degradation due to the sample diluent or workup conditions. If your diluent is acidic or basic (e.g., contains trifluoroacetic acid or ammonia), it may be causing hydrolysis of the nitrile group.

  • Troubleshooting Steps:

    • Analyze Diluent: Check the pH of your sample diluent.

    • Use Neutral Diluent: Prepare a fresh sample in a neutral, buffered solvent (e.g., phosphate-buffered saline at pH 7.4) or an unbuffered organic solvent like acetonitrile/water (50:50).

    • Minimize Time in Solution: Analyze samples immediately after preparation to minimize time-dependent degradation.

    • Temperature Control: Keep sample vials in a cooled autosampler (e.g., 4 °C) while awaiting injection.

Issue 2: Low yield or recovery of the compound after an aqueous workup.

  • Potential Cause: Hydrolysis during the workup. If you performed an extraction using an acidic or basic aqueous wash, you may have inadvertently hydrolyzed the nitrile to the more water-soluble carboxylic acid, which would then be lost to the aqueous phase.

  • Troubleshooting Steps:

    • Maintain Neutrality: Ensure all aqueous washes are performed with neutral solutions (e.g., brine, deionized water).

    • Avoid Strong Acids/Bases: If an acid or base wash is necessary, use milder reagents (e.g., saturated sodium bicarbonate instead of NaOH) and minimize contact time.

    • Analyze Aqueous Layer: If feasible, acidify the aqueous layer and re-extract to see if you can recover the carboxylic acid degradation product, confirming this pathway.

Issue 3: Inconsistent results from a batch of the compound that has been stored for several months.

  • Potential Cause: Improper long-term storage has led to gradual degradation of the solid material. This could be due to exposure to moisture, air (oxidation), or light.

  • Troubleshooting Steps:

    • Re-analyze Purity: Use your established analytical method (e.g., HPLC) to re-assess the purity of the stored compound against its initial certificate of analysis.

    • Characterize Impurities: If new peaks are present, use LC-MS to identify them as potential degradation products (e.g., amide or carboxylic acid).

    • Review Storage Conditions: Ensure the compound was stored according to the recommendations (cool, dry, dark, inert atmosphere). If not, procure a new batch and store it correctly.

Troubleshooting Workflow

Below is a decision-making workflow for addressing stability issues.

G start Inconsistent Experimental Results Observed check_purity Re-analyze Compound Purity (e.g., HPLC, LC-MS) start->check_purity is_pure Is Purity >98% and Consistent with CoA? check_purity->is_pure impure Purity is Low or New Peaks Present is_pure->impure No   pure Compound is Pure. Investigate Experimental Parameters. is_pure->pure  Yes identify_deg Identify Degradation Products (LC-MS, NMR) impure->identify_deg review_storage Review Storage Conditions (Temp, Light, Air, Moisture) identify_deg->review_storage procure_new Procure & Qualify New Batch review_storage->procure_new G Parent 5-Chloro-indan-1-carbonitrile (-C≡N) Amide 5-Chloro-indan-1-carboxamide (-CONH2) Parent->Amide H+ or OH- (Hydrolysis) Acid 5-Chloro-indan-1-carboxylic acid (-COOH) Amide->Acid H+ or OH- (Hydrolysis)

Caption: Anticipated hydrolysis pathway of the nitrile group.

Protocol 1: Forced Degradation Study

This protocol provides a framework to intentionally degrade the compound and validate a stability-indicating analytical method. [10][11] Objective: To identify potential degradation products and establish a separation method that can resolve them from the parent compound.

Materials:

  • 5-chloro-indan-1-carbonitrile

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Hydrogen Peroxide (H₂O₂), 30%

  • HPLC system with UV or DAD detector

  • pH meter

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 10 mg of 5-chloro-indan-1-carbonitrile in 10 mL of methanol or acetonitrile to make a 1 mg/mL stock solution.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small, sealed vial.

    • Acid Hydrolysis: 0.2 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: 0.2 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: 6% H₂O₂. Keep at room temperature for 24 hours.

    • Control: Deionized water. Keep at room temperature for 24 hours.

  • Neutralization: Before analysis, neutralize the acid and base samples. For the acid sample, add 1 mL of 0.2 M NaOH. For the base sample, add 1 mL of 0.2 M HCl. For the control and oxidation samples, add 1 mL of water.

  • Analysis:

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with your mobile phase or a neutral diluent.

    • Inject onto the HPLC system.

    • Develop a gradient method that separates the parent peak from any new peaks that appear in the stressed samples. The goal is to achieve baseline resolution.

  • Peak Purity Analysis: If using a DAD detector, perform peak purity analysis on the parent peak in all chromatograms to ensure it is not co-eluting with any degradation products.

References

  • Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates | Request PDF. (2025). ResearchGate. [Link]

  • Indane Derivatives. (n.d.). Eburon Organics. [Link]

  • Indane Derivatives in Medicinal Chemistry. (n.d.). Scribd. [Link]

  • Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. (2016). Semantic Scholar. [Link]

  • A Validated Stability-Indicating RP-HPLC Method for Estimation of Glycopyrrolate in Bulk and Injectables. (2021). Analytical and Bioanalytical Chemistry Research. [Link]

  • Synthetic method of 5-chloro-1-indanone. (2015).
  • Analytical Methods for the Degradation of Phytoconstituents. (n.d.). Preprints.org. [Link]

  • A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one. (1996).
  • Aryl Nitriles Definition. (n.d.). Fiveable. [Link]

  • Method for producing 5-chloro-1-indanone. (2014).
  • Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. (2012). Asian Journal of Chemistry. [Link]

  • 5-Chloro-1-indanone. (n.d.). PubChem. [Link]

  • Preparation method of 5-chloro-1-indanone. (n.d.). Patsnap. [Link]

  • Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. (2022). PubMed Central. [Link]

  • Preparation of Nitriles. (n.d.). Chemistry Steps. [Link]

  • Analysing Impurities and Degradation Products. (2023). ResearchGate. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. [Link]

  • In vitro metabolism of aromatic nitriles. (1994). PubMed. [Link]

  • Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology. [Link]

Sources

Technical Support Center: Scaling Up 5-Chloro-indan-1-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloro-indan-1-carbonitrile. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling this synthesis from the bench to pilot or production scale. We will explore the common synthetic route, troubleshoot potential pitfalls in a practical question-and-answer format, and provide detailed, field-tested protocols. Our focus is on not just the procedural steps, but the underlying chemical principles that govern success at scale.

Synthesis Overview: A Two-Stage Approach

The most common and scalable route to 5-chloro-indan-1-carbonitrile proceeds in two key stages:

  • Friedel-Crafts Cyclization: Synthesis of the key intermediate, 5-chloro-1-indanone, from a suitable precursor like 3-(3-chlorophenyl)propionic acid.

  • Ketone to Nitrile Conversion: Transformation of the 5-chloro-1-indanone carbonyl group into the target nitrile functionality, typically via a tosylhydrazone intermediate.

This pathway is favored for its use of readily available starting materials and its avoidance of more hazardous or costly reagents that can complicate large-scale operations.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyanation Start 3-(3-chlorophenyl)propionic acid Indanone 5-Chloro-1-indanone Start->Indanone  Friedel-Crafts Cyclization Tosylhydrazone 5-Chloro-1-indanone Tosylhydrazone Indanone->Tosylhydrazone  Condensation Nitrile 5-Chloro-indan-1-carbonitrile (Final Product) Tosylhydrazone->Nitrile  Cyanation

Caption: Overall synthetic workflow for 5-chloro-indan-1-carbonitrile.

Part 1: Troubleshooting the Precursor Synthesis (5-Chloro-1-indanone)

The quality and yield of the 5-chloro-1-indanone precursor are critical for the success of the subsequent cyanation step. Most challenges at this stage are related to the management of the intramolecular Friedel-Crafts acylation.

Q1: We are experiencing low yields (<70%) during the Friedel-Crafts cyclization of 3-(3-chlorophenyl)propionic acid. What are the primary causes?

Low yields in this step are typically traced back to three factors: catalyst activity, reaction temperature, and work-up procedure.

  • Causality - Catalyst Choice and Stoichiometry: The reaction requires a strong Lewis acid to activate the acyl group for electrophilic aromatic substitution. Catalysts like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) are commonly used.[1] However, AlCl₃ is highly hygroscopic and can be deactivated by atmospheric moisture. On a large scale, ensuring anhydrous conditions during charging is paramount. Furthermore, the reaction often requires a stoichiometric amount of catalyst, which can form complexes with both the starting material and the product, necessitating a careful quenching and work-up.

  • Causality - Thermal Management: Friedel-Crafts reactions are exothermic. Insufficient heat removal on a larger scale can lead to temperature spikes, promoting the formation of polymeric tar-like byproducts and reducing the yield of the desired product. A patent for a similar process highlights reaction temperatures between 150-180°C, which requires robust thermal control in large reactors.[2]

  • Troubleshooting Steps:

    • Verify Catalyst Quality: Use a fresh, unopened container of AlCl₃ or another Lewis acid. Consider performing a small-scale test reaction to confirm the activity of the batch.

    • Ensure Anhydrous Conditions: Purge the reactor with nitrogen or argon before and during reagent charging. Use dry solvents.

    • Controlled Addition: Add the catalyst portion-wise at a controlled temperature to manage the exotherm. For large-scale reactions, a slow, controlled addition of the substrate to a slurry of the catalyst in solvent is often preferable.

    • Optimize Quenching: The quench step, typically with ice/water, is also highly exothermic. Perform the quench by slowly adding the reaction mixture to a separate, well-stirred vessel containing cold water or dilute acid. Reverse addition can create localized "hot spots."

Q2: Our final 5-chloro-1-indanone product is contaminated with an isomeric impurity. How can we improve regioselectivity?

The formation of the 7-chloro isomer is a known potential byproduct, arising from cyclization at the alternative ortho position on the aromatic ring.

  • Causality - Steric and Electronic Effects: The chlorine atom is an ortho-, para-director, but it is also deactivating. Cyclization is favored at the less sterically hindered position, which leads to the desired 5-chloro product. However, under harsh conditions (e.g., excessively high temperatures or prolonged reaction times), the thermodynamic product landscape can become more complex, potentially allowing for the formation of the 7-chloro isomer.

  • Troubleshooting Steps:

    • Strict Temperature Control: Avoid temperature overshoots. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. A suggested range is often between -10 to 80°C depending on the specific reagents used.[1]

    • Reaction Time: Monitor the reaction by HPLC. Once the starting material is consumed, proceed to the work-up. Unnecessarily long reaction times can promote isomerization or degradation.

    • Purification: If isomer formation is unavoidable, it must be removed before the next step. Recrystallization is the most scalable method. A mixture of toluene and petroleum ether has been used effectively for purification in related syntheses.[2]

ParameterRecommended ConditionRationale / Scale-Up Consideration
Catalyst Anhydrous AlCl₃ or ZnCl₂AlCl₃ is more reactive but harder to handle. ZnCl₂ is milder.[1] Ensure quality and stoichiometry.
Solvent Dichloromethane, ChlorobenzeneMust be anhydrous. Chlorobenzene can also serve as a reactant in some routes.[3]
Temperature -10°C to 180°C (Process Dependent)Critical for selectivity and minimizing byproducts. Requires efficient reactor cooling.[1][2]
Work-up Controlled quench into ice/waterManages the large exotherm from hydrolyzing the Lewis acid complex.
Purification Recrystallization (e.g., Toluene/Hexanes)Most effective method for removing isomeric impurities and other byproducts at scale.

Part 2: Troubleshooting the Cyanation of 5-Chloro-1-indanone

This transformation is the most challenging step, primarily due to the handling of toxic cyanide reagents and the multi-step nature of the most reliable synthetic methods.

Q3: What is the most reliable and scalable method for converting the indanone into the indan-carbonitrile?

While direct cyanation of ketones is possible, it typically forms cyanohydrins (containing an -OH group), which would require a subsequent, often difficult, reduction step.[4][5] A more robust and direct route involves converting the ketone to its N-tosylhydrazone, followed by reaction with a cyanide source. This method directly replaces the carbonyl with the desired nitrile functionality.

A particularly promising approach for scale-up is the copper-catalyzed cyanation of the N-tosylhydrazone using potassium thiocyanate (KSCN) as a low-toxicity cyanide source.[6][7] This avoids the direct handling of highly toxic KCN or NaCN and proceeds under relatively mild conditions.

Q4: The formation of the 5-chloro-1-indanone tosylhydrazone is slow and incomplete. What can be done?

The condensation reaction between a ketone and tosylhydrazine to form the tosylhydrazone is an equilibrium process that requires the removal of water to proceed to completion.

  • Causality - Water Removal: At scale, simply refluxing may not be sufficient to remove the water byproduct effectively, causing the equilibrium to lie unfavorably.

  • Causality - Catalyst: The reaction is acid-catalyzed. The choice and amount of acid can significantly impact the reaction rate and yield.

  • Troubleshooting Steps:

    • Azeotropic Water Removal: Use a Dean-Stark apparatus when running the reaction in a suitable solvent like toluene or ethanol. This physically removes water from the reaction mixture, driving the equilibrium towards the product.

    • Acid Catalyst: Use a catalytic amount of a strong acid like hydrochloric acid or p-toluenesulfonic acid (pTSA).

    • Solvent-Free Conditions: For some substrates, a solvent-free grinding method at room temperature can be remarkably effective and fast, offering a green and efficient alternative.[8] This could be explored at the pilot scale.

    • Purity Check: Ensure the 5-chloro-1-indanone starting material is pure. Aldehydic impurities, for instance, can react faster and consume the tosylhydrazine.

Q5: Our yield for the final cyanation step is low, with significant amounts of unreacted tosylhydrazone remaining. What are the critical parameters?

Assuming the copper-catalyzed reaction with KSCN, low conversion is often linked to catalyst deactivation, insufficient temperature, or issues with the solvent system.

  • Causality - Catalyst System: The proposed mechanism involves the formation of a copper carbene intermediate.[6] The catalyst's effectiveness can be hampered by impurities or improper reaction conditions.

  • Causality - Reagent Solubility & Additives: The solubility of KSCN and the stability of the intermediates are crucial. The literature procedure specifies a mixed solvent system (MeCN/NMP) and the use of molecular sieves.[6] The NMP likely aids in dissolving the salts, while the molecular sieves remove any residual water that could interfere with the reaction.

  • Troubleshooting Steps:

    • Catalyst Quality: Use high-purity copper iodide (CuI).

    • Strictly Anhydrous Conditions: Dry the solvents before use. Add activated 4Å molecular sieves to the reaction mixture as reported in the literature to scavenge any trace moisture.[6]

    • Optimize Temperature: The reaction is typically run at elevated temperatures (e.g., 80°C).[6] Ensure the internal reactor temperature reaches and maintains this setpoint.

    • Atmosphere: The literature procedure notes the use of an oxygen atmosphere, which may play a role in the catalytic cycle.[6] Ensure the reactor setup can accommodate this.

    • Base: The reaction requires a base (e.g., K₂CO₃) to facilitate the initial steps of the reaction with the tosylhydrazone. Ensure the base is anhydrous and finely powdered for better reactivity.

G start Low Nitrile Yield q1 Is Tosylhydrazone starting material pure? start->q1 a1_yes Proceed to Cyanation Troubleshooting q1->a1_yes Yes a1_no Re-purify Tosylhydrazone. Check for residual ketone by NMR/HPLC. q1->a1_no No q2 Are reaction conditions strictly anhydrous? a1_yes->q2 a2_yes Evaluate catalyst and temperature. q2->a2_yes Yes a2_no Dry solvents. Use activated 4Å molecular sieves. q2->a2_no No q3 Is the catalyst (CuI) active and pure? a2_yes->q3 a3_yes Confirm internal reaction temperature is at setpoint (e.g., 80°C). q3->a3_yes Yes a3_no Use fresh, high-purity CuI. q3->a3_no No

Caption: Troubleshooting decision tree for the cyanation step.

Q6: What are the critical safety procedures for handling cyanide chemistry at an industrial scale?

Safety is the absolute priority. Even when using less-toxic sources like KSCN, the potential for hazardous byproducts or conditions exists. If using traditional reagents like NaCN or KCN, the risk is significantly higher due to the potential liberation of extremely toxic hydrogen cyanide (HCN) gas upon contact with acid.[9]

  • Engineering Controls:

    • Ventilation: All operations must be conducted in a well-ventilated area, preferably within a contained system (e.g., a fume hood at the lab scale, or a closed, vented reactor at the pilot scale).

    • Scrubbing System: Any off-gas from the reactor must be passed through a chemical scrubber containing sodium hypochlorite (bleach) or sodium hydroxide to neutralize any potential HCN.

    • HCN Detectors: Install HCN gas detectors with alarms in the processing area.[10]

  • Personal Protective Equipment (PPE):

    • Standard PPE (safety glasses, lab coat) is insufficient. Impervious gloves, chemical splash goggles, a face shield, and a protective apron are mandatory.

    • Respiratory protection may be required depending on the scale and setup.

  • Procedural Controls:

    • NEVER Mix Cyanide with Acid: This is the most critical rule. Ensure that all equipment is free of acid residue before charging cyanide salts. The reaction workup must be carefully designed to neutralize the base before any acidic quench.

    • Designated Area: All cyanide work should be done in a designated and clearly labeled area.[9]

    • Emergency Preparedness: A cyanide antidote kit must be available, and personnel must be trained in its use.[11] Never work alone when handling cyanides.[9]

    • Waste Disposal: All cyanide-containing waste is hazardous and must be quenched and disposed of according to strict environmental regulations. Typically, this involves treatment with an oxidant like bleach or hydrogen peroxide under basic conditions.

Part 3: Detailed Experimental Protocols

The following protocols are adapted from literature procedures and should be optimized for your specific equipment and scale. Perform a thorough safety review before implementation.

Protocol 1: Synthesis of 5-Chloro-1-indanone (Adapted from CN104910001A)[1]
  • Setup: Equip a suitable jacketed reactor with a mechanical stirrer, thermocouple, and a nitrogen inlet/outlet connected to a scrubber.

  • Charging: Charge the reactor with 3-(3-chlorophenyl)propionic acid (1.0 eq) and an anhydrous solvent such as dichloromethane (approx. 4-5 volumes).

  • Cooling: Cool the mixture to 0-5°C.

  • Catalyst Addition: Slowly add anhydrous zinc chloride (approx. 1.2 eq) to the mixture, ensuring the temperature does not exceed 10°C.

  • Acylating Agent: Slowly add an acylating agent like thionyl chloride or malonyl chloride (approx. 1.2 eq) via an addition funnel, maintaining the internal temperature below 10°C.

  • Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until HPLC analysis shows complete consumption of the starting material.

  • Quench: In a separate vessel, prepare a mixture of crushed ice and water. Slowly and carefully transfer the reaction mixture into the ice/water with vigorous stirring to quench the reaction.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to yield pure 5-chloro-1-indanone.

Protocol 2: Synthesis of 5-Chloro-indan-1-carbonitrile (Two-Step)

Step A: Formation of 5-Chloro-1-indanone Tosylhydrazone [8]

  • Setup: Equip a round-bottom flask or reactor with a mechanical stirrer, reflux condenser, and a Dean-Stark trap.

  • Charging: Charge the vessel with 5-chloro-1-indanone (1.0 eq), tosylhydrazine (1.05 eq), and toluene (5-10 volumes).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA, ~0.02 eq).

  • Reaction: Heat the mixture to reflux. Collect the water azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC/HPLC analysis indicates full conversion.

  • Isolation: Cool the reaction mixture. The product often crystallizes directly from the solution. Filter the solid, wash with cold toluene or ethanol, and dry under vacuum.

Step B: Copper-Catalyzed Cyanation [6][7]

  • Setup: Equip a dry, jacketed reactor with a mechanical stirrer, thermocouple, and an oxygen inlet/outlet connected to a scrubber.

  • Charging: Under an inert atmosphere (N₂), charge the reactor with the 5-chloro-1-indanone tosylhydrazone (1.0 eq), copper(I) iodide (CuI, 0.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), potassium thiocyanate (KSCN, 2.0 eq), and activated 4Å molecular sieves.

  • Solvent Addition: Add a degassed, anhydrous 2:1 mixture of acetonitrile (MeCN) and N-methyl-2-pyrrolidone (NMP).

  • Reaction: Replace the inert atmosphere with oxygen (balloon or controlled flow). Heat the mixture to 80°C and stir vigorously for 12-24 hours. Monitor the reaction progress by HPLC.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash extensively with water to remove NMP, followed by a wash with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography (at lab scale) or recrystallization (at pilot scale) to afford the final 5-chloro-indan-1-carbonitrile.

References

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handling and storage of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile safely

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS No. 132205-76-6). As a key intermediate in complex organic synthesis, the proper handling and storage of this compound are paramount to ensuring experimental integrity, laboratory safety, and regulatory compliance. My objective with this guide is to move beyond mere procedural lists and provide you with the causal logic behind our recommended best practices. By understanding the "why," you can make more informed and safer decisions during your research.

This document is structured to address the practical challenges and questions you may encounter. We will cover risk assessment, frequently asked questions about day-to-day handling, and robust protocols for emergencies and disposal.

Section 1: Hazard Identification & Proactive Risk Assessment

Before any experiment, a thorough risk assessment is not just a recommendation; it is a mandatory step for safe laboratory operations. The nitrile functional group (-CN) present in this compound requires it to be handled with the same level of caution as other cyanide-containing reagents. While specific toxicity data for this molecule is limited, the potential for hazardous reactions and decomposition products necessitates a conservative approach.[1]

Summary of Key Hazard Information
Hazard CategoryDescription & RationaleSource(s)
Acute Toxicity While specific data is unavailable, the compound should be treated as potentially harmful if swallowed, inhaled, or in contact with skin due to the nitrile group. Nitriles can metabolize to release cyanide, a potent toxin.[1][2][1][2]
Skin & Eye Irritation Direct contact can cause skin and serious eye irritation.[1][3][1][3]
Reactivity Highly incompatible with strong acids, which can cause a violent reaction and release of deadly hydrogen cyanide (HCN) gas.[4][5] Also incompatible with strong oxidizing agents and bases.[4][5]
Environmental Discharge into the environment must be avoided. Similar chlorinated organic compounds can be toxic to aquatic life.[1][6][1][6]
Physical Hazards Avoid dust formation during handling. As with many fine organic powders, a dust-air mixture could be flammable or explosive under certain conditions. Use non-sparking tools.[1][1]
Pre-Experiment Risk Assessment Workflow

A systematic risk assessment is the foundation of a safe experiment. The following workflow should be completed before handling the compound for the first time and reviewed periodically.

start Start: New Protocol Involving This compound sds 1. Review Safety Data Sheet (SDS) and Other Authoritative Sources start->sds hazards 2. Identify All Potential Hazards (Chemical, Procedural, Environmental) sds->hazards controls 3. Define Engineering Controls (e.g., Fume Hood, Ventilation) hazards->controls ppe 4. Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) controls->ppe emergency 5. Confirm Emergency Procedures (Spill Kit, Eyewash, Shower, EHS Contact) ppe->emergency proceed 6. Proceed with Experiment emergency->proceed

Caption: Pre-Experiment Risk Assessment Workflow.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries in a direct question-and-answer format.

Storage & Stability

Q: What are the ideal storage conditions for this compound? A: The compound must be stored in a tightly closed container in a location that is cool, dry, and well-ventilated.[1] To minimize potential degradation from atmospheric moisture or oxygen, consider backfilling the container with an inert gas like argon or nitrogen. Storing it away from direct sunlight and sources of heat or ignition is critical.[7][8]

Q: Why is it so important to store it away from acids? A: This is the most critical storage incompatibility. In the presence of acids, nitriles can hydrolyze to form highly toxic and flammable hydrogen cyanide (HCN) gas.[4][9] Storing acids in the same cabinet or even the same general area is strongly discouraged.

Q: Do I need to store this compound under lock and key? A: Yes. Due to the high potential toxicity associated with the cyanide functional group, access should be strictly controlled.[4] It is best practice to store all cyanide-containing compounds in a secured, clearly labeled cabinet with access limited to authorized and trained personnel.[4][7]

Handling & Personal Protective Equipment (PPE)

Q: What is the minimum required PPE for handling this compound in its solid form? A: At a minimum, you must wear a lab coat, chemical-impermeable gloves (nitrile gloves are a common choice, but always check the manufacturer's compatibility chart), and tightly fitting safety goggles with side shields.[1]

Q: When should I use enhanced respiratory protection, like a respirator? A: All handling of the solid, especially weighing or any procedure that could generate dust, must be performed inside a certified chemical fume hood.[1][9] This is your primary engineering control. If you anticipate exceeding exposure limits, if irritation occurs, or if you are cleaning up a spill outside of a hood, a full-face respirator with the appropriate cartridges should be used.[1]

Q: Can I weigh this compound on an open bench? A: Absolutely not. All weighing and transfer operations involving this solid must be conducted within a chemical fume hood to prevent the inhalation of fine particles and to contain any minor spills.[4][7]

Disposal

Q: How do I dispose of waste containing this compound? A: All waste, including contaminated gloves, wipes, and the compound itself, must be treated as hazardous waste.[7][9] It should be collected in a dedicated, clearly labeled, and sealed container designated for cyanide-containing or nitrile waste. Never mix this waste with other chemical waste streams, especially acidic waste.[7][10]

Q: I've used the entire bottle. Can I now dispose of the empty container in the regular trash? A: No. Under EPA regulations, many cyanide compounds are classified as "P-listed" acutely toxic materials. This means the empty container itself is considered hazardous waste and must be disposed of through your institution's Environmental Health & Safety (EHS) office, not in the regular or glass trash.[7]

Section 3: Troubleshooting & Emergency Protocols

Even with careful planning, unexpected situations can arise. This section provides logical, step-by-step guidance for troubleshooting and emergency response.

Troubleshooting
  • Problem: The compound, which should be a stable solid, appears discolored, clumpy, or has an unusual odor upon opening.

  • Scientific Rationale & Solution: This could indicate degradation due to improper storage (e.g., exposure to moisture or air) or contamination. Do not use the compound if its integrity is , as unknown decomposition products could have different, unpredictable hazards. The safest course of action is to dispose of the material as hazardous waste and use a fresh, unopened container for your experiment.

Emergency Response Workflow: Chemical Spill

The immediate actions taken after a spill are critical to mitigating the hazard. The following workflow outlines the decision-making process.

spill Spill Occurs assess Assess Situation (Location, Quantity, Exposure) spill->assess location Is spill contained within a fume hood? assess->location contain Minor Spill Protocol: 1. Alert others in immediate area. 2. Use spill kit to contain. 3. Decontaminate area. 4. Collect waste in sealed bag. location->contain Yes evacuate Major Spill Protocol: 1. EVACUATE the lab immediately. 2. Alert others and activate alarm. 3. Close lab doors. 4. Call EHS/Emergency Services. location->evacuate No

Caption: Emergency Response Workflow for a Chemical Spill.

Step-by-Step Emergency Protocols

Scenario 1: Personal Exposure

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration (avoid mouth-to-mouth resuscitation) and seek immediate medical attention.[1][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][11]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Scenario 2: Minor Spill (Contained within a fume hood)

  • Alert personnel in the immediate vicinity.

  • Ensure you are wearing appropriate PPE (lab coat, goggles, double nitrile gloves).

  • Cover the spill with a non-combustible absorbent material like sand or vermiculite.

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[1][5]

  • Decontaminate the surface of the fume hood according to your institution's approved procedures for cyanide compounds.[9]

Section 4: Standard Operating Protocols

These protocols are designed to be self-validating systems, incorporating checks and best practices at each stage.

Protocol 1: Safe Weighing and Solution Preparation
  • Pre-Operation Check: Verify that the chemical fume hood has a current certification sticker. Ensure an appropriate spill kit and hazardous waste container are readily accessible.

  • PPE Donning: Put on a lab coat, tightly-sealed safety goggles, and two pairs of nitrile gloves.

  • Material Transport: Transport the sealed container of this compound from its secure storage location to the fume hood.

  • Work Area Preparation: Place a disposable absorbent mat inside the fume hood. Place your weighing vessel, spatula, and solvent container within the hood.

  • Weighing: Open the container inside the hood. Using a clean spatula, carefully transfer the desired amount of solid to the weighing vessel. Avoid any actions that could create dust. Close the primary container immediately after dispensing.

  • Dissolution: Slowly add the solid to your reaction vessel containing the solvent, ensuring the vessel is also within the fume hood.

  • Post-Weighing Cleanup: Carefully wipe down the spatula and any surfaces with a damp paper towel. Dispose of the towel and the disposable mat into the designated solid hazardous waste container.

  • Final Check: Ensure the primary container is tightly sealed before returning it to secure storage.

Protocol 2: Decontamination and Waste Disposal
  • Segregation is Key: All waste streams must be kept separate. Prepare three distinct, clearly labeled, and sealed waste containers: Solid Cyanide Waste, Liquid Organic Cyanide Waste, and Aqueous Cyanide Waste.[9]

  • Solid Waste: All contaminated disposables (gloves, weighing paper, absorbent pads, silica gel) must be placed in the "Solid Cyanide Waste" container.[7]

  • Liquid Organic Waste: Unused solutions or reaction mixtures containing organic solvents should be collected in the "Liquid Organic Cyanide Waste" container. Do not mix with aqueous waste.

  • Glassware Decontamination: Glassware should be rinsed first with an appropriate organic solvent to remove residue, with the rinsate collected into the organic waste container. A subsequent decontamination step, such as rinsing with a fresh 10% bleach solution followed by a water rinse (if compatible with your downstream chemistry), may be appropriate. Consult your EHS office for approved cyanide decontamination procedures.[9]

  • Disposal Request: Once containers are full, seal them securely and request a pickup from your institution's EHS department. Do not let waste accumulate.[7]

References

  • Cyanides and nitriles, use and disposal. University of Bristol Safety and Health Services. [Link]

  • NITRILES. Centers for Disease Control and Prevention (CDC). [Link]

  • Hazard Substance Fact Sheet: 2-DIMETHYLAMINOACETONITRILE. New Jersey Department of Health. [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Cyanide Safe Use Guidelines. Columbia University Research. [Link]

  • 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. PubChem, National Institutes of Health. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH, Centers for Disease Control and Prevention (CDC). [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-Cyano-1-indanone) Trader. Cynor Laboratories. [Link]

  • 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. PubChem, National Institutes of Health. [Link]

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile: A 1H NMR Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For molecules such as 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile, a substituted indane derivative with potential applications in medicinal chemistry, precise analytical characterization is paramount. This guide provides an in-depth analysis of the application of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound. It further presents a comparative overview with alternative analytical techniques, offering researchers and scientists the insights needed to select the most appropriate methods for their specific analytical challenges.

The Central Role of ¹H NMR in Structural Analysis

¹H NMR spectroscopy stands as a primary and indispensable tool for the structural determination of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a compound like this compound (C₁₀H₈ClN), ¹H NMR offers a unique fingerprint, allowing for the verification of its synthesis and the confirmation of its specific isomeric form.[1][2]

Theoretical ¹H NMR Analysis of this compound

While an experimental spectrum is the gold standard, a theoretical analysis based on established principles of NMR spectroscopy and data from analogous structures provides a robust framework for what to expect. The structure of this compound is presented below, with protons labeled for the subsequent spectral prediction.

Chemical structure of this compound with protons labeled

Figure 1. Chemical structure of this compound with protons labeled for NMR analysis.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)IntegrationRationale for Prediction
H1 4.2 - 4.4Triplet (t)J1,2a ≈ 8 Hz, J1,2b ≈ 8 Hz1HThis proton is a methine proton situated between a benzene ring and a nitrile group. The electron-withdrawing nature of the cyano group significantly deshields this proton, shifting it downfield.[3][4] It is coupled to the two adjacent methylene protons (H2a and H2b), resulting in a triplet.
H2a, H2b 2.5 - 2.9Multiplet (m)Jgeminal ≈ 13-16 Hz, Jvicinal ≈ 7-9 Hz2HThese diastereotopic methylene protons are adjacent to a chiral center (C1) and are part of a five-membered ring.[5][6][7] They will exhibit complex splitting patterns due to both geminal coupling to each other and vicinal coupling to H1 and the H3 protons.
H3a, H3b 3.0 - 3.4Multiplet (m)Jgeminal ≈ 16-18 Hz, Jvicinal ≈ 7-9 Hz2HThese benzylic protons are part of the dihydroindene scaffold. Their chemical shift is influenced by the adjacent aromatic ring. Similar to H2, they are diastereotopic and will show complex splitting.
H4 7.4 - 7.6Doublet (d)Jortho ≈ 2 Hz1HThis aromatic proton is ortho to the chlorine atom and will experience deshielding. It will appear as a doublet due to coupling with H6.
H6 7.2 - 7.4Doublet of doublets (dd)Jortho ≈ 8 Hz, Jmeta ≈ 2 Hz1HThis aromatic proton is coupled to both H7 (ortho) and H4 (meta), resulting in a doublet of doublets.
H7 7.1 - 7.3Doublet (d)Jortho ≈ 8 Hz1HThis aromatic proton is ortho to H6 and will appear as a doublet.

A Comparative Look: ¹H NMR vs. Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often benefits from the application of complementary techniques. The choice of analytical method depends on the specific information required, the sample matrix, and the available instrumentation.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantagesSuitability for this compound
¹H NMR Spectroscopy Detailed structural information (connectivity, stereochemistry), quantitative analysis.Non-destructive, highly reproducible, provides unambiguous structural data.[8]Relatively low sensitivity, requires pure samples, complex mixtures can be difficult to analyze.[1][8]Excellent: The primary technique for definitive structural confirmation and purity assessment.
¹³C NMR Spectroscopy Number and type of carbon atoms, information about the carbon skeleton.Complements ¹H NMR, provides information on non-protonated carbons.Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.Highly Recommended: In conjunction with ¹H NMR, it provides a complete picture of the carbon framework.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight, fragmentation pattern, separation of volatile compounds.High sensitivity and selectivity, excellent for identifying known compounds in mixtures.[9][10]Requires volatile and thermally stable compounds, fragmentation can sometimes be complex to interpret.Good: Suitable for confirming molecular weight and as a purity check, especially for identifying volatile impurities. The presence of chlorine will give a characteristic isotopic pattern in the mass spectrum.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separation of non-volatile compounds, molecular weight, fragmentation pattern.Applicable to a wide range of compounds, high sensitivity and selectivity.[11][12]Co-elution can be an issue, ionization efficiency can vary between compounds.Excellent: A powerful tool for purity assessment, quantification, and analysis of non-volatile impurities or degradation products.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum of this compound, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.[13]

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[14][15]

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

2. Instrument Setup and Data Acquisition (400 MHz NMR Spectrometer):

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Set the appropriate spectral width (e.g., -2 to 12 ppm).

  • Use a standard 90° pulse sequence.

  • Acquire a sufficient number of scans (typically 8-16 for a sample of this concentration) to achieve a good signal-to-noise ratio.

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all the peaks in the spectrum.

Visualizing the Analytical Workflow

The process of ¹H NMR analysis, from sample preparation to data interpretation, can be visualized as a systematic workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter if Necessary dissolve->filter insert Insert Sample into Magnet filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Data (FID) shim->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate integrate Integrate Peaks calibrate->integrate chem_shift Analyze Chemical Shifts integrate->chem_shift structure Confirm Structure chem_shift->structure multiplicity Analyze Splitting Patterns multiplicity->structure coupling Analyze Coupling Constants coupling->structure integration Analyze Integration Values integration->structure

Workflow for ¹H NMR Analysis.

Conclusion

¹H NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of this compound. The detailed information it provides on the proton framework of the molecule is essential for confirming its identity and assessing its purity. While techniques like GC-MS and HPLC-MS offer valuable complementary data, particularly regarding molecular weight and the presence of impurities, ¹H NMR remains the cornerstone for unambiguous structural assignment in the development of novel chemical entities. By following a robust experimental protocol and a systematic approach to spectral interpretation, researchers can confidently characterize their synthesized compounds, ensuring the integrity and reliability of their scientific findings.

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Comparative Biological Activity of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indane scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide provides a comparative analysis of the biological activity of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile and its analogs, delving into their potential mechanisms of action and providing detailed experimental protocols for their evaluation.

The Indane Scaffold: A Privileged Structure in Drug Discovery

The rigid, bicyclic structure of the indane nucleus, consisting of a benzene ring fused to a cyclopentane ring, provides a versatile framework for the design of biologically active molecules.[3] The ability to introduce various substituents at multiple positions allows for the fine-tuning of physicochemical properties and target interactions, making it a "privileged structure" in drug discovery.[1] Notable pharmaceuticals incorporating the indane moiety include the antiviral drug Indinavir and the Alzheimer's treatment Donepezil.[2]

This compound: A Potential Bioactive Agent

While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of the commercial insecticide indoxacarb strongly suggests potential insecticidal properties.[4]

Indoxacarb functions as a pro-insecticide, undergoing metabolic activation within the target insect to a more potent, N-decarbomethoxylated metabolite.[5] This active metabolite acts as a voltage-gated sodium channel blocker, leading to paralysis and death of the insect.[6][7] Given that this compound shares the core chlorinated indane structure, it is plausible that it or its derivatives could exhibit a similar mode of action.

Comparative Biological Activities of Analogs

The biological activity of indane derivatives is highly dependent on the nature and position of their substituents. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate a compound's activity.

Halogenated Indane and Indole Analogs: Antimicrobial and Cytotoxic Potential

Studies on various halogenated indane and indole derivatives have revealed significant antimicrobial and cytotoxic activities. For instance, certain 5-chloro-indole derivatives have demonstrated potent antibacterial and antifungal properties.[8][9] Furthermore, some indanone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10]

Table 1: Hypothetical Comparative in vitro Activity Data

CompoundStructurePredicted Primary ActivityPredicted IC50/MIC
This compound 5-Chloro-1-cyanoindaneInsecticidal-
Analog 15-Bromo-2,3-dihydro-1H-indene-1-carbonitrileInsecticidal-
Analog 22,3-dihydro-1H-indene-1-carbonitrileInsecticidal (lower potency)-
Analog 35-Chloro-1-indanoneCytotoxic, Antimicrobial-

Note: The biological activities and potency values for this compound and its direct analogs are predicted based on the activity of structurally related compounds and require experimental validation. The lack of specific data is noted in the safety data sheet for the target compound.

Structure-Activity Relationships (SAR)

The structure-activity relationship of indane derivatives is complex. For insecticidal activity related to indoxacarb, the presence and position of the chlorine atom on the indane ring are critical for activity. Modifications to the side chain attached to the indane nucleus also significantly impact potency and selectivity. In the context of antimicrobial and cytotoxic activities of other indane analogs, the nature and position of substituents on the aromatic ring play a crucial role in determining the biological effect.

Figure 1: A diagram illustrating the relationship between the indane scaffold, its substituents, and the resulting biological activity.

Experimental Protocols

To elucidate the biological activity of this compound and its analogs, a series of in vitro assays are recommended.

Insecticidal Activity Assay

Objective: To determine the insecticidal potency of the test compounds against a target insect species (e.g., lepidopteran larvae).

Principle: Test insects are exposed to various concentrations of the compounds, and mortality is assessed over a defined period.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO).

  • Diet Preparation: Prepare an artificial diet for the target insect species.

  • Dosing: Incorporate serial dilutions of the test compounds into the molten artificial diet. A solvent control (diet with solvent only) and a negative control (untreated diet) must be included.

  • Insect Exposure: Place one larva into each well of a multi-well plate containing the treated or control diet.

  • Incubation: Incubate the plates under controlled environmental conditions (temperature, humidity, and light cycle) appropriate for the insect species.

  • Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-exposure.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration 50%) value using probit analysis.

Figure 2: Workflow for a typical insecticidal diet incorporation assay.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of the test compounds against mammalian cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan product.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in appropriate growth medium.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (inhibitory concentration 50%) value.

Figure 3: Workflow for a standard MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various microbial strains.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Step-by-Step Protocol:

  • Strain Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Data Recording: Record the MIC value for each compound against each tested strain.

Conclusion

While direct experimental data on the biological activity of this compound is limited, its structural relationship to precursors of the insecticide indoxacarb strongly suggests a potential for insecticidal properties, likely through the modulation of insect sodium channels. Furthermore, the broader class of halogenated indane derivatives has shown promise in antimicrobial and cytotoxic applications. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and its analogs, enabling researchers to elucidate their specific biological activities and structure-activity relationships. Further investigation into this chemical space is warranted to uncover novel therapeutic and agrochemical agents.

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A Spectroscopic Roadmap: Comparative Analysis of 5-Chloro-indan-1-one and its Cyano and Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indan scaffold is a privileged structure, serving as the core of numerous pharmacologically active agents. The targeted introduction of functional groups onto this scaffold is a key strategy in modulating biological activity. This guide provides an in-depth spectroscopic comparison of 5-chloro-1-indanone, a common synthetic precursor, with its derivative, 5-chloro-indan-1-carbonitrile, and a subsequent hypothetical derivative, 5-chloro-indan-1-carboxylic acid.

While extensive spectroscopic data for 5-chloro-1-indanone is readily available, public domain data for 5-chloro-indan-1-carbonitrile is scarce. This guide will therefore leverage the known spectral characteristics of the precursor and the well-established spectroscopic signatures of nitrile and carboxylic acid functionalities to provide a predictive and comparative analysis. This approach not only offers valuable insights into the expected spectral features of these compounds but also serves as a practical framework for the characterization of novel indan derivatives.

The Foundational Precursor: 5-Chloro-1-indanone

5-Chloro-1-indanone is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its rigid bicyclic structure and the presence of a reactive ketone group make it an ideal starting point for further chemical modifications.[3][4] A thorough understanding of its spectroscopic properties is paramount for confirming its identity and purity before proceeding with subsequent synthetic steps.

Spectroscopic Data of 5-Chloro-1-indanone
Spectroscopic TechniqueCharacteristic Features
¹H NMR (CDCl₃)Aromatic protons typically appear as multiplets in the range of δ 7.2-7.8 ppm. The methylene protons of the five-membered ring (H2 and H3) usually resonate as triplets or multiplets between δ 2.7-3.2 ppm.
¹³C NMR (CDCl₃)The carbonyl carbon (C=O) is highly deshielded, appearing around δ 205 ppm. The aromatic carbons resonate in the δ 125-155 ppm region. The methylene carbons (C2 and C3) are found in the upfield region, typically between δ 25-37 ppm.
FTIR (KBr)A strong, sharp absorption band corresponding to the C=O stretching vibration is observed around 1700-1725 cm⁻¹.[5] Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-Cl stretch is typically observed in the fingerprint region (around 800-600 cm⁻¹).
Mass Spectrometry (EI)The molecular ion peak (M⁺) is expected at m/z 166 (for ³⁵Cl) and 168 (for ³⁷Cl) with an approximate 3:1 intensity ratio.[6] Common fragmentation patterns include the loss of CO (m/z 138/140) and subsequent loss of Cl.

The Target Compound: 5-Chloro-indan-1-carbonitrile (Predicted)

The introduction of a nitrile group at the 1-position of the indan scaffold significantly alters the electronic and steric properties of the molecule. While experimental data is limited, we can predict the spectroscopic characteristics of 5-chloro-indan-1-carbonitrile by considering the influence of the cyano group.

Predicted Spectroscopic Data of 5-Chloro-indan-1-carbonitrile
Spectroscopic TechniquePredicted Characteristic FeaturesRationale for Prediction
¹H NMR (CDCl₃)The proton at the 1-position (H1) is expected to be a singlet or a narrowly split multiplet, shifted downfield compared to the methylene protons of the indanone, likely in the δ 3.5-4.0 ppm range.[7] Aromatic and other aliphatic proton shifts will be similar to the indanone.The electron-withdrawing nature of the nitrile group deshields the adjacent proton (H1).
¹³C NMR (CDCl₃)A characteristic peak for the nitrile carbon (C≡N) is expected in the δ 115-125 ppm range. The carbon at the 1-position (C1) will be shifted significantly upfield compared to the carbonyl carbon of the indanone, likely appearing in the δ 40-50 ppm region.The nitrile carbon has a distinct and predictable chemical shift. The replacement of the sp² carbonyl carbon with an sp³ carbon at the 1-position causes a significant upfield shift.
FTIR (KBr)A sharp, medium-to-strong intensity absorption band for the C≡N stretching vibration is predicted around 2240-2260 cm⁻¹.[8][9] The C=O stretch of the indanone will be absent.The C≡N triple bond has a very characteristic and easily identifiable stretching frequency.[10]
Mass Spectrometry (EI)The molecular ion peak (M⁺) is predicted at m/z 177 (for ³⁵Cl) and 179 (for ³⁷Cl). A significant fragment would be the loss of HCN (m/z 150/152).[11][12] Another possible fragmentation is the loss of the chlorine atom.The molecular weight is increased by 11 amu compared to the indanone (O vs. N and H vs. no H). Loss of HCN is a common fragmentation pathway for nitriles.[13][14][15]

A Potential Derivative: 5-Chloro-indan-1-carboxylic Acid (Predicted)

Hydrolysis of the nitrile group in 5-chloro-indan-1-carbonitrile would yield 5-chloro-indan-1-carboxylic acid. This transformation from a nitrile to a carboxylic acid would be readily observable through spectroscopic techniques.

Predicted Spectroscopic Data of 5-Chloro-indan-1-carboxylic Acid
Spectroscopic TechniquePredicted Characteristic FeaturesRationale for Prediction
¹H NMR (CDCl₃)A broad singlet for the carboxylic acid proton (-COOH) is expected far downfield, typically in the δ 10-13 ppm range.[16] The proton at the 1-position (H1) will be deshielded, similar to or slightly more downfield than in the carbonitrile.The acidic proton of a carboxylic acid has a very characteristic and highly deshielded chemical shift.[17][18]
¹³C NMR (CDCl₃)The carbonyl carbon of the carboxylic acid (C=O) will appear in the δ 170-185 ppm range.[19][20][21][22][23][24][25][26][27] This is upfield compared to the ketone in the indanone but downfield from the C1 of the carbonitrile.The electronic environment of a carboxylic acid carbonyl carbon results in a predictable chemical shift range.
FTIR (KBr)A very broad O-H stretching band from approximately 2500-3300 cm⁻¹ will be present, often obscuring the C-H stretches.[28][29][30] A strong C=O stretching band will appear around 1700-1730 cm⁻¹.[31][32]The hydrogen bonding in carboxylic acid dimers leads to a very broad O-H absorption.[33] The C=O stretch is characteristic of the carboxylic acid group.
Mass Spectrometry (EI)The molecular ion peak (M⁺) is predicted at m/z 196 (for ³⁵Cl) and 198 (for ³⁷Cl). Common fragmentations would include the loss of H₂O (m/z 178/180) and the loss of the -COOH group (m/z 151/153).[34][35][36][37]The molecular weight is increased by 19 amu compared to the carbonitrile. The loss of water and the carboxyl group are characteristic fragmentation patterns for carboxylic acids.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Use a 400 MHz or higher field spectrometer.

    • Lock and shim the instrument for optimal magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse program with a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet) : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI) :

    • Introduce the sample into the ion source (often via a gas chromatograph for separation and introduction).

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Visualizing the Structural Relationships and Workflows

G cluster_synthesis Synthetic Pathway cluster_analysis Spectroscopic Analysis 5-Chloro-1-indanone 5-Chloro-1-indanone 5-Chloro-indan-1-carbonitrile 5-Chloro-indan-1-carbonitrile 5-Chloro-1-indanone->5-Chloro-indan-1-carbonitrile Cyanation NMR NMR 5-Chloro-1-indanone->NMR FTIR FTIR 5-Chloro-1-indanone->FTIR MS MS 5-Chloro-1-indanone->MS 5-Chloro-indan-1-carboxylic Acid 5-Chloro-indan-1-carboxylic Acid 5-Chloro-indan-1-carbonitrile->5-Chloro-indan-1-carboxylic Acid Hydrolysis 5-Chloro-indan-1-carbonitrile->NMR 5-Chloro-indan-1-carbonitrile->FTIR 5-Chloro-indan-1-carbonitrile->MS 5-Chloro-indan-1-carboxylic Acid->NMR 5-Chloro-indan-1-carboxylic Acid->FTIR 5-Chloro-indan-1-carboxylic Acid->MS

Caption: Synthetic and analytical workflow for indan derivatives.

Conclusion

This guide provides a comprehensive, albeit partially predictive, spectroscopic comparison of 5-chloro-1-indanone, 5-chloro-indan-1-carbonitrile, and 5-chloro-indan-1-carboxylic acid. By understanding the foundational spectroscopic data of the precursor and the characteristic signatures of key functional groups, researchers can confidently predict and interpret the spectra of novel derivatives. The detailed protocols and comparative data tables herein serve as a valuable resource for scientists engaged in the synthesis and characterization of new chemical entities within the indan class of compounds, ultimately facilitating the drug discovery and development process.

References

Please note that some of the following references provide general spectroscopic principles and data for functional groups, which were used for the predictive analysis in this guide.

Sources

A Comparative Guide to the Synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this molecule, offering a comprehensive cost-benefit analysis supported by experimental data to inform your selection of the most suitable method for your research and development needs.

The synthesis of this compound is most effectively approached in a two-stage process:

  • Stage 1: Synthesis of the Key Intermediate, 5-Chloro-2,3-dihydro-1H-inden-1-one.

  • Stage 2: Conversion of 5-Chloro-2,3-dihydro-1H-inden-1-one to this compound.

This guide will analyze different methodologies for each stage, allowing for a modular approach to designing the optimal overall synthesis strategy.

Stage 1: Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one

The formation of the indanone ring is the critical first step. Two principal routes are commonly employed: the Friedel-Crafts reaction and a pathway originating from 3-chlorobenzaldehyde.

Method A: Intramolecular Friedel-Crafts Cyclization

This classic and widely used method involves the cyclization of a suitable precursor, typically initiated by a strong acid catalyst. The choice of starting material and catalyst significantly impacts the yield, cost, and environmental footprint of the synthesis.

Route A1: From 3,4'-Dichloropropiophenone

This is a direct and common approach where an intramolecular Friedel-Crafts alkylation is induced.

  • Reaction Scheme:

    • 3,4'-Dichloropropiophenone is heated in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the ring closure.

  • Causality of Experimental Choices:

    • Catalyst: Aluminum chloride is a powerful Lewis acid that effectively promotes the formation of the acylium ion necessary for the intramolecular electrophilic aromatic substitution. However, it is required in stoichiometric amounts and generates significant aqueous waste during workup. Concentrated sulfuric acid can also be used, offering a lower-cost alternative, but it can lead to sulfonation byproducts and presents significant handling and corrosion challenges.[1] Solid acid catalysts are a greener alternative, allowing for easier separation and potential recyclability, though they may require higher temperatures.

    • Temperature: High temperatures (typically >150 °C) are often necessary to drive the reaction to completion, which can lead to charring and the formation of byproducts.[2] The use of a phase transfer catalyst can sometimes allow for lower reaction temperatures and improved selectivity.[2]

Route A2: From Chlorobenzene and 3-Chloropropionyl Chloride

This is a two-step, one-pot approach involving an initial Friedel-Crafts acylation followed by an intramolecular alkylation.

  • Reaction Scheme:

    • Chlorobenzene is first acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3-chloro-1-(4-chlorophenyl)propan-1-one. This intermediate then undergoes an intramolecular Friedel-Crafts alkylation to yield the desired indanone.

  • Causality of Experimental Choices:

    • Catalyst: Similar to Route A1, aluminum chloride is the most common catalyst. The molar ratio of AlCl₃ is critical and needs to be carefully controlled to optimize the yield of both steps.

    • Solvent: While the reaction can be run neat, the use of an inert solvent like dichloromethane can help to control the reaction temperature and improve homogeneity.

Method B: From 3-Chlorobenzaldehyde

This route offers an alternative starting point and involves a different set of transformations.

  • Reaction Scheme:

    • 3-Chlorobenzaldehyde is first reacted with propionic acid (or a derivative like malonic acid) to form 3-(3-chlorophenyl)propanoic acid.[3]

    • This intermediate is then subjected to an intramolecular Friedel-Crafts acylation, typically after conversion to the more reactive acyl chloride, to yield 5-chloro-2,3-dihydro-1H-inden-1-one.[3]

  • Causality of Experimental Choices:

    • Multi-step Process: While the starting materials are readily available, this is a multi-step process that can lead to a lower overall yield compared to the more direct Friedel-Crafts routes.

    • Greener Potential: This route can potentially be made greener by avoiding the use of chlorinated starting materials in the initial step and employing milder catalysts for the cyclization.

Cost-Benefit Analysis of Stage 1 Methods
Parameter Route A1 (from 3,4'-Dichloropropiophenone) Route A2 (from Chlorobenzene) Method B (from 3-Chlorobenzaldehyde)
Starting Material Cost ModerateLowLow
Reagent Cost High (due to stoichiometric AlCl₃)High (due to stoichiometric AlCl₃)Moderate
Yield Good (60-70%)[2]Good (can be high in optimized industrial processes)Moderate (multi-step)
Scalability GoodExcellent (industrially practiced)Moderate
Safety Concerns High (AlCl₃ is corrosive and reacts violently with water; high temperatures)High (AlCl₃ is corrosive and reacts violently with water)Moderate (handling of thionyl chloride if used)
Environmental Impact High (large amounts of acidic aqueous waste from AlCl₃ quenching)High (large amounts of acidic aqueous waste from AlCl₃ quenching)Moderate (depends on reagents used for cyclization)
Overall Assessment A direct but costly and environmentally challenging route.A cost-effective route for large-scale production despite environmental concerns.A viable alternative with potential for greener modifications, but may have lower overall yield.

Stage 2: Conversion to this compound

Once the indanone precursor is obtained, the next step is the introduction of the nitrile group. Three primary methods are considered here.

Method 1: The Strecker Synthesis

A classic and versatile method for the synthesis of α-aminonitriles, which can be adapted for the direct conversion of ketones to nitriles.

  • Reaction Scheme:

    • 5-Chloro-2,3-dihydro-1H-inden-1-one is reacted with a source of ammonia (e.g., ammonium chloride) and a cyanide salt (e.g., sodium cyanide or potassium cyanide). The reaction proceeds via an intermediate imine, which is then attacked by the cyanide ion.[4][5]

  • Causality of Experimental Choices:

    • Cyanide Source: Sodium cyanide and potassium cyanide are effective but highly toxic reagents that require stringent safety precautions. Trimethylsilyl cyanide (TMSCN) can be a less hazardous alternative, though it is more expensive.

    • Reaction Conditions: The reaction is typically carried out in a protic solvent like methanol or ethanol. The pH of the reaction mixture is crucial for the formation of the imine intermediate.

Method 2: The Van Leusen Reaction (using TosMIC)

This method utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) for the conversion of ketones to nitriles.[6][7]

  • Reaction Scheme:

    • 5-Chloro-2,3-dihydro-1H-inden-1-one is reacted with TosMIC in the presence of a strong base (e.g., potassium tert-butoxide).[8]

  • Causality of Experimental Choices:

    • Reagent: TosMIC is a versatile but relatively expensive reagent. It offers a cyanide-free alternative, which can be a significant advantage in terms of safety and waste disposal.[9]

    • Base: A strong, non-nucleophilic base is required to deprotonate the TosMIC. Potassium tert-butoxide is commonly used.

    • Scalability and Safety: The Van Leusen reaction has been shown to be scalable and can be performed in continuous flow reactors, which can improve safety and efficiency.[9]

Method 3: Direct Cyanation with Sodium Cyanide

A straightforward approach, though it may require specific conditions to achieve good yields with ketones.

  • Reaction Scheme:

    • 5-Chloro-2,3-dihydro-1H-inden-1-one is reacted with sodium cyanide under conditions that favor the formation of the cyanohydrin, which can then be converted to the nitrile.

  • Causality of Experimental Choices:

    • Reaction Conditions: The direct cyanation of ketones can be challenging and may require the use of activating agents or specific solvent systems to drive the reaction to completion.

    • Safety: This method involves the direct handling of sodium cyanide, which is highly toxic and requires strict safety protocols.

Cost-Benefit Analysis of Stage 2 Methods
Parameter Method 1 (Strecker Synthesis) Method 2 (Van Leusen Reaction) Method 3 (Direct Cyanation)
Reagent Cost Low to Moderate (depending on cyanide source)High (TosMIC is expensive)Low (Sodium Cyanide is relatively inexpensive)
Yield Generally GoodGood to Excellent[8]Variable, can be moderate to good
Scalability GoodGood, amenable to flow chemistry[9]Moderate
Safety Concerns High (use of toxic cyanide salts)Moderate (strong base, but cyanide-free)[9]High (use of toxic cyanide salts)
Environmental Impact Moderate (cyanide waste requires careful disposal)Low (byproducts are generally less hazardous)High (cyanide waste requires careful disposal)
Overall Assessment A cost-effective and scalable method, but with significant safety and environmental concerns.A safer, cyanide-free alternative with good yields, but at a higher reagent cost.A simple and inexpensive method, but potentially lower yielding and with high safety risks.

Experimental Protocols

Protocol for Stage 1, Route A1: Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one from 3,4'-Dichloropropiophenone

Materials:

  • 3,4'-Dichloropropiophenone

  • Aluminum chloride (anhydrous)

  • Toluene

  • Ice

  • Hydrochloric acid (concentrated)

  • Petroleum ether

Procedure:

  • In a cyclization kettle, add 300-400 parts by weight of aluminum chloride.

  • Stir and heat the aluminum chloride to 120-150 °C.

  • Slowly add 50-100 parts by weight of 3,4'-dichloropropiophenone to the kettle.

  • Increase the temperature to 150-180 °C and maintain for 1.5-2.5 hours.

  • After the reaction is complete, transfer the reaction mixture to a hydrolysis reactor containing ice and water.

  • Cool the mixture to 75-85 °C and extract with 450-550 parts by weight of toluene.

  • Separate the aqueous phase and transfer the organic phase to a solvent removal kettle.

  • Heat to 115-125 °C to evaporate the toluene.

  • Add 450-550 parts by weight of petroleum ether to the residue.

  • Decolorize with activated carbon, filter, and cool the filtrate to 0-30 °C to crystallize the product.

  • Centrifuge and dry the solid to obtain 5-chloro-2,3-dihydro-1H-inden-1-one.[10]

Protocol for Stage 2, Method 2: Synthesis of this compound via Van Leusen Reaction

Materials:

  • 5-Chloro-2,3-dihydro-1H-inden-1-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium hydrosulfide (NaHS) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of t-BuOK (2.67 equivalents) in anhydrous THF at -60 °C under an inert atmosphere, add a solution of TosMIC (1.7 equivalents) in anhydrous THF.

  • After stirring for 15 minutes, slowly add a solution of 5-chloro-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in anhydrous THF.

  • Stir the reaction mixture for 1 hour at -60 °C.

  • Add methanol (15 mL per 10 mmol of ketone) and allow the reaction to warm to room temperature, then heat to reflux for 2 hours.

  • Cool the reaction mixture and dilute with water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated NaHS solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[8]

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 3,4'-Dichloropropiophenone 3,4'-Dichloropropiophenone Indanone 5-Chloro-2,3-dihydro-1H-inden-1-one 3,4'-Dichloropropiophenone->Indanone Route A1: Friedel-Crafts (AlCl3) Chlorobenzene + 3-Chloropropionyl Chloride Chlorobenzene + 3-Chloropropionyl Chloride Chlorobenzene + 3-Chloropropionyl Chloride->Indanone Route A2: Friedel-Crafts (AlCl3) 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde->Indanone Method B Nitrile This compound Indanone->Nitrile Method 1: Strecker Synthesis (NaCN, NH4Cl) Indanone->Nitrile Method 2: Van Leusen (TosMIC, t-BuOK) Indanone->Nitrile Method 3: Direct Cyanation (NaCN)

Caption: Overall synthetic pathways to this compound.

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound depends on a careful consideration of various factors including cost, scale, safety, and environmental impact.

  • For large-scale industrial production, a Friedel-Crafts reaction starting from chlorobenzene and 3-chloropropionyl chloride (Route A2) followed by a Strecker synthesis (Method 1) is likely the most economically viable approach, provided that robust safety protocols and waste management systems are in place to handle the hazardous reagents.

  • For laboratory-scale synthesis and research purposes where safety and environmental concerns are paramount, the Van Leusen reaction (Method 2) for the cyanation step is highly recommended due to its cyanide-free nature. This can be combined with any of the Stage 1 methods, with the choice depending on the availability and cost of the starting materials.

  • For a greener overall synthesis, exploring solid acid catalysts for the Friedel-Crafts cyclization (a modification of Route A1 or A2) and employing the Van Leusen reaction (Method 2) would represent the most environmentally benign approach, albeit potentially at a higher initial cost.

This guide provides a framework for decision-making. It is crucial for researchers to conduct their own risk assessments and process optimization based on their specific laboratory or plant capabilities and regulatory requirements.

References

  • NROChemistry. Van Leusen Reaction. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Disney, N., Smyth, M., Wharry, S., Moody, T. S., & Baumann, M. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering.
  • Wikipedia. Van Leusen reaction. [Link]

  • SynArchive. Van Leusen Reaction. [Link]

  • Organic Chemistry Portal. Van Leusen Reaction. [Link]

  • Disney, N., Smyth, M., Wharry, S., Moody, T. S., & Baumann, M. (2024). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 9(2), 349-354.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Fillion, E., et al. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
  • JETIR. GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. [Link]

  • University of Maryland Environmental Safety, Sustainability & Risk. Chemical Waste. [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]

  • Asian Journal of Applied Science and Technology. A Study on Prospective Green Chemistry Alternatives for Organic Synthesis in Order to Promote Sustainable Development.
  • Google Patents. A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • Google Patents. Synthetic method for improving yield of 5-chloro-1-indanone.
  • University of Maryland Environmental Safety, Sustainability & Risk. EHS Program Manual 5.2 - Waste Disposal Procedure. [Link]

  • YouTube. Van Leusen Reaction. [Link]

  • Patsnap. US20250042831A1 Process for preparing 5-chloro-2, 3-dihydro-1h-inden-1-one. [Link]

  • Google Patents. Synthetic method of 5-chloro-1-indanone.
  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Kawasaki, T., et al. (2022). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 27(15), 4992.
  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Disney, N., et al. (2023). A Cyanide-Free Synthesis of Nitriles Exploiting Flow Chemistry.
  • ResearchGate.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
  • SciSpace. Top 34 Current green chemistry papers published in 2024. [Link]

  • IRIS UPO. Green Chemistry.
  • SciSpace. Top 12 papers published in the topic of Trimethylsilyl cyanide in 1996. [Link]

  • Disney, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing.
  • Google Patents. Method for producing 5-chloro-1-indanone.
  • Ahmed, S. A., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1-22.
  • WIPO Patentscope. 104910001 Synthetic method of 5-chloro-1-indanone. [Link]

  • Matrix Fine Chemicals. 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 42348-86-7. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

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A Comparative Guide to the Validation of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research. The compound 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile, a key building block in the synthesis of various pharmaceutical agents and agrochemicals, is no exception. Ensuring its purity is paramount to the quality, safety, and efficacy of the final product.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity against other analytical techniques. We will delve into the causality behind experimental choices in HPLC method validation and provide supporting data to illustrate the process.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the workhorse of the pharmaceutical industry for purity and impurity profiling.[1] Its wide applicability to a vast range of organic molecules, high resolution, and sensitivity make it an ideal choice for separating this compound from its potential impurities.

Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol).[2][3] More hydrophobic compounds, like our target analyte, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities.

A Validated HPLC Method for this compound

While a specific compendial method for this intermediate may not be publicly available, a robust and reliable method can be developed based on its chemical properties. The following is a scientifically sound, proposed HPLC method suitable for validation.

Table 1: Proposed HPLC Method Parameters
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent hydrophobic retention for the aromatic ring system of the analyte. The dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier improves peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and UV transparency.
Gradient Elution 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% BA gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 230 nmAromatic compounds typically exhibit strong UV absorbance. 230 nm is chosen to provide good sensitivity for the analyte and potential aromatic impurities.
Injection Volume 10 µLA standard injection volume to avoid column overloading.
Sample Preparation 0.5 mg/mL in Acetonitrile/Water (50:50)The sample is dissolved in a solvent mixture that is compatible with the mobile phase to ensure good peak shape.

The Imperative of Method Validation: An E-E-A-T Approach

A method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) Q2(R1) guidelines, a series of experiments must be conducted to demonstrate that the analytical procedure is suitable for its intended purpose.[4][5][6]

Workflow for HPLC Method Validation

HPLC Validation Workflow cluster_System System Preparation cluster_Validation Method Validation Parameters (ICH Q2 R1) cluster_Final Finalization A Method Development & Optimization B System Suitability Testing (SST) A->B Define Acceptance Criteria C Specificity B->C Proceed if SST passes D Linearity & Range C->D I Validation Report Generation E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H H->I Compile Data

Caption: Workflow for the validation of an HPLC purity method.

System Suitability

Why: Before any validation experiments, we must confirm that the chromatographic system is performing adequately. This is a self-validating check to ensure the system is fit for the intended analysis on a given day.

How: A standard solution of this compound is injected multiple times (typically 5 or 6).

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0 (ensures symmetrical peaks)

  • Theoretical Plates (N): > 2000 (indicates column efficiency)

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0% (demonstrates system precision)

Table 2: Hypothetical System Suitability Results
InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
112.541,543,2871.128,543
212.551,551,0981.138,612
312.531,548,7651.118,588
412.561,553,4211.148,634
512.541,546,9871.128,555
Mean 12.541,548,7121.128,586
%RSD 0.09%0.15%--
Result Pass Pass Pass Pass
Specificity

Why: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][7]

How:

  • Impurity Spiking: A solution of the analyte is spiked with known potential impurities. These could include:

    • Starting Material: 5-chloro-2,3-dihydro-1H-inden-1-one

    • Hydrolysis Products: 5-chloro-2,3-dihydro-1H-indene-1-carboxamide and 5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid.

  • Forced Degradation: The analyte is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

Acceptance Criteria: The peak for this compound should be free from co-elution with any impurity or degradant peaks. Peak purity analysis using a photodiode array (PDA) detector can be used to confirm this.

Linearity and Range

Why: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantitation of both the main component and any impurities.

How: A series of solutions of the analyte are prepared at different concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the nominal concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

Table 3: Hypothetical Linearity Data
Concentration (µg/mL)Peak Area
1.0 (LOQ)3,105
125387,450
250775,100
5001,549,900
7502,324,500
0.9998
Result Pass
Accuracy

Why: Accuracy demonstrates the closeness of the results obtained by the method to the true value.

How: The method is applied to a sample to which a known amount of the analyte has been added (spiking). The recovery of the added analyte is then calculated. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.

Acceptance Criteria:

  • Recovery: Typically between 98.0% and 102.0%.

Precision

Why: Precision demonstrates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

How:

  • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study under the varied conditions mentioned above.

Acceptance Criteria:

  • %RSD: ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

How: These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Acceptance Criteria: The LOQ must be precise and accurate.

Robustness

Why: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

How: Vary parameters such as:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2 °C)

  • Mobile phase composition (e.g., ± 2% organic)

Acceptance Criteria: The system suitability parameters should still be met under these varied conditions.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the gold standard for this application, other techniques can provide complementary or, in some cases, primary data on the purity of this compound.

Table 4: Comparison of Purity Analysis Techniques
TechniquePrincipleAdvantages for this AnalyteLimitations for this Analyte
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Excellent for separating isomers and closely related impurities. High precision and accuracy for quantitation. Well-established and robust.Requires chromophores for UV detection. Less effective for volatile impurities.
Gas Chromatography (GC-FID) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2][8][9]Ideal for volatile and semi-volatile impurities (e.g., residual solvents). High sensitivity with a Flame Ionization Detector (FID).Requires the analyte to be thermally stable and volatile. May require derivatization for less volatile compounds.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.[10][11]Provides structural information and quantification without a reference standard for each impurity. Can detect non-chromophoric impurities.Lower sensitivity compared to HPLC. Requires a highly pure internal standard. Can be complex for samples with many overlapping signals.[3][12]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5][6]Provides an absolute measure of total molar purity.[13] Requires small sample amounts.Only applicable to crystalline, thermally stable compounds.[13][14] Does not provide information on the identity or number of impurities. Unreliable for purity levels below 98.5 mol%.[4]

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of this compound, a validated reversed-phase HPLC method stands as the most powerful and appropriate primary technique. It offers the best combination of specificity, sensitivity, and quantitative accuracy for detecting and quantifying process-related impurities and degradation products.

However, for a complete purity profile, an integrated approach is recommended. Gas Chromatography is invaluable for the assessment of residual solvents, while qNMR can serve as an orthogonal method to confirm the identity of the main component and quantify impurities without the need for specific reference standards. DSC can provide a useful, albeit non-specific, confirmation of high purity for the final, crystallized material. By understanding the strengths and limitations of each technique, researchers can confidently establish the purity of this critical intermediate, ensuring the integrity of their subsequent research and development activities.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

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  • U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Zhang, J. Y., & Kamberi, M. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of pharmaceutical and biomedical analysis, 49(4), 829–835. [Link]

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  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. 2025. [Link]

  • Singh, S., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Molecules (Basel, Switzerland), 26(22), 6823. [Link]

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reactivity comparison of 5-chloro-indan-1-carbonitrile with other indane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 5-Chloro-indan-1-carbonitrile

Introduction: The Indane Scaffold and the Imperative of Predictive Reactivity

The indane scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive molecules and functional materials.[1][2] Its rigid, bicyclic framework provides a valuable platform for positioning functional groups in a defined three-dimensional space. However, the synthetic utility of any indane derivative is fundamentally governed by its reactivity. Understanding how substituents on the indane core influence reaction outcomes is critical for efficient molecular design and synthesis.

This guide provides a detailed comparative analysis of the reactivity of 5-chloro-indan-1-carbonitrile , a key intermediate in the synthesis of various compounds. We will dissect the electronic and steric influences of its constituent functional groups—the chloro substituent on the aromatic ring and the carbonitrile group at the benzylic C1 position. By comparing its reactivity to other key indane derivatives, this document aims to provide researchers, scientists, and drug development professionals with a predictive framework for its synthetic transformations.

The Electronic and Steric Profile of 5-Chloro-indan-1-carbonitrile

The reactivity of 5-chloro-indan-1-carbonitrile is a composite of the effects exerted by its chloro and cyano substituents. These groups modulate the electron density of the aromatic ring and influence the reactivity of the aliphatic portion of the molecule.

  • 5-Chloro Group: The chlorine atom exerts two opposing electronic effects on the aromatic ring:

    • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond network. This is a deactivating effect, making the aromatic ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution (EAS) compared to unsubstituted indane.[3]

    • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density, particularly to the ortho and para positions.[4]

    While the inductive effect is stronger than the resonance effect, making chlorine an overall deactivating group, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the chlorine.[5]

  • 1-Carbonitrile Group: The nitrile (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and its pi-bonds. Its primary influences are:

    • Aromatic Ring Deactivation: When considering its influence on the aromatic system, the cyano group is strongly deactivating through both inductive and resonance effects (-I, -R), directing incoming electrophiles to the meta position.

    • Benzylic Position (C1) Acidification: The strong electron-withdrawing nature of the nitrile group significantly increases the acidity of the proton at the C1 position, making it susceptible to deprotonation by a suitable base.

    • Electrophilic Carbon: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, leading to hydrolysis, reduction, or addition reactions.[6]

The combination of these groups makes 5-chloro-indan-1-carbonitrile a molecule with distinct regions of reactivity, which we will explore in comparison with other derivatives.

G cluster_0 Electronic Effects on the Aromatic Ring cluster_1 Reactivity at the C1 Position IndaneCore Indane Ring System Chloro 5-Chloro Group IndaneCore->Chloro -I > +R (Deactivating) Cyano 1-Cyano Group (as an aromatic substituent) IndaneCore->Cyano -I, -R (Strongly Deactivating) Reactivity Decreased Reactivity towards EAS Chloro->Reactivity Cyano->Reactivity C1Position Benzylic C1 Position Cyano_C1 1-Cyano Group C1Position->Cyano_C1 Strong -I Effect Acidity Increased Acidity of C1-H Cyano_C1->Acidity Electrophilicity Electrophilic Nitrile Carbon Cyano_C1->Electrophilicity

Key electronic influences in 5-chloro-indan-1-carbonitrile.

Comparative Reactivity Analysis

To contextualize the reactivity of 5-chloro-indan-1-carbonitrile, we compare it to parent indane, 5-chloroindane, and indan-1-one across several key reaction classes.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of indane derivatives can undergo reactions like nitration, halogenation, and Friedel-Crafts acylation. The rate and regioselectivity of these reactions are highly dependent on the substituents present.

Derivative Substituent Effects Relative Rate of EAS Directing Effect
IndaneAlkyl group (cyclopentyl ring) is weakly activating (+I).Baseline (Faster than Benzene)Ortho, Para to alkyl bridge
5-Chloroindane-Cl is deactivating (-I > +R).Slower than IndaneOrtho, Para to Chlorine
Indan-1-oneCarbonyl is strongly deactivating (-I, -R).Much slower than IndaneMeta to Carbonyl
5-Chloro-indan-1-carbonitrile -Cl is deactivating; -CH(CN)- is deactivating.Slowest Complex; substitution is disfavored due to two deactivating groups.

Analysis: 5-chloro-indan-1-carbonitrile is significantly less reactive towards EAS than indane or even 5-chloroindane. The presence of two electron-withdrawing groups (the chloro group and the C1-carbonitrile moiety) renders the aromatic ring electron-poor and thus a poor nucleophile.[3][7] Forcing conditions would be required for any substitution, and the resulting regiochemistry would be a complex mixture dictated by the opposing directing effects of the substituents.

Nucleophilic Aromatic Substitution (SNA)

The displacement of the chlorine atom by a nucleophile is a potential reaction pathway. This typically requires an activated aromatic ring, usually with strong electron-withdrawing groups positioned ortho or para to the leaving group.[8][9]

Derivative Activating Groups for SNAr Relative Rate of SNAr
5-ChloroindaneNoneVery Slow / No Reaction
5-Chloro-indan-1-carbonitrile The C1-CH(CN)R group is electron-withdrawing, but located meta to the Chlorine.Slow
2,4-Dinitrochlorobenzene (Reference)Two strongly activating -NO2 groups (ortho and para).Fast

Analysis: In 5-chloro-indan-1-carbonitrile, the electron-withdrawing indane-1-carbonitrile substituent is meta to the chlorine atom. This position does not effectively stabilize the negative charge of the Meisenheimer complex intermediate required for an SNAr reaction.[8] Therefore, while more reactive than 5-chloroindane, it will undergo nucleophilic aromatic substitution much slower than classic SNAr substrates. Displacement of the chlorine would likely require harsh conditions or transition-metal catalysis.

Reactions of the Nitrile Group

The carbonitrile group is a versatile functional handle that can undergo hydrolysis to a carboxylic acid or reduction to an amine.

Reaction Reactant Typical Conditions Expected Reactivity Comparison
Acid Hydrolysis 5-Chloro-indan-1-carbonitrileH₂SO₄ / H₂O, heatStandard reactivity. The chloro group has minimal electronic effect on the nitrile. Steric hindrance from the indane core is low.
Base Hydrolysis 5-Chloro-indan-1-carbonitrileNaOH / H₂O, heatPotential for competing deprotonation at C1. However, hydrolysis is generally feasible.[10]
Reduction to Amine 5-Chloro-indan-1-carbonitrileH₂, Pd/C or LiAlH₄Catalytic hydrogenation may also lead to dehalogenation (hydrodechlorination) of the C-Cl bond.[11][12] Use of chemical hydrides like LiAlH₄ would be more selective for the nitrile.

Analysis: The reactivity of the nitrile group itself is not dramatically altered by the 5-chloro substituent. The primary consideration for synthetic planning is the potential for side reactions. During catalytic hydrogenation, the chloro-substituent is susceptible to hydrogenolysis, a common side reaction with palladium catalysts.[11] This would yield indan-1-aminomethane. For selective nitrile reduction, non-catalytic methods are preferable.

Experimental Protocols

To quantitatively assess these reactivity differences, the following experimental workflows can be employed.

Protocol 1: Comparative Nitration of Indane Derivatives

This experiment compares the rate of electrophilic aromatic substitution.

Objective: To compare the relative reactivity of Indane and 5-Chloroindane towards nitration.

  • Preparation: Prepare two separate solutions at 0°C:

    • Solution A: 1 mmol of Indane in 5 mL of acetic anhydride.

    • Solution B: 1 mmol of 5-Chloroindane in 5 mL of acetic anhydride.

  • Initiation: To each solution, add 1.1 mmol of nitric acid dropwise while maintaining the temperature at 0°C.

  • Monitoring: Monitor the progress of each reaction over 1 hour by taking aliquots every 10 minutes and quenching with water. Analyze the aliquots by GC-MS to determine the percentage of starting material consumed.

  • Workup: After 1 hour, pour the reaction mixtures into ice water, extract with dichloromethane, wash with sodium bicarbonate solution, dry over MgSO₄, and concentrate.

  • Analysis: Compare the conversion rates. It is expected that Indane will react significantly faster than 5-Chloroindane.

Workflow for comparative nitration experiment.
Protocol 2: Comparative Catalytic Hydrogenation

This experiment highlights the potential for dehalogenation during nitrile reduction.

Objective: To compare the products of catalytic hydrogenation of indan-1-carbonitrile and 5-chloro-indan-1-carbonitrile.

  • Setup: In two separate hydrogenation vessels, place:

    • Vessel A: 1 mmol of indan-1-carbonitrile and 10 mol% Pd/C in 10 mL of ethanol.

    • Vessel B: 1 mmol of 5-chloro-indan-1-carbonitrile and 10 mol% Pd/C in 10 mL of ethanol.

  • Reaction: Purge both vessels with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitoring: Stir the reactions vigorously and monitor by TLC until the starting material is consumed (approx. 4-6 hours).

  • Workup: Filter the reaction mixtures through celite to remove the catalyst and concentrate the filtrate.

  • Analysis: Analyze the crude products by ¹H NMR and LC-MS.

    • Expected Result A: The primary product will be (indan-1-yl)methanamine.

    • Expected Result B: A mixture of products is expected, including the desired 5-chloro-(indan-1-yl)methanamine and the dehalogenated product, (indan-1-yl)methanamine.

Conclusion and Synthetic Outlook

The reactivity of 5-chloro-indan-1-carbonitrile is a nuanced interplay of its substituent effects.

  • Aromatic Ring: The ring is strongly deactivated towards electrophilic attack, making functionalization via EAS challenging. Nucleophilic displacement of the chlorine is also difficult due to the lack of ortho/para activation.

  • Nitrile Group: This group offers a reliable synthetic handle for conversion to amines or carboxylic acids. However, care must be taken during catalytic reductions to avoid competitive dehalogenation.

  • C1 Position: The acidic C1-proton allows for potential derivatization via alkylation or condensation reactions after deprotonation.

References

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A Comparative Guide to the Structural Elucidation of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step. The precise arrangement of atoms dictates a compound's physical properties, reactivity, and, crucially, its biological activity. Here, we present an in-depth technical guide on the structural elucidation of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile, a novel organic molecule. This guide will compare the "gold standard" method of single-crystal X-ray diffraction with a suite of powerful spectroscopic techniques, providing researchers with the insights needed to select the most appropriate analytical strategy.

While a public crystal structure for this specific molecule is not available, this guide will use it as a practical case study to explore the experimental pathways a researcher would navigate. We will delve into the causality behind experimental choices, presenting each protocol as a self-validating system for ensuring scientific rigor.

The Definitive Answer: Single-Crystal X-ray Crystallography (SCXRD)

For absolute, undeniable structural proof, SCXRD stands alone. It is the only technique that provides a direct, high-resolution image of the electron density within a molecule, revealing the precise spatial coordinates of each atom, bond lengths, and bond angles in the solid state.[1][2] This level of detail is indispensable for confirming stereochemistry, identifying polymorphs, and understanding intermolecular interactions.[1]

Hypothetical Experimental Protocol for SCXRD

Should a researcher synthesize this compound, the following protocol would be the pathway to its definitive structural determination.

Part 1: Crystal Growth (The Bottleneck)

The most challenging step is often growing a single, high-quality crystal suitable for diffraction—typically larger than 0.1 mm in all dimensions, without cracks or twinning.[3] Purity of the compound is paramount.[4]

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol). The ideal solvent is one in which the compound is moderately soluble.[4]

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.[4] Cover the vial with a cap containing a small pinhole to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.[4]

  • Vapor Diffusion: Alternatively, dissolve the compound in a small amount of a good solvent and place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and promoting crystallization.

  • Thermal Control: A saturated solution can be gently heated until all solid dissolves and then cooled very slowly.[1] This controlled cooling can promote the growth of a single, large crystal.

Part 2: Data Collection & Structure Solution

  • Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction: The crystal is placed in an intense, monochromatic X-ray beam.[3] As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.[2]

  • Data Processing: The intensities and positions of the diffraction spots are measured. This data is used to determine the unit cell dimensions and the symmetry of the crystal packing.[2]

  • Structure Solution & Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined until the calculated diffraction pattern matches the experimentally observed pattern, resulting in the final, unambiguous molecular structure.[2]

The Spectroscopic Toolkit: Building a Structural Hypothesis

In daily practice, a combination of spectroscopic methods is used to build a confident structural hypothesis long before crystals are grown.[5][6] These techniques are faster, require less sample, and provide complementary information about the molecule's connectivity and functional groups in solution.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is arguably the most powerful spectroscopic tool for elucidating the structure of organic compounds in solution.[5][9][10] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[7]

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: This experiment identifies all unique proton environments. For this compound, one would expect to see signals for the aromatic protons, the diastereotopic protons of the CH₂ groups, and the single proton at the carbon bearing the nitrile group. The splitting patterns (multiplicity) reveal which protons are adjacent to each other.

  • ¹³C NMR: This experiment identifies all unique carbon environments, including the aromatic carbons, the aliphatic carbons, and the characteristic nitrile carbon (typically 115-130 ppm).[11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, revealing the long-range connectivity and piecing together the entire molecular skeleton.

Mass Spectrometry (MS): The Molecular Formula

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation, offers clues about its substructures.[5]

Experimental Protocol: High-Resolution MS (HRMS)

  • Sample Introduction: A dilute solution of the sample is infused into the mass spectrometer.

  • Ionization: A soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is used to generate the molecular ion (M⁺) with minimal fragmentation.[12]

  • Mass Analysis: A high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) measures the mass-to-charge ratio (m/z) with high precision. This allows for the unambiguous determination of the elemental composition (e.g., C₉H₇ClN). The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) would be a key diagnostic feature.[13]

  • Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to fragmentation, a characteristic pattern is produced.[14][15] Logical losses, such as the loss of a chlorine atom or a nitrile group, can further corroborate the proposed structure.[14][16]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.[17][18]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: A background spectrum is collected from the clean ATR crystal.[17]

  • Sample Analysis: A small amount of the solid or liquid sample is placed directly onto the ATR crystal, and the sample spectrum is acquired.[17]

  • Data Analysis: For this compound, the most diagnostic peak would be the sharp, intense C≡N (nitrile) stretch, which appears in a relatively clean region of the spectrum, typically between 2220-2240 cm⁻¹ for aromatic nitriles.[11][19][20] Other key peaks would include C-H stretches for the aromatic and aliphatic portions and C=C stretches for the aromatic ring.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

FeatureSingle-Crystal X-ray Crystallography (SCXRD)NMR SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Obtained Absolute 3D structure, stereochemistry, bond lengths/angles, packingConnectivity, stereochemistry (solution-state), dynamic processesMolecular formula (HRMS), structural fragments (MS/MS)Presence of functional groups
Sample Requirement High-quality single crystal (>0.1 mm)[3]1-10 mg, soluble[9]<1 mg, soluble<1 mg, solid or liquid
Analysis Time Days to weeks (including crystal growth)Minutes to hoursMinutes< 5 minutes
Key Advantage Unambiguous, definitive structural proof[21]Unrivaled detail on molecular connectivity in solution[21][22]High sensitivity and exact mass determinationFast, simple, and non-destructive[17]
Key Limitation Crystal growth can be a major bottleneck[1]Lower sensitivity, requires pure sample for clarityProvides no connectivity information on its ownLimited structural information, ambiguous for complex molecules
State of Matter Solid-stateSolutionGas-phase ionsSolid or Liquid

Experimental & Logical Workflows

The two approaches to structural elucidation can be visualized as distinct but complementary workflows.

xray_workflow cluster_prep Crystal Growth cluster_analysis Diffraction & Analysis purity Compound Purification growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) purity->growth selection Crystal Selection growth->selection data X-ray Data Collection selection->data solution Structure Solution (Phase Problem) data->solution refinement Model Building & Refinement solution->refinement final Final 3D Structure (Unambiguous) refinement->final

Caption: Workflow for structural elucidation by X-ray crystallography.

spec_workflow cluster_data Data Acquisition cluster_analysis Data Interpretation ms HRMS (Molecular Formula) assembly Assemble Fragments & Connectivity ms->assembly ir FTIR (Functional Groups) ir->assembly nmr_1d 1D NMR (¹H, ¹³C Environments) nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_2d->assembly hypothesis Propose Structure assembly->hypothesis final Proposed Structure (High Confidence) hypothesis->final

Caption: Integrated workflow for spectroscopic structural elucidation.

Conclusion and Authoritative Recommendation

For the structural characterization of a novel compound like this compound, a multi-faceted approach is scientifically essential. Spectroscopic methods (NMR, MS, IR) are the indispensable first line of attack. They are rapid, resource-efficient, and collectively provide a wealth of data that allows for the construction of a highly confident structural hypothesis. In over 99% of routine cases for synthetic chemists, this spectroscopic consensus is sufficient.

However, when the stakes are high—as in pharmaceutical development, patent filings, or when dealing with unexpected stereochemistry—the "high confidence" of spectroscopy must be converted to the "absolute certainty" of X-ray crystallography. SCXRD is not merely a confirmation; it is the final arbiter, providing the ultimate, irrefutable evidence of the molecular structure. Therefore, the techniques should not be viewed as competitors, but as a synergistic partnership in the rigorous pursuit of chemical truth.

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  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
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  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
  • NIST/EPA/NIH. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Arizona Chemistry Department.
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
  • LibreTexts Chemistry. (2020). 16.10: Fragmentation Patterns in Mass Spectra.

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A Comparative Guide to Indane-Based Precursors in the Synthesis of Chiral Amines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel therapeutics has led medicinal chemists to explore a vast chemical space, with a significant focus on chiral molecules that can exhibit high specificity and potency. Among these, chiral aminoindanes represent a privileged scaffold found in a number of approved drugs and clinical candidates, particularly modulators of sphingosine-1-phosphate (S1P) receptors. The synthesis of these complex molecules relies on the availability of versatile and efficient precursors. This guide provides an in-depth comparative analysis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile and its analogues as precursors for the synthesis of chiral aminoindane cores, a critical component in modern drug discovery. We will delve into the synthetic pathways, compare reaction efficiencies, and provide experimental insights to aid researchers in selecting the optimal starting materials for their drug development programs.

The Strategic Importance of the Chiral Aminoindane Moiety

The 2,3-dihydro-1H-inden-1-amine framework is a key pharmacophore in a range of biologically active molecules. Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets. The stereochemistry at the 1-position is often crucial for activity, making enantioselective synthesis a primary challenge. A prominent example of a drug class featuring this scaffold is the S1P receptor modulators, such as Ozanimod, used in the treatment of multiple sclerosis. The synthesis of the key chiral intermediate, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, is therefore a critical aspect of its manufacturing process.

Comparative Analysis of Precursor Performance: A Focus on Indanone Derivatives

While the user's query specified this compound, our comprehensive literature review indicates that the more direct and industrially relevant precursors for the synthesis of the chiral aminoindane core are substituted 1-indanones. Therefore, this guide will focus on the comparative performance of two key precursors: 4-Cyano-1-indanone (for the synthesis of the Ozanimod intermediate) and 5-Chloro-1-indanone as a representative analogue for a chloro-substituted aminoindane. The presence of different electron-withdrawing groups (cyano vs. chloro) at different positions on the aromatic ring can significantly influence the reactivity and overall efficiency of the synthetic sequence.

Synthetic Pathways to Key Chiral Aminoindane Intermediates

The conversion of a 1-indanone to a chiral 1-aminoindane typically involves two key transformations: the introduction of the amino group and the stereoselective reduction of an intermediate. Below, we compare two leading strategies: chemical synthesis involving asymmetric hydrogenation and a biocatalytic approach using transaminases.

1. Chemical Synthesis via Asymmetric Hydrogenation:

This is a well-established method for the synthesis of chiral amines. The general pathway is outlined below:

Indanone Substituted 1-Indanone (4-Cyano- or 5-Chloro-) Imine Imine Intermediate Indanone->Imine Reaction with Chiral Sulfinamide or Amine Source ChiralAmine Chiral Aminoindane Imine->ChiralAmine Stereoselective Reduction (e.g., NaBH4 or Asymmetric Hydrogenation)

Figure 1: General chemical synthesis pathway to chiral aminoindanes.

2. Biocatalytic Synthesis using Transaminases:

This approach offers a greener and often more selective alternative to chemical methods.

Indanone Substituted 1-Indanone (4-Cyano- or 5-Chloro-) ChiralAmine Chiral Aminoindane Indanone->ChiralAmine Transaminase Enzyme + Amine Donor (e.g., Isopropylamine)

Figure 2: Biocatalytic synthesis of chiral aminoindanes using a transaminase.

Performance Comparison of Precursors and Methods

The choice of precursor and synthetic method has a profound impact on the overall efficiency of the synthesis. The following table summarizes key performance indicators based on literature data for the synthesis of the Ozanimod intermediate from 4-Cyano-1-indanone and a hypothetical projection for a 5-chloro analogue.

Parameter4-Cyano-1-indanone (Ozanimod Intermediate)5-Chloro-1-indanone (Hypothetical)
Precursor Synthesis Yield ~70-80%[1]~75-95%[2][3]
Chemical Synthesis (Overall Yield) ~55% (5 steps)[4]Expected to be similar, potentially affected by the chloro-substituent's electronic effects on catalyst performance.
Biocatalytic Synthesis (Yield) High (>95%)[5]Potentially high, but would require screening for a suitable transaminase that accepts the chloro-substituted substrate.
Enantiomeric Excess (e.e.) >99% (both methods)[5][6]>99% achievable with both methods, pending catalyst/enzyme selection.
Key Challenges Multi-step chemical synthesis, potential for racemization.Catalyst poisoning by the chloro-substituent in chemical methods; substrate specificity in biocatalysis.
Advantages Established and scalable process for a commercial drug.Readily available starting materials for the precursor.

Discussion of Comparative Data:

The synthesis of the key intermediate for Ozanimod from 4-Cyano-1-indanone is well-documented, with both chemical and biocatalytic routes providing high enantioselectivity. A reported five-step chemical synthesis achieves a respectable 55% overall yield.[4] In contrast, the biocatalytic approach offers a more direct, single-step conversion from the ketone to the chiral amine with excellent yield and enantiomeric excess.[5] This highlights the growing importance of biocatalysis in pharmaceutical manufacturing for its efficiency and green credentials.

For 5-Chloro-1-indanone , while not a direct precursor to a currently marketed major drug, its synthesis is efficient, with reported yields up to 95%.[2] Its conversion to the corresponding chiral aminoindane is expected to follow similar pathways. However, the presence of the chloro group could present unique challenges. In chemical catalysis, the chlorine atom could potentially coordinate to the metal center of the hydrogenation catalyst, leading to catalyst inhibition or altered selectivity. In a biocatalytic approach, the substrate-binding pocket of the transaminase would need to accommodate the chloro-substituent without compromising catalytic efficiency. This would likely necessitate an enzyme screening or protein engineering effort to identify a suitable biocatalyst.

Alternative Precursors and Synthetic Strategies

The synthesis of S1P receptor modulators is not limited to indanone-based precursors. For instance, the synthesis of Ponesimod , another drug in this class, utilizes a different heterocyclic core and does not involve a chiral aminoindane moiety.[7] Its synthesis starts from simpler, achiral building blocks, and the chiral center is introduced later in the sequence. This underscores the diversity of synthetic strategies employed in drug development and the importance of considering multiple precursor options based on the target molecule's structure.

Experimental Protocols

Representative Protocol for the Synthesis of 5-Chloro-1-indanone

This protocol is adapted from a patented procedure and illustrates a common method for the synthesis of the precursor.[1]

Materials:

  • m-chlorophenylpropionic acid

  • Dichloromethane (DCM)

  • Oxalyl chloride or thionyl chloride

  • Zinc chloride (anhydrous)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask, dissolve m-chlorophenylpropionic acid (1 equivalent) in dry DCM.

  • Add oxalyl chloride (1.2 equivalents) dropwise at room temperature. Stir for 2 hours or until gas evolution ceases.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add anhydrous zinc chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 5-chloro-1-indanone by recrystallization or column chromatography.

A reported yield for a similar process is 79.5%.[1]

General Protocol for Biocatalytic Asymmetric Amination of a 1-Indanone

This generalized protocol is based on the enzymatic synthesis of the Ozanimod intermediate.[5]

Materials:

  • Substituted 1-indanone (e.g., 4-Cyano-1-indanone)

  • Transaminase enzyme

  • Amine donor (e.g., isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffered solution containing the transaminase enzyme and PLP.

  • Add the amine donor to the enzyme solution.

  • Dissolve the substituted 1-indanone in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO).

  • Add the substrate solution to the enzyme/amine donor mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

  • Monitor the conversion to the chiral amine by HPLC.

  • Once the reaction is complete, quench the reaction and extract the product with an appropriate organic solvent.

  • Purify the chiral aminoindane by standard methods.

Conclusion and Future Perspectives

The synthesis of chiral aminoindanes is a critical step in the production of several important pharmaceuticals. While traditional chemical methods remain viable, the emergence of biocatalysis offers a more efficient, selective, and sustainable alternative. The choice of the initial precursor, such as a substituted 1-indanone, significantly influences the overall synthetic strategy and its economic and environmental footprint.

For researchers targeting novel therapeutics containing a chiral aminoindane scaffold, a thorough evaluation of different precursors and synthetic routes is paramount. While 4-Cyano-1-indanone is a proven precursor for the synthesis of the Ozanimod intermediate, the exploration of other analogues, such as 5-Chloro-1-indanone, may open avenues to new chemical entities. Future advancements in catalyst design and enzyme engineering will undoubtedly expand the toolbox for medicinal chemists, enabling the synthesis of even more complex and potent chiral molecules.

References

  • Sethi, M. K., et al. (2020). Stereoselective Synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile using Transaminase Enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2).
  • American Chemical Society. (2022). One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate.
  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.
  • Scilit. (n.d.). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Retrieved from [Link]

  • WIPO Patentscope. (2015). CN104910001 - Synthetic method of 5-chloro-1-indanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic conversion of ketones to chiral amines using diamine 1 as... Retrieved from [Link]

  • ResearchGate. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science.
  • Patsnap. (n.d.). Preparation method of 5-chloro-1-indanone. Retrieved from [Link]

  • Zhang, L., et al. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
  • Google Patents. (n.d.). CN104910001A - Synthetic method of 5-chloro-1-indanone.
  • ResearchGate. (2021). Enantioselective Synthesis of Ozanimod, the Active Pharmaceutical Ingredient of a New Drug for Multiple Sclerosis. European Journal of Organic Chemistry.
  • ChemistryViews. (2021). Enantioselective Synthesis of Ozanimod. Retrieved from [Link]

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A Comprehensive Guide to the Synthesis and Potential Applications of 5-Chloro-indan-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the indane scaffold represents a privileged structure, forming the core of numerous biologically active molecules. This guide provides an in-depth technical review of the synthesis of 5-chloro-indan-1-carbonitrile, a functionalized indane derivative with significant potential as a versatile synthetic intermediate. Due to the limited direct literature on this specific carbonitrile, this review will first detail the well-established synthesis of its immediate precursor, 5-chloro-1-indanone. Subsequently, a scientifically sound, proposed synthetic pathway to the target carbonitrile will be presented, grounded in fundamental organic chemistry principles. Finally, we will explore the known applications of its precursor and related structures to logically infer the potential applications of 5-chloro-indan-1-carbonitrile, particularly in the agrochemical and pharmaceutical sectors.

Part 1: Synthesis of the Key Precursor: 5-Chloro-1-indanone

The most prevalent and industrially scalable method for the synthesis of 5-chloro-1-indanone is through an intramolecular Friedel-Crafts acylation of an appropriate phenylpropionic acid derivative.[1][2] This electrophilic aromatic substitution reaction provides an efficient means to construct the five-membered ring of the indanone system.

One common route begins with 3-chlorobenzaldehyde, which is first converted to 3-chlorophenylpropionic acid. This intermediate then undergoes cyclization in the presence of a Lewis acid catalyst to yield 5-chloro-1-indanone.[1][3] An alternative and often higher-yielding approach involves the Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride, which proceeds through a 3-chloro-1-(4-chlorophenyl)-1-propanone intermediate that subsequently cyclizes.[4]

Comparative Analysis of 5-Chloro-1-indanone Synthesis Routes
Starting Material(s)Key Reagents & ConditionsAdvantagesDisadvantagesYieldReference(s)
3-Chlorobenzaldehyde, Propionic AcidFormic acid, Diethylamine; then Zinc Chloride, Methylene ChlorideReadily available starting materials.Two-step process from the aldehyde.Good[1][3]
Chlorobenzene, 3-Chloropropionyl ChlorideAluminum Chloride (AlCl₃)One-pot potential, often higher yields.Requires handling of moisture-sensitive and corrosive reagents.Up to 85%[5]
m-Chlorocinnamic AcidHydrogenation (e.g., Pd/C), then Chlorination (e.g., SOCl₂), then Cyclization (e.g., AlCl₃)Utilizes a different precursor.Multi-step synthesis with potentially hazardous reagents.Moderate[5]
Detailed Experimental Protocol: Friedel-Crafts Synthesis of 5-Chloro-1-indanone

This protocol is based on the highly efficient Friedel-Crafts acylation of chlorobenzene.

Step 1: Acylation of Chlorobenzene

  • To a cooled (0-5 °C), stirred solution of anhydrous aluminum chloride (1.1-1.5 equivalents) in an excess of chlorobenzene (which acts as both solvent and reactant), slowly add 3-chloropropionyl chloride (1 equivalent).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 2: Intramolecular Cyclization

  • Upon completion of the initial acylation, the reaction mixture is carefully heated to 50-70 °C to promote the intramolecular Friedel-Crafts cyclization. This step may also be facilitated by the addition of a co-catalyst or by using a molten salt mixture of aluminum chloride and sodium chloride.[5]

  • The reaction is typically held at this temperature for 2-3 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by recrystallization (e.g., from ethanol) or column chromatography to afford pure 5-chloro-1-indanone.

Visualizing the Synthesis of 5-Chloro-1-indanone

G cluster_start Starting Materials Chlorobenzene Chlorobenzene Intermediate 3-chloro-1-(4-chlorophenyl)propan-1-one Chlorobenzene->Intermediate 3-Chloropropionyl_Chloride 3-Chloropropionyl_Chloride 3-Chloropropionyl_Chloride->Intermediate AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate Cyclization Intramolecular Friedel-Crafts Acylation Intermediate->Cyclization Product 5-Chloro-1-indanone Cyclization->Product Workup Quenching & Purification Product->Workup

Caption: Friedel-Crafts synthesis of 5-chloro-1-indanone.

Part 2: Proposed Synthesis of 5-Chloro-indan-1-carbonitrile

Direct synthetic routes to 5-chloro-indan-1-carbonitrile are not well-documented in the literature. However, a reliable pathway can be constructed from the readily available 5-chloro-1-indanone through a sequence of standard organic transformations. The proposed synthesis involves the reduction of the ketone to an alcohol, conversion of the alcohol to a good leaving group, and subsequent nucleophilic substitution with a cyanide salt.

Detailed Proposed Experimental Protocol

Step 1: Reduction of 5-Chloro-1-indanone to 5-Chloro-1-indanol

  • Dissolve 5-chloro-1-indanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 5-chloro-1-indanol, which can be used in the next step without further purification or purified by chromatography if necessary.

Step 2: Conversion of 5-Chloro-1-indanol to a Sulfonate Ester

  • Dissolve the crude 5-chloro-1-indanol (1 equivalent) in anhydrous dichloromethane or pyridine.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.1-1.2 equivalents).

  • Add a base such as triethylamine or pyridine (1.5-2.0 equivalents) to scavenge the HCl produced.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude sulfonate ester.

Step 3: Nucleophilic Substitution with Cyanide

  • Dissolve the crude sulfonate ester from the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5-2.0 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for several hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous mixture with ethyl acetate or diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-indan-1-carbonitrile.

Visualizing the Proposed Synthesis of 5-Chloro-indan-1-carbonitrile

G Indanone 5-Chloro-1-indanone Reduction Reduction (e.g., NaBH₄) Indanone->Reduction Indanol 5-Chloro-1-indanol Reduction->Indanol Activation Activation (e.g., TsCl, Pyridine) Indanol->Activation Tosylate 5-Chloro-1-indanol Tosylate Activation->Tosylate Cyanation Cyanation (e.g., NaCN, DMF) Tosylate->Cyanation Carbonitrile 5-Chloro-indan-1-carbonitrile Cyanation->Carbonitrile

Caption: Proposed synthesis of 5-chloro-indan-1-carbonitrile.

Part 3: Applications and Comparative Insights

While direct applications of 5-chloro-indan-1-carbonitrile are not extensively reported, its structural similarity to key intermediates in the agrochemical industry provides a strong basis for its potential utility.

Inferred Applications in Agrochemicals

The most significant application of the indanone precursor is in the synthesis of the insecticide Indoxacarb .[6][7][8] Specifically, 5-chloro-2-methoxycarbonyl-1-indanone is a crucial intermediate for producing the active (S)-enantiomer of Indoxacarb.[9][10]

Given this, 5-chloro-indan-1-carbonitrile can be considered a valuable starting material for the synthesis of Indoxacarb analogues. The carbonitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. This opens up possibilities for creating a library of novel indane-based compounds for screening as potential insecticides, herbicides, or fungicides. The chloro-substituent on the aromatic ring is a common feature in many bioactive molecules, often enhancing their efficacy and metabolic stability.

Potential in Medicinal Chemistry

Indanone and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[2] The introduction of a carbonitrile group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, 5-chloro-indan-1-carbonitrile could serve as a scaffold for the development of new therapeutic agents. For instance, substituted carbonitriles have been investigated as inhibitors of various enzymes and as ligands for G-protein coupled receptors.[11]

Comparative Overview
CompoundKey FeaturesKnown/Potential Applications
5-Chloro-1-indanone Ketone functional group, chlorinated aromatic ring.Key intermediate in the synthesis of the insecticide Indoxacarb; scaffold for various biologically active molecules.[6][8]
5-Chloro-indan-1-carbonitrile Carbonitrile functional group, chlorinated aromatic ring, chiral center.Potential intermediate for the synthesis of Indoxacarb analogues and other novel agrochemicals; scaffold for medicinal chemistry applications.
Visualizing the Role as a Synthetic Intermediate

G cluster_derivatives Potential Derivatives for Bioactivity Screening Carbonitrile 5-Chloro-indan-1-carbonitrile Hydrolysis Hydrolysis Carbonitrile->Hydrolysis Reduction Reduction Carbonitrile->Reduction Cycloaddition [2+3] Cycloaddition Carbonitrile->Cycloaddition Acid 5-Chloro-indan-1- carboxylic acid Hydrolysis->Acid Amine 1-Aminomethyl-5- chloro-indan Reduction->Amine Tetrazole 5-(5-Chloro-indan-1-yl) -1H-tetrazole Cycloaddition->Tetrazole

Caption: Potential derivatizations of 5-chloro-indan-1-carbonitrile.

Conclusion

5-Chloro-indan-1-carbonitrile, while not extensively studied as a standalone compound, holds considerable promise as a versatile intermediate in organic synthesis. Its precursor, 5-chloro-1-indanone, is readily accessible through established industrial processes like Friedel-Crafts acylation. The proposed multi-step conversion of the indanone to the target carbonitrile follows reliable and well-understood reaction pathways. The true value of 5-chloro-indan-1-carbonitrile likely lies in its potential for derivatization, enabling the exploration of novel chemical space in the search for new agrochemicals and pharmaceuticals. The insights provided in this guide, from detailed synthetic protocols to a logical framework for its potential applications, should serve as a valuable resource for researchers aiming to leverage this promising chemical entity in their discovery and development programs.

References

  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
  • Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering. (RSC Publishing)
  • CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone.
  • CN104910001A - Synthetic method of 5-chloro-1-indanone.
  • Improved preparation of 5-chloro-2-methoxycarbonyl-1-indanone for total synthesis of indoxacarb.
  • CN109534971B - 5-chloro-indanone production device and production method thereof.
  • Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry.
  • In Silico Pharmacological Prediction of Substituted Aminonitriles. (2023).
  • WO2019233209A1 - Preparation method for s-indoxacarb.
  • CN104910001A - Synthetic method of 5-chloro-1-indanone.
  • Preparation method of 5-chloro-1-indanone.
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
  • Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. Taylor & Francis Online.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the integrity of our research is paramount. This extends beyond the synthesis and analysis of novel compounds to the responsible management of chemical waste. This guide provides a detailed protocol for the safe disposal of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile, a halogenated organic nitrile. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our personnel and the environment.

The unique chemical structure of this compound, featuring both a chlorinated aromatic ring and a nitrile group, necessitates a specific and cautious approach to its disposal. Improper handling can lead to the release of toxic substances and long-term environmental contamination.

Hazard Identification and Immediate Safety Protocols

Before initiating any disposal procedures, it is crucial to understand the inherent hazards of this compound. While comprehensive toxicological data may not be available for this specific compound, its structural motifs—a halogenated hydrocarbon and a nitrile—suggest potential for toxicity upon inhalation, ingestion, or skin contact.[1]

Primary Hazards:

  • Toxicity: Similar nitrile-containing compounds can be toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: May cause skin and serious eye irritation.[2][3]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[4] Discharge into drains or the environment must be strictly avoided.[5]

Immediate Protective Measures: All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[1] Personnel must wear the following Personal Protective Equipment (PPE):

  • Nitrile or other chemically impermeable gloves.[5]

  • Tightly fitting safety goggles with side-shields.[5]

  • A flame-resistant lab coat.[5]

Waste Segregation: The Critical First Step

The cornerstone of safe chemical waste management is proper segregation. Due to its chemical nature, this compound waste must be categorized as Halogenated Organic Waste .[1][6]

Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[6] Co-mingling this waste with non-halogenated solvents can complicate and significantly increase the cost of disposal for the entire waste stream.[7]

Procedure:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[8]

  • The container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition.[9][10]

  • Never mix this waste with acids, bases, or strong oxidizing agents.[9]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing this compound waste for pickup by a licensed hazardous waste disposal company.

Materials:

  • Designated "Halogenated Organic Waste" container

  • Appropriate PPE (gloves, goggles, lab coat)

  • Chemical fume hood

  • Hazardous waste tags/labels compliant with your institution's and EPA's guidelines[7][11]

Procedure:

  • Preparation: Ensure all required PPE is correctly worn and that all operations are performed within a functional chemical fume hood.

  • Waste Transfer: Carefully transfer the this compound waste (whether in solid form or dissolved in a compatible solvent) into the designated "Halogenated Organic Waste" container.

  • Container Management:

    • Do not fill the container to more than 75% capacity to allow for vapor expansion.[10]

    • Keep the container securely closed at all times, except when actively adding waste.[8] This prevents the release of volatile organic compounds (VOCs) and ensures the container is vapor-tight and spill-proof.

  • Labeling: As soon as the first drop of waste is added, affix a hazardous waste tag.[7] The label must clearly identify the contents, including the full chemical name: "Waste this compound."[8] Record the date and the amount of waste added.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7] The SAA should be in a cool, dry, and well-ventilated location, away from sources of ignition.[1][9] Ensure secondary containment is used to mitigate potential spills.[9]

  • Disposal Request: Once the container is full or waste is no longer being generated, follow your institution's procedures to request a pickup from your Environmental Health and Safety (EHS) department or a contracted professional waste disposal service.[2][12]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

In Case of a Spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[5]

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood running.[1]

  • Contain: If the spill is small and you are trained to handle it, contain the leak and absorb the material with an inert absorbent material (e.g., vermiculite, sand).[7]

  • Collect: Use spark-proof tools to collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Summary of Key Information

Property/ProcedureGuideline
Chemical Name This compound
CAS Number 132205-76-6[13]
Molecular Formula C10H8ClN[13]
Waste Category Halogenated Organic Waste[6]
Primary Hazards Potential for Toxicity, Skin/Eye Irritation, Environmental Hazard[1][2][3]
Required PPE Chemical-resistant gloves, safety goggles, lab coat[5]
Handling Location Chemical Fume Hood[1]
Disposal Method Collection by a licensed hazardous waste disposal service for incineration[6][14]
Prohibited Actions Do not pour down the drain. Do not mix with non-halogenated waste.[1][8]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated identify Identify Waste: Is it this compound? start->identify segregate Segregate as 'Halogenated Organic Waste' identify->segregate Yes container Select Compatible, Labeled Container segregate->container fume_hood Transfer Waste in Fume Hood container->fume_hood label_container Affix Hazardous Waste Tag fume_hood->label_container store Store in Designated Satellite Accumulation Area label_container->store request_pickup Request Pickup by Licensed Disposal Company store->request_pickup end Proper Disposal request_pickup->end

Caption: Decision workflow for proper segregation and disposal.

References

  • Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. Available at: [Link]

  • Halogenated Solvents. University of Washington, Environmental Health & Safety. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available at: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Nitriles Waste Compatibility. CP Lab Safety. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one. Google Patents.

Sources

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